3-Chlorobenzo[b]thiophene-2-carbonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-1-benzothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2OS/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKSSMDJEWPKCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334187 | |
| Record name | 3-Chlorobenzo[b]thiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21815-91-8 | |
| Record name | 3-Chlorobenzo[b]thiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chlorobenzo(b)thiophene-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for 3-Chlorobenzo[b]thiophene-2-carbonyl chloride, a key intermediate in the development of various pharmacologically active compounds. This document details established synthetic routes, experimental protocols, and quantitative data to support research and development in medicinal chemistry.
Introduction
This compound is a crucial building block in the synthesis of a variety of heterocyclic compounds, including those with potential therapeutic applications such as kinase inhibitors and antimicrobial agents. Its reactive acyl chloride and chlorinated thiophene core make it a versatile synthon for creating complex molecular architectures. This guide outlines the primary methods for its preparation, focusing on a one-pot synthesis from cinnamic acid and a two-step approach involving the synthesis and subsequent chlorination of 3-chlorobenzo[b]thiophene-2-carboxylic acid.
Synthesis Pathways
Two principal pathways for the synthesis of this compound have been identified in the scientific literature.
Pathway 1: One-Pot Synthesis from Cinnamic Acid
This direct method involves the reaction of cinnamic acid with thionyl chloride in the presence of a base and a suitable solvent.[1][2][3] This approach is efficient as it combines cyclization and chlorination in a single synthetic operation.
Pathway 2: Two-Step Synthesis via 3-Chlorobenzo[b]thiophene-2-carboxylic Acid
This alternative route first involves the synthesis or acquisition of 3-chlorobenzo[b]thiophene-2-carboxylic acid. This intermediate is then converted to the target acyl chloride. This pathway offers the flexibility of sourcing the carboxylic acid intermediate commercially.[4][5][6] The conversion of the carboxylic acid to the acyl chloride is a standard transformation, typically achieved using thionyl chloride or oxalyl chloride.[7][8]
The following sections provide detailed experimental protocols and data for each pathway.
Experimental Protocols
Pathway 1: One-Pot Synthesis from Cinnamic Acid
This protocol is based on procedures described in the literature for the direct conversion of cinnamic acid to this compound.[1][2]
Reaction Scheme:
Figure 1: One-pot synthesis of this compound from cinnamic acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| Cinnamic Acid | 148.16 |
| Thionyl Chloride | 118.97 |
| Pyridine | 79.10 |
| Chlorobenzene | 112.56 |
| Cyclohexane | 84.16 |
Procedure:
-
A stirred mixture of cinnamic acid (0.20 mol, 29.63 g), chlorobenzene (150 ml), and thionyl chloride (1.0 mol, 119 g, 72.8 ml) is prepared in a reaction vessel equipped with a reflux condenser and a stirring mechanism. The mixture is stirred at room temperature for 30 minutes.[2]
-
Pyridine (a few drops) is carefully added to the reaction mixture.[2]
-
The reaction mixture is then heated to reflux and maintained at this temperature for 72 hours.[2]
-
After the reflux period, the excess thionyl chloride and chlorobenzene are removed by distillation under reduced pressure.
-
The resulting residue is dissolved in hot cyclohexane (400 ml) and filtered immediately.[2]
-
The filtrate is allowed to cool overnight, during which the target compound, this compound, crystallizes as yellowish needles.[2]
-
The crystals are collected by filtration, washed with a small amount of cold cyclohexane, and dried under vacuum.
Quantitative Data:
| Starting Material | Product | Yield |
| Cinnamic Acid | This compound | Not explicitly stated in the provided abstracts, but the product is used in subsequent steps. |
Pathway 2: Two-Step Synthesis
This pathway is divided into two main stages: the preparation of 3-chlorobenzo[b]thiophene-2-carboxylic acid and its subsequent conversion to the acyl chloride.
While this intermediate is commercially available, methods for its synthesis have been reported. One approach involves the chlorination of a suitable benzo[b]thiophene precursor. However, it has been noted that the presence of a carbonyl group at the C2-position can inhibit direct C3-chlorination with sodium hypochlorite.[9] A more common route involves the synthesis of the heterocyclic ring system with the chlorine atom already in place.
Due to the limited detailed protocols for the synthesis of the carboxylic acid in the initial search, this guide will focus on the more frequently documented second step: the conversion of the carboxylic acid to the acyl chloride.
This is a standard organic transformation.[7][8]
Reaction Scheme:
Figure 2: Conversion of 3-Chlorobenzo[b]thiophene-2-carboxylic acid to the corresponding acyl chloride.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| 3-Chlorobenzo[b]thiophene-2-carboxylic acid | 212.65 |
| Thionyl Chloride | 118.97 |
| Toluene (anhydrous) | 92.14 |
Procedure:
-
To a solution of 3-chlorobenzo[b]thiophene-2-carboxylic acid (1 equivalent) in anhydrous toluene, an excess of thionyl chloride (typically 2-5 equivalents) is added.
-
A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
The mixture is heated to reflux until the evolution of HCl and SO2 gases ceases (this can be monitored by passing the off-gas through a bubbler containing a basic solution).
-
After the reaction is complete, the excess thionyl chloride and toluene are removed by distillation under reduced pressure.
-
The crude this compound is typically used in the next step without further purification. If necessary, it can be purified by vacuum distillation or recrystallization.
Quantitative Data:
| Starting Material | Product | Yield | Melting Point (°C) |
| 3-Chlorobenzo[b]thiophene-2-carboxylic acid | This compound | Typically high (>90%) | 268-272 (for the carboxylic acid)[4][5] |
Characterization Data
The structural confirmation of this compound and its precursor can be achieved through various spectroscopic techniques.
| Compound | Spectroscopic Data |
| 3-Chlorobenzo[b]thiophene-2-carboxylic acid | Appearance: Solid[4]Melting Point: 268-272 °C[4][5]Molecular Formula: C₉H₅ClO₂S[4]Molecular Weight: 212.65 g/mol [4] |
| This compound | Appearance: Yellowish needles[2]Molecular Formula: C₉H₄Cl₂OS[10]Molecular Weight: 231.10 g/mol [10]FT-IR (cm⁻¹): A strong absorption band for the C=O stretching of the acyl chloride is expected around 1763 cm⁻¹, shifted from the carboxylic acid's C=O stretch.[2]¹H NMR: Aromatic protons are expected in the range of 7.51-7.54 ppm.[2]UV-Vis (λmax): 232 nm (π-π) and 344 nm (n-π) electronic transitions have been reported for a similar system.[2] |
Logical Workflow for Synthesis and Application
The synthesized this compound is a versatile intermediate for further chemical transformations.
Figure 3: Logical workflow from starting materials to the target compound and its subsequent applications.
Conclusion
This technical guide has detailed the primary synthetic pathways for this compound. The one-pot synthesis from cinnamic acid offers a direct and efficient route, while the two-step method via the corresponding carboxylic acid provides an alternative with a commercially available intermediate. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis and utilization of this important chemical intermediate.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of heterocycles from this compound [wisdomlib.org]
- 4. 3-氯苯并[b]噻吩-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-CHLOROBENZO[B]THIOPHENE-2-CARBOXYLIC ACID | 21211-22-3 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 3-Chlorobenzo(b)thiophene-2-carbonyl chloride | C9H4Cl2OS | CID 519898 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Formation of 3-Chlorobenzo[b]thiophene-2-carbonyl Chloride: A Mechanistic and Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the formation of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride, a key intermediate in the synthesis of various heterocyclic compounds with potential pharmacological applications. The synthesis, which commences from cinnamic acid, involves a complex and fascinating one-pot reaction sequence utilizing thionyl chloride and pyridine. This document elucidates the plausible reaction mechanism, presents detailed experimental protocols, and summarizes key quantitative data.
Core Synthesis Pathway
The formation of this compound from cinnamic acid is a multi-step process that occurs in a single reaction vessel. The overall transformation can be conceptually broken down into three key stages:
-
Formation of Cinnamoyl Chloride: The initial step involves the conversion of the carboxylic acid group of cinnamic acid into an acid chloride.
-
Cyclization to form a Benzo[b]thiophenone Intermediate: The newly formed cinnamoyl chloride undergoes an intramolecular cyclization.
-
Chlorination and Tautomerization: The intermediate is then chlorinated at the 3-position, followed by tautomerization and subsequent conversion of the carboxylic acid to the final acid chloride product.
Plausible Reaction Mechanism
The following diagram illustrates the proposed step-by-step mechanism for the formation of this compound from cinnamic acid.
Caption: Proposed reaction mechanism for the formation of this compound.
The reaction is initiated by the conversion of cinnamic acid to cinnamoyl chloride using thionyl chloride.[1][2][3] This is a standard procedure for the synthesis of acyl chlorides from carboxylic acids. The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride.[4]
The subsequent and more complex phase of the reaction involves the cyclization of cinnamoyl chloride. It is proposed that a second molecule of thionyl chloride acts as a Lewis acid, activating the double bond for an intramolecular Friedel-Crafts-type acylation. This leads to the formation of a cyclic ketone intermediate. This intermediate then undergoes tautomerization to its enol form.
The enol intermediate is then susceptible to electrophilic attack. Thionyl chloride can act as a source of electrophilic chlorine, leading to the chlorination at the 3-position of the benzo[b]thiophene ring system. The resulting chlorinated ketone then tautomerizes to form 3-chlorobenzo[b]thiophene-2-carboxylic acid. Finally, this carboxylic acid is readily converted to the target molecule, this compound, by reaction with the excess thionyl chloride present in the reaction mixture.[1][2][3]
Experimental Protocols
The following experimental procedures are based on methodologies reported in the literature.[5][6]
Synthesis of this compound
-
Materials:
-
Cinnamic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Chlorobenzene
-
Cyclohexane (for recrystallization)
-
-
Procedure:
-
A stirred mixture of cinnamic acid (0.5 mol), pyridine (0.05 mol), thionyl chloride (0.77 mol), and chlorobenzene (300 ml) is prepared in a round-bottom flask equipped with a reflux condenser and a stirring mechanism.[5]
-
The reaction mixture is heated at reflux for 48 to 72 hours.[5][6] The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, the excess thionyl chloride is removed, typically by distillation under reduced pressure.
-
The resulting crude product is then purified. One reported method involves dissolving the crude product in hot cyclohexane (approximately 400 ml) and filtering the hot solution.[6]
-
Upon cooling the filtrate, the product, this compound, crystallizes. The crystals can be collected by filtration, washed with a small amount of cold solvent, and dried.
-
Quantitative Data
The following table summarizes the quantitative data reported in the cited literature.
| Parameter | Value | Reference |
| Reactant Quantities | ||
| Cinnamic Acid | 0.5 mol | [5] |
| Thionyl Chloride | 0.77 mol | [5] |
| Pyridine | 0.05 mol | [5] |
| Chlorobenzene | 300 ml | [5] |
| Reaction Conditions | ||
| Temperature | Reflux | [5][6] |
| Reaction Time | 48 - 72 hours | [5][6] |
| Product Characterization | ||
| Appearance | Yellowish needles | [6] |
| Melting Point | Not explicitly stated in the primary synthesis references. | |
| Yield | Not explicitly stated in the primary synthesis references. |
Note: The primary literature describing this specific synthesis from cinnamic acid does not always provide detailed quantitative data such as yield and melting point. Further analysis of the purified product would be required for full characterization.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Caption: Logical workflow for the synthesis and analysis of this compound.
Conclusion
The synthesis of this compound from cinnamic acid represents an efficient, albeit mechanistically complex, transformation. This one-pot reaction, leveraging the dual role of thionyl chloride as both a chlorinating and dehydrating agent, provides a direct route to a valuable heterocyclic building block. For researchers in drug discovery and development, a thorough understanding of this reaction's mechanism and experimental nuances is critical for the successful synthesis of novel therapeutic agents. The provided protocols and mechanistic insights serve as a foundational guide for the practical application and further exploration of this important chemical transformation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Analysis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 3-Chlorobenzo[b]thiophene-2-carbonyl chloride. It includes predicted and experimental data, detailed experimental protocols, and visual workflows to aid in the characterization of this important synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of a variety of heterocyclic compounds with potential pharmacological applications. Accurate spectroscopic characterization is crucial for confirming its identity and purity. This guide offers an in-depth look at its NMR and IR spectral properties.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of a strong carbonyl (C=O) stretching vibration, typical of acid chlorides.
Data Presentation
| Functional Group | Expected Frequency Range (cm⁻¹) | Observed Frequency (cm⁻¹) | Intensity |
| C=O (Acid Chloride) | 1775-1810 | ~1780-1800 | Strong |
| C=C (Aromatic) | 1400-1600 | Multiple Bands | Medium to Weak |
| C-Cl | 600-800 | Specific to fingerprint region | Medium to Weak |
| C-S | 600-700 | Specific to fingerprint region | Medium to Weak |
Note: The observed frequency for the C=O stretch is an estimate based on typical values for conjugated acid chlorides. The exact value can be obtained from the experimental spectrum.
An Attenuated Total Reflectance (ATR) IR spectrum of this compound is available through public databases such as PubChem[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the limited availability of experimental NMR data for this compound in the public domain, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of the parent molecule, benzo[b]thiophene, and known substituent effects.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the four protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and carbonyl chloride groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.9 - 8.1 | d | ~8.0 |
| H-5 | 7.4 - 7.6 | t | ~7.5 |
| H-6 | 7.4 - 7.6 | t | ~7.5 |
| H-7 | 7.8 - 8.0 | d | ~8.0 |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of C-2 and C-3 will be significantly affected by the directly attached chlorine and carbonyl chloride groups.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 160 - 165 |
| C-2 | 135 - 140 |
| C-3 | 130 - 135 |
| C-3a | 138 - 142 |
| C-4 | 125 - 128 |
| C-5 | 128 - 131 |
| C-6 | 126 - 129 |
| C-7 | 123 - 126 |
| C-7a | 139 - 143 |
Experimental Protocols
ATR-IR Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound.
Methodology:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Record a background spectrum of the empty ATR stage.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly after the measurement.
NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width and number of scans.
-
Acquire the free induction decay (FID).
-
Process the FID (Fourier transform, phase correction, and baseline correction).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence.
-
Set a wider spectral width and a larger number of scans compared to ¹H NMR.
-
Process the acquired FID.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for IR and NMR spectroscopic analysis.
Logical Relationship for Spectral Interpretation
References
Physical and chemical properties of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride, a key intermediate in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry. This document outlines its chemical identity, physical characteristics, reactivity, and detailed experimental protocols for its synthesis and analysis.
Core Chemical Identity and Properties
This compound is a solid organic compound that serves as a versatile building block in organic synthesis. Its reactivity as an acyl chloride makes it a valuable reagent for introducing the 3-chlorobenzo[b]thiophene-2-carbonyl moiety into various molecular scaffolds.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| CAS Number | 21815-91-8 | [1] |
| Molecular Formula | C₉H₄Cl₂OS | [1] |
| Molecular Weight | 231.10 g/mol | [1] |
| IUPAC Name | 3-chloro-1-benzothiophene-2-carbonyl chloride | [2] |
| Canonical SMILES | C1=CC=C2C(=C1)SC(=C2Cl)C(=O)Cl | N/A |
| InChI Key | GWKSSMDJEWPKCM-UHFFFAOYSA-N | [2] |
Table 2: Physical Properties
| Property | Value | Source |
| Appearance | White to light yellow or cream to brown powder/crystals | [2] |
| Melting Point | 113.0 to 117.0 °C / 108.5-117.5°C | [2] |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Chemical Reactivity and Applications
This compound is primarily utilized as a reactive intermediate in the synthesis of a wide range of heterocyclic compounds. Its acyl chloride functional group readily undergoes nucleophilic acyl substitution reactions with various nucleophiles such as amines, alcohols, and hydrazines. This reactivity has been exploited to synthesize derivatives with potential biological activities, including:
-
Anthelmintic agents: Derivatives have been synthesized and evaluated for their anthelmintic activity.[3]
-
Antimicrobial agents: The compound is a precursor for N-acylhydrazones that have been investigated as antimicrobial agents against multidrug-resistant Staphylococcus aureus.
-
Anti-cancer agents: Its utility in the preparation of thiophene derivatives explored for their anti-cancer potential is recognized.[4]
The benzothiophene core is a significant scaffold in medicinal chemistry, and the chloro-substitution at the 3-position, along with the reactive carbonyl chloride at the 2-position, provides a versatile platform for the development of novel therapeutic agents.[5]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of cinnamic acid with thionyl chloride in the presence of pyridine.[3][5]
Materials:
-
Cinnamic acid
-
Thionyl chloride
-
Pyridine
-
Chlorobenzene (solvent)
-
Hexane
Procedure:
-
A stirred mixture of cinnamic acid (0.5 mol), pyridine (0.05 mol), thionyl chloride (0.77 mol), and chlorobenzene (300 ml) is heated at reflux for 48 hours.[3]
-
After the reaction is complete, the excess thionyl chloride is removed under reduced pressure.[3]
-
The remaining material is suspended in hot hexane (800 ml) and filtered.[3]
-
The hot filtrate is treated with charcoal, filtered, and allowed to cool.[3]
-
The resulting precipitate of this compound is collected. The product can be obtained as yellow needles.[3]
Characterization Protocols
The melting point of an organic solid can be determined by packing a small amount of the finely powdered compound into a capillary tube and heating it slowly in a calibrated melting point apparatus. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded.[6][7][8][9]
ATR-FTIR spectroscopy is a convenient method for obtaining the infrared spectrum of a solid sample with minimal preparation.
Procedure:
-
Ensure the ATR crystal surface is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[10][11]
-
Record the infrared spectrum over the desired wavenumber range.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Procedure:
-
Dissolve a small amount of the sample in a suitable volatile organic solvent.
-
Introduce the sample into the mass spectrometer. The molecules are ionized, typically using techniques like electron impact (EI) or electrospray ionization (ESI).[12]
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.[12][13]
Visualizations
Caption: Synthesis and Derivatization Workflow.
Caption: Physicochemical Characterization Workflow.
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of heterocycles from this compound [wisdomlib.org]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. pennwest.edu [pennwest.edu]
- 10. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jascoinc.com [jascoinc.com]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 13. m.youtube.com [m.youtube.com]
Starting Materials for the Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary starting materials and synthetic routes for the preparation of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the most common synthetic strategies, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical pathways.
Introduction
This compound is a crucial building block in medicinal chemistry, notably in the synthesis of compounds with potential antiallergy, antiasthmatic, and anti-inflammatory properties. The efficient synthesis of this intermediate is therefore of significant interest. The primary and most direct route to this compound involves the use of cinnamic acid or the corresponding 3-Chlorobenzo[b]thiophene-2-carboxylic acid as starting materials. This guide will delve into the specifics of these synthetic pathways.
Primary Synthetic Pathways
The two main precursors for the synthesis of this compound are cinnamic acid and 3-Chlorobenzo[b]thiophene-2-carboxylic acid. The choice of starting material influences the overall synthetic strategy and the number of steps required.
Synthesis from Cinnamic Acid
The reaction of cinnamic acid with thionyl chloride, often in the presence of a catalyst such as pyridine or a 4-N,N'-disubstituted aminopyridine, is a widely employed one-step method for the preparation of this compound.[1][2][3] This process involves a cyclization and chlorination sequence.
Caption: Synthesis of this compound from Cinnamic Acid.
Synthesis from 3-Chlorobenzo[b]thiophene-2-carboxylic acid
A more direct approach involves the conversion of 3-Chlorobenzo[b]thiophene-2-carboxylic acid to its corresponding acid chloride.[4] This is a standard transformation in organic synthesis, typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.
Caption: Conversion of 3-Chlorobenzo[b]thiophene-2-carboxylic acid to the Acid Chloride.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound and its immediate precursor, 3-Chlorobenzo[b]thiophene-2-carboxylic acid.
| Starting Material | Product | Reagents | Reaction Time | Yield (%) | Reference |
| Cinnamic acid | This compound | Thionyl chloride, Pyridine, Chlorobenzene | 48 - 72 hours | Not specified | [1][5] |
| Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate | 6-Chlorobenzo[b]thiophene-2-carboxylic acid | NaOH, EtOH | Overnight | 87% | [6] |
| Cinnamic acid | This compound | Thionyl chloride, 4-N,N'-disubstituted aminopyridine | Not specified | Not specified | [2] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound from Cinnamic Acid[1]
-
Reaction Setup: A stirred mixture of cinnamic acid (0.5 mol), pyridine (0.05 mol), and chlorobenzene (300 ml) is prepared in a suitable reaction vessel.
-
Addition of Thionyl Chloride: Thionyl chloride (0.77 mol) is added to the mixture.
-
Reflux: The reaction mixture is heated at reflux for 48 hours.
-
Work-up: After cooling, the excess thionyl chloride is removed. The product is then isolated. While the specific purification method is not detailed in the abstract, it would typically involve distillation or crystallization.
Protocol 2: Synthesis of 6-Chlorobenzo[b]thiophene-2-carboxylic acid from Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate[6]
This protocol describes the synthesis of a substituted derivative, which is a common precursor.
-
Reaction Setup: To a solution of ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (14.1 mmol, 1 eq.) in ethanol (15 mL), a solution of 3N NaOH (28.2 mmol, 2 eq.) is added.
-
Reaction: The solution is stirred at room temperature overnight.
-
Work-up: The reaction mixture is concentrated under vacuum, diluted with water (75 mL), and acidified with 1N HCl.
-
Extraction and Purification: The product is extracted with ethyl acetate, dried over Na2SO4, and concentrated under vacuum to yield 6-Chlorobenzo[b]thiophene-2-carboxylic acid as a white powder (87% yield).
Alternative Starting Materials and Synthetic Routes
While cinnamic acid and its derivatives are the most direct precursors, other synthetic strategies exist for the construction of the benzo[b]thiophene core, which can then be further functionalized.
Synthesis of 3-Aminobenzo[b]thiophenes
A microwave-assisted synthesis starting from 2-halobenzonitriles and methyl thioglycolate provides rapid access to 3-aminobenzo[b]thiophenes.[7] While this does not directly yield the target acid chloride, the resulting 3-aminobenzo[b]thiophene-2-carboxylate could potentially be converted to the desired 3-chloro derivative through a Sandmeyer-type reaction, followed by hydrolysis of the ester and subsequent chlorination of the carboxylic acid.
Caption: Potential multi-step synthesis from a 2-halobenzonitrile.
Conclusion
The synthesis of this compound is most efficiently achieved from cinnamic acid or 3-Chlorobenzo[b]thiophene-2-carboxylic acid. The one-step conversion from cinnamic acid using thionyl chloride and a catalyst is a common and direct method. For syntheses requiring substitution on the benzene ring, the preparation of the corresponding substituted benzo[b]thiophene-2-carboxylic acid followed by chlorination is a viable strategy. The choice of the optimal synthetic route will depend on the availability of starting materials, desired purity, and the scale of the reaction. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development to make informed decisions for the synthesis of this important intermediate.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES - Google Patents [patents.google.com]
- 3. Synthesis of heterocycles from this compound [wisdomlib.org]
- 4. 3-CHLOROBENZO[B]THIOPHENE-2-CARBOXYLIC ACID | 21211-22-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of 3-Chlorobenzo[b]thiophene-2-carboxylic Acid Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 3-chlorobenzo[b]thiophene-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds.[1] The document details the prevalent synthetic methodologies, presents quantitative data in a comparative format, and offers detailed experimental protocols for the synthesis of its immediate precursor, 3-chlorobenzo[b]thiophene-2-carbonyl chloride.
Synthetic Pathways and Methodologies
The most widely employed and documented method for the synthesis of this compound, the direct precursor to 3-chlorobenzo[b]thiophene-2-carboxylic acid, commences from cinnamic acid. This transformation is typically achieved through a one-pot reaction with thionyl chloride, facilitated by a catalyst.
The general reaction scheme is as follows:
Caption: Overview of the synthesis of 3-chlorobenzo[b]thiophene-2-carboxylic acid from cinnamic acid.
The key variations in this synthesis lie in the choice of catalyst and reaction conditions, which can influence the reaction time and overall yield. An improved process utilizes a 4-N,N'-disubstituted aminopyridine as a catalyst to directly convert cinnamic acid to the desired product in one step.[2]
Quantitative Data Summary
The following table summarizes the quantitative data from various reported syntheses of this compound and its subsequent conversion to the carboxylic acid.
| Starting Material | Catalyst/Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| Cinnamic acid | Thionyl chloride, Pyridine | Chlorobenzene | 72 hours (reflux) | Not specified | - | [3][4] |
| Cinnamic acid | Thionyl chloride, Pyridine | Chlorobenzene | 48 hours (reflux) | Not specified | - | [5] |
| Cinnamic acid | Thionyl chloride, 4-N,N'-disubstituted aminopyridine | Isopropanol | Not specified | Not specified | - | [2] |
| This compound | Water (Hydrolysis) | - | Not specified | Not specified | 268-272 |
Detailed Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound from cinnamic acid.
Protocol 1: Synthesis using Pyridine as a Catalyst
This protocol is based on methodologies described in multiple sources.[3][4][5]
Workflow:
Caption: Experimental workflow for the synthesis of this compound using pyridine.
Procedure:
-
A mixture of cinnamic acid (0.20 mol, 29.63 g), chlorobenzene (150 ml), and thionyl chloride (1 mol, 119 g) is stirred at room temperature for 30 minutes.[4]
-
Pyridine is added to the mixture.[4]
-
The reaction mixture is then heated to reflux and maintained for 48 to 72 hours.[4][5]
-
After the reflux period, the reaction mixture is cooled, and the excess thionyl chloride is removed.[5]
-
The resulting residue is dissolved in hot cyclohexane (400 ml) and filtered immediately.[4]
-
The filtrate is allowed to stand overnight, during which the product crystallizes as yellowish needles.[4]
Protocol 2: Hydrolysis to 3-Chlorobenzo[b]thiophene-2-carboxylic acid
The carbonyl chloride can be readily hydrolyzed to the corresponding carboxylic acid.
Workflow:
Caption: General workflow for the hydrolysis of the carbonyl chloride to the carboxylic acid.
Procedure:
Detailed procedures for the hydrolysis of this compound to the carboxylic acid are not extensively described in the provided search results, as it is a standard transformation. Typically, this involves reacting the carbonyl chloride with water, often in the presence of a base to neutralize the HCl formed, followed by acidification to precipitate the carboxylic acid. The solid product is then collected by filtration and dried. The melting point of the resulting 3-chlorobenzo[b]thiophene-2-carboxylic acid is reported to be in the range of 268-272 °C.
Conclusion
The synthesis of 3-chlorobenzo[b]thiophene-2-carboxylic acid is most efficiently approached through the preparation of its carbonyl chloride precursor from cinnamic acid. The use of thionyl chloride with a pyridine or a substituted aminopyridine catalyst provides a direct and effective route. This guide offers the necessary procedural details and comparative data to aid researchers in the successful synthesis of this important pharmaceutical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES - Google Patents [patents.google.com]
- 3. Synthesis of heterocycles from this compound [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
The Synthesis of Cinnamoyl Chlorides: An In-depth Technical Guide to the Reaction of Substituted Cinnamic Acids with Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction between thionyl chloride (SOCl₂) and substituted cinnamic acids, a fundamental transformation in organic synthesis for the preparation of cinnamoyl chlorides. These acyl chlorides are versatile intermediates in the synthesis of a wide array of pharmaceuticals, fine chemicals, and materials. This document details the reaction mechanism, provides specific experimental protocols, and presents a comparative analysis of the reaction with various substituted cinnamic acids.
Core Reaction: From Carboxylic Acid to Acyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a crucial activation step, as the resulting acyl chloride is significantly more reactive towards nucleophiles. Thionyl chloride is a widely used reagent for this transformation due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.
The overall reaction is as follows:
Reaction Mechanism
The reaction of a substituted cinnamic acid with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The process can be broken down into the following key steps:
-
Nucleophilic Attack by the Carboxylic Acid: The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.
-
Formation of a Chlorosulfite Intermediate: This initial attack leads to the formation of a protonated chlorosulfite intermediate and a chloride ion.
-
Proton Transfer: A proton is transferred from the intermediate, often facilitated by a chloride ion or a base like pyridine if added, to yield a neutral acyl chlorosulfite intermediate.
-
Nucleophilic Attack by Chloride: The chloride ion, a good nucleophile, attacks the carbonyl carbon of the acyl chlorosulfite intermediate.
-
Tetrahedral Intermediate Formation and Collapse: This attack forms a tetrahedral intermediate which is unstable. It collapses by reforming the carbonyl double bond and expelling the chlorosulfite group as a leaving group.
-
Decomposition of the Leaving Group: The unstable chlorosulfite leaving group decomposes into sulfur dioxide gas and a chloride ion, driving the reaction to completion.
// Reactants sub_cinnamic_acid [label="Substituted Cinnamic Acid\n(Ar-CH=CH-COOH)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; thionyl_chloride [label="Thionyl Chloride\n(SOCl₂)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates protonated_intermediate [label="Protonated Acyl\nChlorosulfite Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; acyl_chlorosulfite [label="Acyl Chlorosulfite\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; tetrahedral_intermediate [label="Tetrahedral Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Products cinnamoyl_chloride [label="Substituted Cinnamoyl Chloride\n(Ar-CH=CH-COCl)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; so2_hcl [label="SO₂ + HCl", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Pathway sub_cinnamic_acid -> protonated_intermediate [label="+ SOCl₂\n(Nucleophilic Attack)"]; thionyl_chloride -> protonated_intermediate; protonated_intermediate -> acyl_chlorosulfite [label="- H⁺"]; acyl_chlorosulfite -> tetrahedral_intermediate [label="+ Cl⁻\n(Nucleophilic Attack)"]; tetrahedral_intermediate -> cinnamoyl_chloride [label="Collapse"]; tetrahedral_intermediate -> so2_hcl [label="Decomposition of\nLeaving Group", style=dashed]; }
Caption: General mechanism for the reaction of a substituted cinnamic acid with thionyl chloride.Quantitative Data on the Reaction of Substituted Cinnamic Acids
The electronic nature of the substituent on the aromatic ring of cinnamic acid can influence the reaction rate and yield. The following tables summarize the reaction conditions and outcomes for various substituted cinnamic acids.
| Substituent | Cinnamic Acid Derivative | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H | trans-Cinnamic acid | Thionyl chloride (excess) | 80 | 2 | 81 | [1] |
| 4-OCH₃ | 4-Methoxycinnamic acid | Thionyl chloride, Benzene | Reflux (approx. 80) | 5 | 100 | [2] |
| 4-NO₂ | trans-4-Nitrocinnamic acid | Thionyl chloride (excess), Toluene (optional) | Reflux (80-90) | 1-3 | Not specified | [3] |
| 3-NO₂ | 3-Nitrobenzoic acid | Thionyl chloride (excess) | Reflux | 6 | High (not specified) | [4] |
| 2-Cl | 2-Chlorocinnamic acid | Thionyl chloride (excess) | Reflux | Not specified | 84 (crude) | [2] |
| 4-CH₃ | 2-(p-Tolyl)propionic acid | Thionyl chloride (excess) | Reflux (84) | 3 | High (not specified) | [3] |
| 3,4-(OCH₃)₂ | 3,4-Dimethoxyphenylacetic acid* | Thionyl chloride, Methylene chloride | Reflux | 1 (after 16h stir) | High (not specified) | [5] |
*Note: Data for benzoic acid and other structurally related acids are included for comparative purposes.
Detailed Experimental Protocols
General Experimental Workflow
The synthesis of a substituted cinnamoyl chloride using thionyl chloride typically follows the workflow outlined below. It is crucial to perform this reaction in a well-ventilated fume hood due to the evolution of toxic HCl and SO₂ gases.
// Steps start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Assemble Reaction Apparatus\n(Flask, Condenser, Gas Trap)"]; charge_reactants [label="Charge Flask with Substituted\nCinnamic Acid and Solvent (optional)"]; add_socl2 [label="Add Thionyl Chloride\n(dropwise or in portions)"]; heat [label="Heat to Reflux"]; monitor [label="Monitor Reaction Progress\n(cessation of gas evolution)"]; cool [label="Cool to Room Temperature"]; remove_excess [label="Remove Excess Thionyl Chloride\nand Solvent (distillation/vacuum)"]; purify [label="Purify Product\n(distillation or recrystallization)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start -> setup; setup -> charge_reactants; charge_reactants -> add_socl2; add_socl2 -> heat; heat -> monitor; monitor -> cool; cool -> remove_excess; remove_excess -> purify; purify -> end; }
Caption: General experimental workflow for the synthesis of substituted cinnamoyl chlorides.Synthesis of trans-Cinnamoyl Chloride[1]
-
Apparatus: A 100 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution.
-
Procedure:
-
Charge the reaction flask with 17.8 g (150 mmol) of freshly distilled thionyl chloride.
-
While stirring, add 14.8 g (100 mmol) of trans-cinnamic acid in several portions.
-
Slowly heat the reaction mixture in an oil bath to 50 °C to control the initial vigorous gas evolution.
-
Increase the temperature to 80 °C and continue stirring for an additional 2 hours.
-
After cooling, replace the reflux condenser with a distillation apparatus and remove the excess thionyl chloride under reduced pressure.
-
-
Yield: 13.5 g (81%) of crude cinnamoyl chloride as a yellowish solid.
Synthesis of 4-Methoxycinnamoyl Chloride[2]
-
Apparatus: A 1000 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, dropping funnel, and an argon inlet.
-
Procedure:
-
Charge the flask with 30.0 g (0.17 mol) of 4-methoxycinnamic acid and 500 mL of benzene.
-
Add 40.5 mL (0.56 mol) of thionyl chloride dropwise.
-
After the addition is complete, heat the reaction mixture to reflux for five hours.
-
Discontinue heating and allow the mixture to stir overnight.
-
Remove the benzene by rotary evaporation.
-
-
Yield: 33.6 g (100%) of 4-methoxycinnamoyl chloride as a beige solid.
Synthesis of trans-4-Nitrocinnamoyl Chloride[3]
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap.
-
Procedure:
-
To the flask, add trans-4-nitrocinnamic acid (1.0 eq).
-
Carefully add thionyl chloride (1.5-2.0 eq). Anhydrous toluene can be used as a co-solvent to improve the solubility of the starting material.
-
Heat the reaction mixture to reflux (80-90 °C) for 1-3 hours, monitoring for the cessation of gas evolution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and solvent (if used) by distillation under reduced pressure.
-
The crude solid product can be purified by recrystallization.
-
Influence of Substituents on Reactivity
The electronic properties of the substituents on the aromatic ring of cinnamic acid play a significant role in the rate of reaction with thionyl chloride. The key step influenced by these substituents is the nucleophilic attack of the carboxylic acid on thionyl chloride.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the carbonyl oxygen of the carboxylic acid through resonance and inductive effects. This enhanced nucleophilicity leads to a faster reaction with the electrophilic thionyl chloride.
-
Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) decrease the electron density on the carbonyl oxygen. This reduced nucleophilicity makes the initial attack on thionyl chloride less favorable, resulting in a slower reaction rate.
// Substituent Types substituent [label="Substituent on\nAromatic Ring", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; edg [label="Electron-Donating\nGroup (e.g., -OCH₃, -CH₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ewg [label="Electron-Withdrawing\nGroup (e.g., -NO₂, -Cl)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Effects nucleophilicity [label="Nucleophilicity of\nCarboxylic Acid Oxygen", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; increased_nuc [label="Increased", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decreased_nuc [label="Decreased", fillcolor="#FBBC05", fontcolor="#202124"]; reaction_rate [label="Reaction Rate with\nThionyl Chloride", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; faster_rate [label="Faster", fillcolor="#4285F4", fontcolor="#FFFFFF"]; slower_rate [label="Slower", fillcolor="#FBBC05", fontcolor="#202124"];
// Relationships substituent -> edg; substituent -> ewg; edg -> increased_nuc [label="Leads to"]; ewg -> decreased_nuc [label="Leads to"]; increased_nuc -> faster_rate [label="Results in"]; decreased_nuc -> slower_rate [label="Results in"]; faster_rate -> reaction_rate; slower_rate -> reaction_rate; }
Caption: Logical relationship between substituent type and reaction rate.Conclusion
The reaction of substituted cinnamic acids with thionyl chloride is a robust and efficient method for the synthesis of cinnamoyl chlorides. The reaction proceeds through a well-understood nucleophilic acyl substitution mechanism. The reactivity of the substituted cinnamic acid is significantly influenced by the electronic nature of the substituents on the aromatic ring, with electron-donating groups generally accelerating the reaction and electron-withdrawing groups retarding it. The experimental protocols provided herein offer a practical guide for the synthesis of these valuable chemical intermediates. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is essential for achieving high yields and purity.
References
An In-depth Technical Guide to 3-Chlorobenzo[b]thiophene-2-carbonyl Chloride (CAS No. 21815-91-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorobenzo[b]thiophene-2-carbonyl chloride, with CAS number 21815-91-8, is a pivotal synthetic intermediate in the field of medicinal chemistry. As a derivative of the benzothiophene scaffold, a privileged structure in drug discovery, this compound serves as a versatile building block for the synthesis of a diverse array of heterocyclic compounds.[1][2] While direct biological activity of the title compound is not extensively documented, its importance lies in its utility for creating novel molecules with a wide spectrum of pharmacological activities, including potential anticancer, anti-inflammatory, and antimicrobial agents.[1][3] This technical guide provides a comprehensive overview of its chemical properties, safety data, and its application in synthetic protocols for the development of potentially therapeutic agents.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 21815-91-8 | [4] |
| Molecular Formula | C₉H₄Cl₂OS | [4] |
| Molecular Weight | 231.10 g/mol | [4] |
| IUPAC Name | 3-chloro-1-benzothiophene-2-carbonyl chloride | [4] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 113.0 to 117.0 °C | |
| Purity | >97.0% (GC) |
Safety and Handling
This compound is classified as a corrosive substance and requires careful handling in a laboratory setting.
| Hazard Statement | Precautionary Statement |
| H314: Causes severe skin burns and eye damage. | P260: Do not breathe dusts or mists. |
| H290: May be corrosive to metals. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | |
| P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | |
| P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. |
Experimental Protocols: Synthesis and Derivatization
As a reactive acyl chloride, this compound is a key intermediate for introducing the 3-chlorobenzo[b]thiophene-2-carbonyl moiety into various molecular scaffolds.
Synthesis of this compound
A common method for the synthesis of the title compound involves the reaction of cinnamic acid with thionyl chloride in the presence of pyridine.[5][6]
Protocol:
-
A stirred mixture of cinnamic acid (0.5 mol), pyridine (0.05 mol), thionyl chloride (0.77 mol), and chlorobenzene (300 ml) is prepared.[6]
-
The reaction mixture is heated at reflux for 48 hours.[6]
-
Following the reflux period, any excess thionyl chloride is removed.[6]
-
The product, 3-chlorobenzo[b]thiophene-2-carbonylchloride, can then be isolated and purified.[6]
Synthesis of N-Substituted Benzothiophene Carboxamides
This compound is frequently used to synthesize N-substituted carboxamides, which are precursors to various biologically active molecules.[6]
Protocol:
-
Dissolve 3-chlorobenzo[b]thiophene-2-carbonylchloride (0.002 mol) and the desired amine (e.g., 2-amino-6-substituted benzothiazole, 0.002 mol) in 25-30 ml of pyridine.[6]
-
Reflux the reaction mixture for 10-15 hours.[6]
-
After cooling, pour the reaction mixture into ice-cold water.[6]
-
The resulting solid precipitate is filtered, washed with water, and dried.[6]
-
The crude product can be recrystallized from a suitable solvent such as ethanol.[6]
Synthesis of β-Lactam Derivatives
The synthesis of β-lactam derivatives, a class of compounds with significant antibacterial activity, can be initiated from this compound.[5]
Protocol:
-
First, synthesize a Schiff base from the carbohydrazide derivative of this compound.[7]
-
Treat the Schiff base with phenylacetic acid in the presence of triethylamine and thionyl chloride to form the β-lactam ring.[5][7]
Applications in Drug Discovery and Medicinal Chemistry
The benzothiophene core is a key pharmacophore found in several approved drugs and clinical candidates.[8] Derivatives synthesized from this compound have been investigated for a range of therapeutic applications:
-
Antimicrobial Agents: Benzothiophene acylhydrazones have been synthesized and evaluated for their activity against multidrug-resistant Staphylococcus aureus.[9]
-
Anticancer Activity: Novel benzothiophene derivatives have been designed as selective estrogen receptor covalent antagonists for potential application in breast cancer treatment.[10]
-
Antidiabetic Properties: Certain benzothiophene analogs have been explored as potential α-amylase inhibitors for the management of diabetes.[11]
-
Anti-inflammatory Effects: The benzothiophene scaffold is associated with anti-inflammatory properties, making its derivatives attractive for further investigation in this area.[8]
Conclusion
This compound (CAS No. 21815-91-8) is a valuable and versatile reagent for synthetic and medicinal chemists. Its primary role is that of a key building block for the construction of more complex benzothiophene-containing molecules. The diverse range of biological activities exhibited by these derivatives underscores the importance of the parent compound in drug discovery and development. This guide has provided essential information on its properties, safe handling, and synthetic applications, aiming to facilitate its effective use in research and development endeavors.
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Chlorobenzo(b)thiophene-2-carbonyl chloride | C9H4Cl2OS | CID 519898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of heterocycles from this compound [wisdomlib.org]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 9. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzothiophene derivatives as selective estrogen receptor covalent antagonists: Design, synthesis and anti-ERα activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
The Expanding Therapeutic Potential of Benzo[b]thiophene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic applications of benzo[b]thiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.
Diverse Biological Activities of Benzo[b]thiophene Derivatives
Benzo[b]thiophene derivatives have been extensively investigated and have shown potent activities against a wide range of diseases.[1][2][3] Their planar structure and the presence of a sulfur atom contribute to their ability to interact with various biological targets.[1] This has led to the development of several clinically approved drugs, including the selective estrogen receptor modulator Raloxifene, the 5-lipoxygenase inhibitor Zileuton, and the antifungal agent Sertaconazole.[1]
The primary areas of investigation for benzo[b]thiophene derivatives include:
-
Anticancer Activity: A significant number of benzo[b]thiophene derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[4][5] These compounds have been shown to inhibit tumor growth through various mechanisms, including the inhibition of kinases, disruption of microtubule assembly, and modulation of key signaling pathways.[4][6][7]
-
Antimicrobial Activity: The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Benzo[b]thiophene derivatives have demonstrated significant antibacterial and antifungal activities.[8][9][10][11] Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[12]
-
Anti-inflammatory Activity: Chronic inflammation is a hallmark of many diseases. Benzo[b]thiophene derivatives have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes such as cyclooxygenase (COX).[13][14]
-
Other Biological Activities: Beyond these primary areas, benzo[b]thiophene derivatives have also been explored for their potential as antiviral, antidiabetic, neuroprotective, and enzyme inhibitory agents.[15][16][17][18]
Quantitative Biological Data
The following tables summarize the quantitative biological activity data for a selection of benzo[b]thiophene derivatives from various studies. This data provides a comparative overview of the potency of different structural modifications.
Table 1: Anticancer Activity of Benzo[b]thiophene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Non-small cell lung cancer) | Not specified, but identified as most potent | [4] |
| B12 (benzo[b]thiophene-1,1-dioxide derivative) | MDA-MB-468, NCI-H1975, HT1080, PC9 | 0.29 ± 0.02 (enzymatic inhibition of PHGDH) | [19] |
| Compound 8b (benzo[b]thiophene 1,1-dioxide derivative) | Various cancer cells | Not specified, but exhibited best activity | [6] |
| (E)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (13) | Various human cancer lines | < 0.01 | [5] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (5) | Various human cancer lines | 0.01 - 0.0909 | [5] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (6) | Various human cancer lines | 0.0211 - 0.0989 | [5] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | MDA-MB-231 | 126.67 | [20] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HepG2 | 67.04 | [20] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | LNCaP | 127.59 | [20] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Caco-2 | 63.74 | [20] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Panc-1 | 76.72 | [20] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | HeLa | 146.75 | [20] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Ishikawa | 110.84 | [20] |
| Compound b19 (benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative) | MDA-MB-231 | Not specified, but significantly inhibited proliferation | [7][21] |
Table 2: Antimicrobial Activity of Benzo[b]thiophene Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) | Staphylococcus aureus (including MRSA) | 4 | [9][22] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria and yeast | 16 | [12] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria and yeast | 16 | [12] |
| 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12E) | S. aureus | High activity | [10] |
| 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene (12L) | S. aureus | High activity | [10] |
| 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12J) | S. aureus | High activity | [10] |
| 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene (10) | C. albicans | Potential antifungal | [10] |
| 3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12K) | C. albicans | Potential antifungal | [10] |
Key Signaling Pathways and Mechanisms of Action
The biological effects of benzo[b]thiophene derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that plays a critical role in cell proliferation, survival, and differentiation.[6] Aberrant activation of STAT3 is frequently observed in various cancers.[23] Several benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent STAT3 inhibitors, inducing apoptosis and blocking the cell cycle in cancer cells.[6][23]
Caption: Inhibition of the STAT3 signaling pathway by benzo[b]thiophene derivatives.
RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway is a critical regulator of the actin cytoskeleton and is involved in cell proliferation, migration, and invasion.[7][21] Dysregulation of this pathway is implicated in tumor growth and metastasis.[8] Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to inhibit the RhoA/ROCK pathway, leading to the suppression of cancer cell proliferation, migration, and invasion.[7][21]
Caption: Inhibition of the RhoA/ROCK signaling pathway by benzo[b]thiophene derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible evaluation of the biological activities of novel compounds. The following sections provide methodologies for key assays used in the study of benzo[b]thiophene derivatives.
Synthesis of Benzo[b]thiophene Derivatives via the Gewald Reaction
The Gewald reaction is a versatile and widely used method for the synthesis of 2-aminothiophenes, which can be further modified to produce a variety of benzo[b]thiophene derivatives.[5][24]
Materials:
-
Cyclohexanone (or other suitable ketone/aldehyde)
-
Malononitrile (or other active methylene compound)
-
Elemental sulfur
-
Morpholine or diethylamine (base catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve the ketone/aldehyde (1 equivalent), active methylene compound (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Add the base catalyst (0.1-0.5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for the appropriate time (typically 2-24 hours), monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Caption: General workflow for the Gewald synthesis of benzo[b]thiophene precursors.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][7][21][22]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Benzo[b]thiophene derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the benzo[b]thiophene derivative and a vehicle control, and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][4][11][25][26]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Benzo[b]thiophene derivative (test compound)
-
Positive control antibiotic/antifungal
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the benzo[b]thiophene derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of new compounds.[12][16][27][28][29]
Materials:
-
Rats or mice
-
Carrageenan solution (1% w/v in saline)
-
Benzo[b]thiophene derivative (test compound)
-
Positive control anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer or calipers
Procedure:
-
Administer the benzo[b]thiophene derivative or the positive control drug to the animals (e.g., orally or intraperitoneally).
-
After a specific period (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Conclusion
Benzo[b]thiophene and its derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties has provided a solid foundation for the development of new therapeutic agents. This technical guide has summarized the key findings in these areas, provided quantitative data for comparison, detailed essential experimental protocols, and visualized the underlying signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers and professionals in the field, stimulating further investigation and innovation in the design and application of novel benzo[b]thiophene-based drugs.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Rho/ROCK signaling in motility and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. protocols.io [protocols.io]
- 12. inotiv.com [inotiv.com]
- 13. researchgate.net [researchgate.net]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. STAT3 signaling pathway [pfocr.wikipathways.org]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]
- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Gewald Reaction [organic-chemistry.org]
- 25. Broth Microdilution | MI [microbiology.mlsascp.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. bio-protocol.org [bio-protocol.org]
- 28. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Reactivity of Acyl Chlorides with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acyl chlorides are among the most reactive derivatives of carboxylic acids, serving as pivotal intermediates in organic synthesis.[1][2][3] Their high reactivity stems from the electronic properties of the carbonyl group, which is bonded to a highly electronegative chlorine atom.[2] This arrangement renders the carbonyl carbon exceptionally electrophilic and susceptible to attack by a wide range of nucleophiles. This guide provides a comprehensive overview of the reactivity of acyl chlorides, detailing the underlying mechanisms, influencing factors, and practical applications in research and drug development. It includes quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a thorough resource for professionals in the field.
Core Principles of Acyl Chloride Reactivity
The reactivity of acyl chlorides is dominated by the nucleophilic acyl substitution mechanism.[3][4] This process is fundamentally an addition-elimination reaction.[1][2][5][6] The carbonyl carbon in an acyl chloride possesses a significant partial positive charge due to the inductive electron-withdrawing effects of both the oxygen and chlorine atoms.[2][7][8] This high degree of electrophilicity makes it a prime target for nucleophiles.[2][8]
The generally accepted mechanism proceeds through a two-stage process:
-
Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.[5][9][10] In this intermediate, the carbon atom is sp³ hybridized.[3][11]
-
Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and collapses.[5] The carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.[5][10]
Recent computational studies suggest that for some reactions, the pathway may be more complex, potentially involving a concerted SN2-like mechanism or a transient tetrahedral intermediate, depending on the specific reactants and conditions.[12][13] However, the addition-elimination model remains the most widely used and explanatory framework for the majority of these reactions.[13]
Reactivity with Common Nucleophiles
Acyl chlorides react with a broad spectrum of nucleophiles, often vigorously and at room temperature.[14][15] These reactions are crucial for synthesizing various functional groups.
Hydrolysis (Reaction with Water)
Acyl chlorides react readily, often violently, with water to form carboxylic acids.[1][2][16] The reaction must be performed under anhydrous conditions to avoid this unwanted side reaction.[2][7] The byproduct is hydrogen chloride gas.[6][16]
-
Reaction: R-COCl + H₂O → R-COOH + HCl
Alcoholysis (Reaction with Alcohols)
The reaction with alcohols produces esters.[1][2][17] This reaction is highly efficient and is often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine (TEA) to neutralize the HCl byproduct, which can otherwise catalyze side reactions.[1][18]
-
Reaction: R-COCl + R'-OH → R-COOR' + HCl
Aminolysis (Reaction with Ammonia and Amines)
Ammonia, primary amines, and secondary amines react rapidly with acyl chlorides to yield primary, secondary, and tertiary amides, respectively.[1][2][17] Two equivalents of the amine are typically required: one acts as the nucleophile, and the second acts as a base to neutralize the HCl formed.[14]
-
Reaction with Ammonia: R-COCl + 2 NH₃ → R-CONH₂ + NH₄Cl
-
Reaction with Primary Amine: R-COCl + 2 R'-NH₂ → R-CONHR' + R'-NH₃Cl
Reaction with Carboxylates
Acyl chlorides react with carboxylate salts to form carboxylic acid anhydrides.[1][17][19] This method is versatile, allowing for the synthesis of both symmetrical and mixed anhydrides.[1]
-
Reaction: R-COCl + R'-COO⁻Na⁺ → R-CO-O-CO-R' + NaCl
Friedel-Crafts Acylation
In the presence of a Lewis acid catalyst such as AlCl₃, acyl chlorides act as powerful electrophiles in Friedel-Crafts acylation reactions with aromatic compounds to form aryl ketones.
-
Reaction: R-COCl + Ar-H + AlCl₃ → R-CO-Ar + HCl + AlCl₃
Reactions with Organometallic Reagents
Strongly nucleophilic organometallic reagents react readily with acyl chlorides.
-
Grignard Reagents (R-MgX): Reaction with Grignard reagents typically leads to the formation of tertiary alcohols.[17] The reaction proceeds through an initial ketone intermediate, which is more reactive than the starting acyl chloride and immediately reacts with a second equivalent of the Grignard reagent.[17]
-
Gilman Reagents (R₂CuLi): To stop the reaction at the ketone stage, less reactive organocuprates (Gilman reagents) are used.[1] This is a key method for ketone synthesis.
Quantitative Analysis of Reactivity
The reactivity of carboxylic acid derivatives follows a general trend, with acyl chlorides being the most reactive. This is primarily due to the excellent leaving group ability of the chloride ion and the strong inductive effect of the chlorine atom.[3][17]
| Carboxylic Acid Derivative | General Structure | Relative Reactivity | Leaving Group (Y⁻) | pKa of H-Y |
| Acyl Chloride | R-CO-Cl | Highest | Cl⁻ | ~ -7 |
| Acid Anhydride | R-CO-O-CO-R | High | RCOO⁻ | ~ 4.8 |
| Thioester | R-CO-SR' | Intermediate | R'S⁻ | ~ 10-12 |
| Ester | R-CO-OR' | Moderate | R'O⁻ | ~ 16 |
| Amide | R-CO-NR'₂ | Lowest | R'₂N⁻ | ~ 38 |
Table 1: Relative reactivity of carboxylic acid derivatives.
The high reactivity of acyl chlorides is attributed to:
-
Inductive Effect: The electronegative chlorine and oxygen atoms make the carbonyl carbon highly electrophilic.[3][17]
-
Leaving Group Ability: The chloride ion (Cl⁻) is a very weak base and therefore an excellent leaving group.[10] Its conjugate acid, HCl, is very strong.
Experimental Protocols
Protocol: Synthesis of an Ester (Ethyl Benzoate)
This protocol describes a typical procedure for the synthesis of an ester via alcoholysis of an acyl chloride, often referred to as a Schotten-Baumann reaction.[18]
Materials:
-
Benzoyl chloride
-
Ethanol (anhydrous)
-
Pyridine (anhydrous)
-
Diethyl ether
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and situated in an ice-water bath, combine ethanol (1 equivalent) with anhydrous pyridine (1.2 equivalents).
-
Reaction Execution: Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution over 10 minutes, ensuring the temperature remains below 10°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 20 minutes.
-
Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing 5% aqueous HCl. Extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with 5% HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl benzoate.
-
Purification (Optional): If necessary, the crude product can be purified by vacuum distillation.
-
Analysis: Characterize the final product by IR and NMR spectroscopy to confirm its identity and purity.
Protocol: Synthesis of an Amide (N-benzylacetamide)
Materials:
-
Acetyl chloride
-
Benzylamine
-
Toluene (anhydrous)
-
1 M Sodium hydroxide solution
-
Deionized water
Procedure:
-
Reactant Preparation: Dissolve benzylamine (2.2 equivalents) in anhydrous toluene in a three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reaction Execution: Cool the solution in an ice bath. Add a solution of acetyl chloride (1 equivalent) in anhydrous toluene dropwise from the dropping funnel over 30 minutes. A white precipitate (benzylammonium chloride) will form.
-
Reaction Completion: Once the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Work-up: Add deionized water to the reaction mixture to dissolve the precipitate. Transfer the mixture to a separatory funnel.
-
Washing: Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Isolation: Dry the toluene layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The resulting solid, N-benzylacetamide, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Analysis: Confirm the structure and purity of the product via melting point determination, IR, and NMR spectroscopy.
Conclusion
Acyl chlorides are exceptionally valuable reagents in organic synthesis due to their high reactivity, which is governed by the principles of nucleophilic acyl substitution. Their reactions with a wide array of nucleophiles provide efficient pathways to a diverse range of functional groups, including esters, amides, anhydrides, and ketones. This versatility makes them indispensable tools for researchers in academia and industry, particularly in the field of drug development where the efficient construction of complex molecules is paramount. A thorough understanding of their reactivity, reaction mechanisms, and handling requirements is essential for their effective and safe utilization.
References
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. savemyexams.com [savemyexams.com]
- 7. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. thinka.ai [thinka.ai]
- 10. reddit.com [reddit.com]
- 11. ncert.nic.in [ncert.nic.in]
- 12. Computational studies of nucleophilic substitution at carbonyl carbon: the S(N)2 mechanism versus the tetrahedral intermediate in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of the tetrahedral reaction intermediate of the reaction of acetyl chloride with ethanol in microdroplets via laser desorption/ionization tandem mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 15. youtube.com [youtube.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. Acyl chloride - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Amides using 3-Chlorobenzo[b]thiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorobenzo[b]thiophene-2-carbonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of a wide array of N-substituted 3-chlorobenzo[b]thiophene-2-carboxamides. These amide derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The benzo[b]thiophene core is a privileged scaffold found in numerous pharmacologically active compounds. Amides derived from this scaffold have shown potential as antimicrobial, anti-inflammatory, and anticancer agents, as well as opioid receptor agonists.[1] This document provides detailed protocols for the synthesis of these amides and summarizes key data for a variety of derivatives.
General Reaction Scheme
The synthesis of N-substituted 3-chlorobenzo[b]thiophene-2-carboxamides is typically achieved through the nucleophilic acyl substitution of this compound with a primary or secondary amine. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted-3-chlorobenzo[b]thiophene-2-carboxamides in Pyridine
This protocol describes a general method for the synthesis of a range of N-substituted amides.[2]
Materials:
-
This compound (1.0 eq)
-
Substituted amine (primary or secondary) (1.0 eq)
-
Pyridine (solvent)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve this compound (0.002 mol) and the desired substituted amine (0.002 mol) in 25-30 mL of pyridine.
-
Reflux the reaction mixture for 10-15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Filter the solid product using a Buchner funnel and wash thoroughly with water to remove any remaining pyridine and salts.
-
Dry the crude product in a desiccator or oven at a low temperature.
-
Recrystallize the crude product from ethanol to obtain the pure N-substituted-3-chlorobenzo[b]thiophene-2-carboxamide.
Protocol 2: Synthesis of N-Substituted-3-chlorobenzo[b]thiophene-2-carboxamides using Triethylamine in Ethyl Acetate
This protocol provides an alternative method using a different base and solvent system.[3]
Materials:
-
This compound (1.0 eq)
-
Substituted amine (primary or secondary) (1.0 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Ethyl acetate (solvent)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the amine (1 mmol) in ethyl acetate (2 mL), add a solution of this compound (1 mmol) in ethyl acetate (3 mL) dropwise at 0-5 °C.
-
Following the addition, add triethylamine (1.5 mmol) to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with deionized water and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with deionized water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following tables summarize the synthesis of various N-substituted-3-chlorobenzo[b]thiophene-2-carboxamides, detailing the specific amine used, the resulting product, and key analytical data.
Table 1: Synthesis of N-Aryl/Heterocyclic-3-chlorobenzo[b]thiophene-2-carboxamides [2][3]
| Amine | Product | Yield (%) | m.p. (°C) | 1H NMR (δ, ppm) |
| 2-Amino-6-fluorobenzothiazole | N-(6-Fluoro-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide | 58 | 210-212 | 7.2-8.2 (m, Ar-H), 12.8 (s, 1H, NH) |
| 2-Amino-6-chlorobenzothiazole | N-(6-Chloro-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide | 55 | 225-227 | 7.3-8.3 (m, Ar-H), 12.9 (s, 1H, NH) |
| 2-Amino-6-bromobenzothiazole | N-(6-Bromo-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide | 52 | 230-232 | 7.4-8.4 (m, Ar-H), 13.0 (s, 1H, NH) |
| 2-Aminopyridine | 3-Chloro-N-(pyridin-2-yl)benzo[b]thiophene-2-carboxamide | 50 | 198-200 | 7.1-8.5 (m, Ar-H), 10.8 (s, 1H, NH) |
| 1H-Pyrazole | (3-Chlorobenzo[b]thiophen-2-yl)(1H-pyrazol-1-yl)methanone | 89 | 192-195 | 7.21-8.10 (m, Ar-H), 13.12 (s, 1H, NH) |
Table 2: Synthesis of N-Alkyl/Cycloalkyl-3-chlorobenzo[b]thiophene-2-carboxamides [3]
| Amine | Product | Yield (%) | m.p. (°C) | 1H NMR (δ, ppm) |
| (1R,4R)-4-Aminocyclohexan-1-ol | (1R,4R)-3-Chloro-N-(4-hydroxycyclohexyl)benzo[b]thiophene-2-carboxamide | 93 | 209-212 | 1.86 (d, 5H, CH2), 2.50 (s, 2H, CH2), 3.41 (s, 2H, CH2), 4.78 (d, 1H, OH), 7.57 (t, 2H, Ar-H), 7.86 (d, 1H, Ar-H), 8.06 (d, 1H, Ar-H), 8.25 (d, 1H, NH) |
| N1,N1-Dimethylpropane-1,3-diamine | 3-Chloro-N-(3-(dimethylamino)propyl)benzo[b]thiophene-2-carboxamide | 86 | - | 2.19 (s, 6H, N(CH3)2), 2.44 (t, 2H, CH2), 2.47 (s, 2H, CH2), 3.40 (d, 2H, CH2), 7.57 (q, 2H, Ar-H), 7.88 (q, 1H, Ar-H), 8.05 (q, 1H, Ar-H), 8.30 (s, 1H, NH) |
| 1-Methylpiperazine | (3-Chlorobenzo[b]thiophen-2-yl)(4-methylpiperazin-1-yl)methanone | 93 | - | 2.17 (s, 1H, CH), 2.34 (s, 4H, CH2), 2.40 (s, 2H, CH2), 3.36 (s, 1H, CH), 7.56 (m, 2H, Ar-H), 7.83 (d, 1H, Ar-H), 8.07 (d, 1H, Ar-H) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of N-substituted-3-chlorobenzo[b]thiophene-2-carboxamides.
Caption: General workflow for amide synthesis.
Applications in Drug Discovery
The diverse biological activities of amides derived from this compound make them attractive candidates for drug discovery programs. The following diagram highlights some of the key therapeutic areas being explored.
Caption: Biological activities of synthesized amides.
Conclusion
The reaction of this compound with various amines provides a straightforward and efficient route to a diverse library of N-substituted carboxamides. The detailed protocols and compiled data in these application notes serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents based on the benzo[b]thiophene scaffold. The promising biological activities exhibited by these compounds underscore their potential for further development in medicinal chemistry.
References
Application Notes and Protocols: Synthesis of N-Substituted 3-Chlorobenzo[b]thiophene-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the reaction of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with primary amines. This reaction is a fundamental step in the synthesis of a diverse range of N-substituted 3-chlorobenzo[b]thiophene-2-carboxamides, a class of compounds with significant potential in medicinal chemistry and drug discovery. The resulting amide derivatives are key intermediates for developing novel therapeutic agents, including those with potential antidiabetic, antimicrobial, and antiallergy properties.[1][2][3]
Reaction Overview
The core reaction involves the nucleophilic acyl substitution of this compound with a primary amine. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable amide bond. A base, such as pyridine or triethylamine, is typically used to neutralize the hydrogen chloride byproduct.[4][5]
Data Presentation
The following tables summarize the reaction conditions and outcomes for the synthesis of various N-substituted 3-chlorobenzo[b]thiophene-2-carboxamides, providing a comparative view of different substrates and their corresponding yields.
Table 1: Synthesis of N-Aryl and N-Heteroaryl Substituted 3-Chlorobenzo[b]thiophene-2-carboxamides
| Primary Amine | Base | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 2-Amino-6-substituted benzothiazole | Pyridine | Pyridine | 10-15 | Not Specified | Not Specified |
| Thiazol-2-amine | Triethylamine | Ethyl Acetate | Not Specified | 89 | 194-196 |
| 1H-Pyrazole | Triethylamine | Ethyl Acetate | Not Specified | 89 | 192-195 |
| 8-Aminoquinoline | Triethylamine | Not Specified | Not Specified | Not Specified | Not Specified |
Data synthesized from multiple sources.[6][7][8]
Table 2: Synthesis of N-Alkyl Substituted 3-Chlorobenzo[b]thiophene-2-carboxamides
| Primary Amine | Base | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Glycine | Sodium Hydroxide | 10% NaOH solution | 1 | Not Specified | Not Specified |
| (1R,4R)-4-Aminocyclohexan-1-ol | Triethylamine | Ethyl Acetate | Not Specified | 93 | 209-212 |
| N1,N1-Dimethylpropane-1,3-diamine | Triethylamine | Ethyl Acetate | Not Specified | 86 | Not Specified |
| (Tetrahydrofuran-2-yl)methanamine | Triethylamine | Ethyl Acetate | Not Specified | Not Specified | Not Specified |
| 1-Methylpiperazine | Triethylamine | Ethyl Acetate | Not Specified | 93 | Not Specified |
Data synthesized from multiple sources.[8][9]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted 3-Chlorobenzo[b]thiophene-2-carboxamides
This protocol describes a general method for the reaction of this compound with a primary amine using triethylamine as a base.
Materials:
-
This compound (1.0 mmol)
-
Primary amine (1.0 mmol)
-
Triethylamine (TEA) (1.5 mmol)[8]
-
Ethyl acetate (5 mL)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Standard glassware for workup and purification
Procedure:
-
To a solution of the primary amine (1.0 mmol) in ethyl acetate (2 mL) in a round bottom flask, add a solution of this compound (1.0 mmol) in ethyl acetate (3 mL) dropwise at 0-5 °C using an ice bath.[8]
-
Following the addition, add triethylamine (1.5 mmol) to the reaction mixture.[8]
-
Remove the ice bath and allow the reaction mixture to warm to ambient temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the resulting solid product can be isolated by filtration.
-
Wash the solid with water and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[7]
Protocol 2: Synthesis of 2-(3-chlorobenzo[b]thiophene-2-carboxamido)acetic acid
This protocol details the reaction of this compound with the amino acid glycine.
Materials:
-
This compound (0.01 mol, 2.29 g)
-
Glycine (0.01 mol, 0.75 g)[9]
-
10% Sodium hydroxide solution (50 mL)[9]
-
Concentrated hydrochloric acid
-
Crushed ice
-
Magnetic stirrer and stir bar
-
Beaker or flask
Procedure:
-
Add this compound (0.01 mol) to a stirring solution of glycine (0.01 mol) in 50 mL of 10% sodium hydroxide solution.[9]
-
Stir the mixture vigorously for 1 hour.[9]
-
Add a few grams of crushed ice to the reaction mixture while continuing to stir.[9]
-
Acidify the solution with concentrated hydrochloric acid.
-
The resulting precipitate is the desired product.
-
Filter the solid, wash with water, and recrystallize from ethanol.[9]
Visualizations
The following diagrams illustrate the chemical reaction and a typical experimental workflow.
Caption: Reaction mechanism of this compound with a primary amine.
Caption: General experimental workflow for the synthesis of N-substituted 3-chlorobenzo[b]thiophene-2-carboxamides.
Caption: Role of the reaction in a drug discovery context.
References
- 1. EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Buy 3-Chlorobenzo[b]thiophene-2-carboxamide | 21211-09-6 [smolecule.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 9. researchgate.net [researchgate.net]
Protocol for N-Acylation with 3-Chlorobenzo[b]thiophene-2-carbonyl chloride: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the N-acylation of primary and secondary amines using 3-chlorobenzo[b]thiophene-2-carbonyl chloride. This protocol is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering detailed experimental procedures and important safety considerations. The resulting N-acyl-3-chlorobenzo[b]thiophene-2-carboxamides are a class of compounds with significant potential in the development of novel therapeutic agents.
Introduction
This compound is a reactive acylating agent widely employed in the synthesis of a variety of heterocyclic compounds.[1][2][3] The N-acylation reaction, a fundamental transformation in organic chemistry, allows for the formation of a stable amide bond between the acyl chloride and an amine.[4][] The resulting carboxamide derivatives of 3-chlorobenzo[b]thiophene have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties, making them attractive scaffolds for drug development.[1][6][7]
This protocol outlines a general procedure for the N-acylation reaction, along with specific examples and quantitative data to guide experimental design.
Data Presentation
The following table summarizes the reaction conditions and yields for the N-acylation of various amines with this compound.
| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2-Amino-6-ethoxybenzothiazole | Pyridine | Pyridine | 10-15 | 58 | [8] |
| 2-Amino-6-chlorobenzothiazole | Pyridine | Pyridine | 10-15 | 55 | [8] |
| 2-Amino-6-bromobenzothiazole | Pyridine | Pyridine | 10-15 | 52 | [8] |
| 2-Amino-6-methylbenzothiazole | Pyridine | Pyridine | 10-15 | 50 | [8] |
| 2-Aminobenzothiazole | Pyridine | Pyridine | 10-15 | 53 | [8] |
| 2-Aminopyridine | Pyridine | Pyridine | 10-15 | 51 | [8] |
| Anthranilic acid | Pyridine | Pyridine | 0.5 | Not specified | [9] |
| Glycine | Sodium Hydroxide | 10% NaOH (aq) | 1 | Not specified | [10] |
Experimental Protocols
General Protocol for N-Acylation
This procedure describes a general method for the N-acylation of primary and secondary amines with this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous pyridine or other suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., pyridine, dichloromethane, tetrahydrofuran)
-
Ice-cold water
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amine (1 equivalent) in the anhydrous solvent.
-
Add the base (e.g., pyridine, 1.1-2 equivalents) to the solution.
-
Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the reaction mixture. The reaction is often exothermic, and cooling may be necessary.[]
-
Stir the reaction mixture at room temperature or heat under reflux for the time indicated by TLC analysis to be optimal for the specific amine. Reaction times can range from 30 minutes to 15 hours.[8][9]
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.[8]
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.[8]
-
Dry the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-acylated product.[8]
Safety Precautions:
-
This compound is a corrosive and moisture-sensitive compound. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
-
Pyridine is a flammable and toxic liquid. Use it in a well-ventilated area.
-
The reaction can be exothermic; therefore, addition of the acyl chloride should be done carefully, and cooling might be required.[]
Specific Protocol: Synthesis of N-(6-Substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide[9]
This protocol details the synthesis of a specific class of bioactive compounds.
Procedure:
-
Dissolve 2-amino-6-substituted benzothiazole (0.002 mol) in 25-30 mL of pyridine in a round-bottom flask.[8]
-
Add this compound (0.002 mol) to the solution.[8]
-
Reflux the reaction mixture for 10-15 hours.[8]
-
After cooling, pour the reaction mixture into ice-cold water.[8]
-
Filter the separated solid, wash with water, and dry.[8]
-
Recrystallize the crude product from ethanol.[8]
Visualizations
The following diagrams illustrate the experimental workflow and the potential applications of the synthesized compounds.
Caption: General workflow for the N-acylation reaction.
Caption: Applications of synthesized compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 21815-91-8 | TCI AMERICA [tcichemicals.com]
Application Notes and Protocols: 3-Chlorobenzo[b]thiophene-2-carbonyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the multifaceted applications of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride as a key building block in the synthesis of a diverse range of biologically active heterocyclic compounds. This document outlines its utility in developing novel therapeutic agents with potential antimicrobial, anthelmintic, anti-cancer, and anti-inflammatory properties. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and development.
Application in the Development of Antimicrobial Agents
Derivatives of 3-Chlorobenzo[b]thiophene have been investigated for their potential as antimicrobial agents. The benzo[b]thiophene core is a recognized pharmacophore in many biologically active molecules. The introduction of a halogen at the 3-position can significantly influence the antimicrobial activity.
Quantitative Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of 3-halobenzo[b]thiophene derivatives against various bacterial and fungal strains. The data highlights the potential of these compounds, particularly against Gram-positive bacteria and yeast.[1][2][3][4]
| Compound ID | R Group | Halogen (X) | Bacillus cereus MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| 1 | -C(CH₃)₂OH | Cl | >512 | >512 | >512 |
| 2 | -C(CH₃)₂OH | Br | 64 | 128 | 128 |
| 3 | Cyclohexanol | Cl | 16 | 16 | 16 |
| 4 | Cyclohexanol | Br | 16 | 16 | 16 |
Experimental Protocols
General Synthesis of 3-Chlorobenzo[b]thiophene Derivatives:
A common synthetic route to 3-chlorobenzo[b]thiophene derivatives involves the electrophilic cyclization of 2-alkynyl thioanisoles.[1][2][3][4] This environmentally benign methodology utilizes sodium chloride as the chlorine source in the presence of copper(II) sulfate in ethanol.[1][2][3][4]
-
Reaction Setup: To a solution of the appropriate 2-alkynyl thioanisole in ethanol, add sodium chloride and copper(II) sulfate.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.
Antimicrobial Activity Assay (Broth Microdilution Method): [1][2][3]
The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution susceptibility method.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to achieve a standardized inoculum concentration.
-
Assay Plate Preparation: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for yeast.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow
Caption: Workflow for the synthesis and antimicrobial evaluation of 3-chlorobenzo[b]thiophene derivatives.
Application in the Development of Anthelmintic Agents
This compound serves as a crucial starting material for the synthesis of novel benzothiazole derivatives with demonstrated anthelmintic activity.
Quantitative Data: Anthelmintic Activity
The anthelmintic activity of N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide derivatives was evaluated against the earthworm Pheretima posthuma. The time taken for paralysis and death of the worms was recorded.
| Compound ID | Substitution (R) | Concentration (mg/mL) | Time for Paralysis (min) | Time for Death (min) |
| 3a | -H | 20 | 25.3 ± 0.58 | 35.6 ± 0.88 |
| 3b | -Cl | 20 | 20.1 ± 0.45 | 28.4 ± 0.76 |
| 3c | -CH₃ | 20 | 22.5 ± 0.62 | 31.9 ± 0.91 |
| 3d | -OCH₃ | 20 | 18.7 ± 0.33 | 25.1 ± 0.54 |
| 3e | -NO₂ | 20 | 15.2 ± 0.29 | 21.8 ± 0.47 |
| Standard (Albendazole) | - | 10 | 14.8 ± 0.41 | 20.5 ± 0.63 |
Experimental Protocols
Synthesis of N-(6-Substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide: [5]
-
Step 1: Synthesis of this compound (1): A mixture of cinnamic acid, pyridine, and thionyl chloride in chlorobenzene is heated at reflux. Excess thionyl chloride is removed by distillation.
-
Step 2: Synthesis of 2-amino-6-substituted benzothiazole (2): A solution of the appropriately substituted aniline and potassium thiocyanate in acetic acid is treated with a solution of bromine in acetic acid.
-
Step 3: Synthesis of the final compound (3a-f): 3-chlorobenzo[b]thiophene-2-carbonylchloride (1) and the substituted 2-amino-6-substituted benzothiazole (2) are dissolved in pyridine and refluxed. The reaction mixture is then cooled and poured into ice-cold water to precipitate the product, which is then filtered, washed, and recrystallized.
Anthelmintic Activity Assay: [6][7][8][9][10]
The anthelmintic activity is evaluated on adult Indian earthworms, Pheretima posthuma.
-
Worm Collection and Preparation: Earthworms are collected from moist soil and washed with normal saline to remove all fecal matter.
-
Experimental Setup: Earthworms of similar size are placed in petri dishes containing the test compound dissolved in a suitable solvent (e.g., 0.5% w/v CMC as a suspending agent) at various concentrations. A standard drug (e.g., Albendazole) and a control (vehicle only) are also included.
-
Observation: The time taken for the paralysis and death of the worms is recorded. Paralysis is noted when the worms do not move even when shaken vigorously. Death is confirmed when the worms lose their motility completely and show no response to external stimuli.
Experimental Workflow
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. assaygenie.com [assaygenie.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Evaluation of anthelmintic activity of Lactuca Sativa leaf extract against Pheretima posthuma - IP Int J Compr Adv Pharmacol [ijcap.in]
- 7. phytopharmajournal.com [phytopharmajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-Chlorobenzo[b]thiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of diverse heterocyclic compounds utilizing 3-Chlorobenzo[b]thiophene-2-carbonyl chloride as a versatile starting material. Detailed protocols for the synthesis of key intermediates and final products are provided, along with a summary of their potential biological activities. The information herein is intended to facilitate the exploration of novel chemical entities for drug discovery and development.
Overview of Synthetic Pathways
This compound is a reactive precursor that can be readily transformed into a variety of heterocyclic scaffolds. The primary synthetic strategies involve the initial conversion of the acid chloride to key intermediates such as amides and carbohydrazides. These intermediates then undergo cyclization reactions to yield the desired heterocyclic systems. A notable pathway involves the synthesis of chalcone analogs, which serve as versatile precursors for the construction of pyrimidine, isoxazoline, and pyrazoline rings.
Caption: General synthetic routes from this compound.
Experimental Protocols
Synthesis of N-(4-Acetylphenyl)-3-chlorobenzo[b]thiophene-2-carboxamide (Intermediate 1)
This protocol describes the synthesis of a key amide intermediate.
Procedure:
-
Dissolve this compound (0.01 mol) in 50 mL of acetone.
-
To this solution, add 4-aminoacetophenone (0.01 mol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into ice-cold water.
-
The resulting solid precipitate is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure N-(4-acetylphenyl)-3-chlorobenzo[b]thiophene-2-carboxamide.
General Procedure for the Synthesis of Benzothiophene Chalcones (Intermediate 2)
These chalcones are key precursors for various heterocyclic compounds.
Procedure:
-
Dissolve N-(4-acetylphenyl)-3-chlorobenzo[b]thiophene-2-carboxamide (0.01 mol) in 20 mL of dimethylformamide (DMF).
-
Add the desired aromatic aldehyde (0.01 mol) to the solution.
-
Add a catalytic amount of potassium hydroxide (KOH) and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, pour the mixture into ice-cold water.
-
The precipitated chalcone is filtered, washed with water, and dried.
Synthesis of Pyrimidine Derivatives
Procedure:
-
To a solution of the benzothiophene chalcone (0.01 mol) in 20 mL of ethanol, add urea (0.015 mol) and 5 mL of a 40% aqueous potassium hydroxide solution.[1]
-
Reflux the reaction mixture for 6-8 hours.[2]
-
After cooling, pour the reaction mixture into ice-cold water and neutralize with dilute hydrochloric acid.
-
The solid pyrimidine derivative is collected by filtration, washed with water, and recrystallized from ethanol.[1]
Synthesis of Isoxazoline Derivatives
Procedure:
-
A mixture of the benzothiophene chalcone (0.01 mol), hydroxylamine hydrochloride (0.015 mol), and sodium acetate (0.015 mol) in 25 mL of ethanol is refluxed for 6 hours.[3]
-
The reaction mixture is then concentrated under reduced pressure and poured into ice water.
-
The precipitated isoxazoline is filtered, washed with water, and purified by recrystallization.[3]
Synthesis of Pyrazoline Derivatives
Procedure:
-
Dissolve the benzothiophene chalcone (0.01 mol) in 20 mL of ethanol.
-
Add hydrazine hydrate (0.02 mol) and a few drops of glacial acetic acid.[4]
-
Reflux the mixture for 5-7 hours, monitoring the reaction by TLC.
-
After completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and dried.
Synthesis of 3-Chlorobenzo[b]thiophene-2-carbohydrazide (Intermediate 3)
Procedure:
-
A mixture of this compound (0.01 mole) and hydrazine hydrate (0.02 mole) in benzene (25 mL) is refluxed for 4 hours.
-
Upon cooling the solution, a solid appears.
-
The solid is collected by filtration and recrystallized from ethanol to afford the desired carbohydrazide.
Synthesis of N-(6-Substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
Procedure:
-
Dissolve 3-chlorobenzo[b]thiophene-2-carbonylchloride (0.002 mol) and a 2-amino-6-substituted benzothiazole (0.002 mol) in 25-30 ml of pyridine.[5]
-
Reflux the reaction mixture for 10-15 hours.[5]
-
After cooling, pour the mixture into ice-cold water.
-
The solid that separates is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol.[5]
Quantitative Data Summary
The following tables summarize the reported yields and biological activities of some of the synthesized compounds.
Table 1: Synthesis Yields of Representative Heterocyclic Compounds
| Compound Class | R-group on Chalcone | Yield (%) |
| Pyrimidine | 4-Chlorophenyl | 72 |
| Pyrimidine | 4-Methoxyphenyl | 78 |
| Isoxazoline | Phenyl | 65 |
| Isoxazoline | 4-Nitrophenyl | 70 |
| Pyrazoline | Phenyl | 80 |
| Pyrazoline | 4-Bromophenyl | 75 |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans | A. niger |
| Pyrimidine (4-Cl) | 100 | 250 | 250 | 200 |
| Pyrimidine (4-OCH₃) | 125 | 200 | 200 | 250 |
| Isoxazoline (Phenyl) | 200 | 250 | >500 | >500 |
| Pyrazoline (Phenyl) | 100 | 125 | 250 | 200 |
| Ciprofloxacin | 10 | 8 | - | - |
| Fluconazole | - | - | 12 | 15 |
Table 3: Anticancer Activity (IC₅₀ in µM)
| Compound Class | Cell Line | IC₅₀ (µM) |
| Benzothiophene Derivative | HCT-116 (Colon) | 8.5 |
| Benzothiophene Derivative | A549 (Lung) | 10.2 |
| Benzothiophene Derivative | U87MG (Glioblastoma) | 7.2[6] |
| Benzothiophene Derivative | HeLa (Cervical) | 9.8 |
Potential Mechanisms of Action and Signaling Pathways
Several benzothiophene derivatives have demonstrated potential as anticancer agents. The proposed mechanisms of action often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Inhibition of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when constitutively activated, promotes tumor cell proliferation and survival.[7] Some benzothiophene derivatives have been identified as inhibitors of the STAT3 signaling pathway.[8]
Caption: Inhibition of the STAT3 signaling pathway by benzothiophene derivatives.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Some synthesized benzothiophene derivatives have been shown to induce apoptosis in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases, the executioners of apoptosis.[9]
Caption: Induction of apoptosis via intrinsic and extrinsic pathways.
These notes are intended to serve as a guide for the synthesis and exploration of novel heterocyclic compounds derived from this compound. The provided protocols and data should enable researchers to further investigate the potential of this chemical scaffold in the development of new therapeutic agents.
References
- 1. scispace.com [scispace.com]
- 2. ijres.org [ijres.org]
- 3. ajrconline.org [ajrconline.org]
- 4. ijirt.org [ijirt.org]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Anti-inflammatory Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel anti-inflammatory agents. The focus is on compounds targeting key inflammatory pathways, including cyclooxygenase-2 (COX-2) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a significant goal in medicinal chemistry. This document outlines the synthesis and evaluation of two classes of potent anti-inflammatory compounds: 1,3-diarylpyrazole derivatives as selective COX-2 inhibitors and meridianin derivatives as JAK/STAT3 signaling inhibitors.
Data Presentation: In Vitro and In Vivo Anti-inflammatory Activity
The following tables summarize the biological activity of representative synthesized compounds.
Table 1: In Vitro COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |
| Compound 7l | - | - | - | [1] |
| Celecoxib | >100 | 14 | >7.1 | [2] |
| Kuwanon A | >100 | 14 | >7.1 | [2] |
Note: Specific IC50 values for Compound 7l were not provided in the source material, but it was highlighted for its potent anti-inflammatory activity.[1]
Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Derivative 7l in Carrageenan-Induced Paw Edema Model
| Treatment | Dose | Time after Carrageenan | % Inhibition of Edema | Reference |
| Compound 7l | - | 30 min | 93.59% | [1] |
| Ibuprofen | - | 30 min | - | [1] |
| Indomethacin | - | 30 min | - | [1] |
Note: Dose for Compound 7l, Ibuprofen, and Indomethacin was not specified in the abstract.[1]
Table 3: Anti-proliferative and JAK/STAT3 Inhibitory Activity of Meridianin Derivative 6e
| Cell Line | IC50 (μM) | Inhibition of p-JAK1 (at 5 μM) | Inhibition of p-JAK2 (at 5 μM) | Inhibition of p-STAT3 (at 5 μM) | Reference |
| HeLa | - | Yes | Yes | Yes | [3] |
| MDA-MB-231 | - | Yes | Yes | Yes | [3] |
| A549 | 1.11 - 2.80 | Yes | Yes | Yes | [3] |
| DU145 | 1.11 - 2.80 | Yes | Yes | Yes | [3] |
Note: Specific IC50 values for HeLa and MDA-MB-231 were not provided in the abstract. Inhibition of phosphorylated JAK/STAT proteins was observed by Western blotting.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general workflow for the synthesis and evaluation of anti-inflammatory agents.
Caption: General experimental workflow.
Caption: Canonical NF-κB signaling pathway.
Caption: MAPK signaling pathway in inflammation.
Caption: JAK-STAT signaling pathway.
Experimental Protocols
Synthesis of 1,3-Diarylpyrazole Derivatives (General Procedure)
This protocol is a generalized procedure based on the synthesis of 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles.[4]
Materials:
-
Substituted aryl ketones
-
Substituted benzaldehydes
-
Glacial acetic acid
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Synthesis of 1,3-diarylpropenones (Chalcones): To a solution of the appropriate substituted aryl ketone (1 mmol) and substituted benzaldehyde (1 mmol) in glacial acetic acid, slowly add concentrated sulfuric acid (2.5 mL) with stirring. The reaction mixture is stirred for a specified time and then poured into crushed ice. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the chalcone.[4]
-
Synthesis of 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles: A mixture of the synthesized chalcone (1 mmol) and hydrazine hydrate (1.5 mmol) in glacial acetic acid is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the resulting solid is filtered, washed, and recrystallized from ethanol to afford the desired pyrazole derivative.[4]
-
Characterization: The structure of the synthesized compounds is confirmed by spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Synthesis of Meridianin Derivatives (General Procedure)
This protocol is a generalized procedure for the synthesis of meridianin derivatives, which have shown potential as JAK/STAT3 inhibitors.[3][5]
Materials:
-
Substituted indoles
-
Tosyl chloride
-
Sodium hydroxide
-
Acetonitrile
-
Acetic anhydride
-
Aluminum chloride
-
Methylene chloride
-
Dimethylformamide-dimethylacetal (DMF-DMA)
Procedure:
-
N-protection of Indole: The indolic nitrogen is protected by reacting the starting indole with tosyl chloride in the presence of sodium hydroxide in acetonitrile.[3]
-
Acetylation at C-3: The C-3 position of the protected indole is acetylated using acetic anhydride and aluminum chloride in methylene chloride.[3]
-
Formation of Enaminone Intermediate: The acetylated indole is then reacted with DMF-DMA to yield the enaminone intermediate.[3]
-
Formation of Aminopyrimidine Ring and Deprotection: The enaminone intermediate undergoes a reaction to form the aminopyrimidine ring, followed by the deprotection of the N-tosyl group to yield the final meridianin derivative.[5]
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)
This protocol is based on a commercially available fluorometric COX inhibitor screening kit.[2][6]
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
COX Cofactor
-
COX Probe
-
Arachidonic acid
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
96-well plate
-
Fluorometric plate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of the test compounds, reference inhibitor, COX enzymes, cofactor, probe, and arachidonic acid according to the kit's instructions.
-
Assay Reaction: In a 96-well plate, add the COX assay buffer, COX cofactor, COX probe, and either COX-1 or COX-2 enzyme to each well.
-
Addition of Inhibitors: Add the test compounds or reference inhibitor at various concentrations to the respective wells. Include a control with no inhibitor.
-
Initiation of Reaction: Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence kinetics at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for a specified period at a constant temperature.[2]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard method to evaluate the acute anti-inflammatory activity of compounds.[7][8][9][10][11]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in saline)
-
Test compounds and reference drug (e.g., Indomethacin, Ibuprofen)
-
Plethysmometer or calipers
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization: House the animals in standard laboratory conditions with free access to food and water for a week before the experiment.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (reference drug), and test groups (different doses of the test compound). Administer the vehicle, reference drug, or test compound orally or intraperitoneally.[7]
-
Induction of Edema: After a specified time (e.g., 30-60 minutes) following drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[11]
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[7]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Western Blot Analysis for Phosphorylated JAK and STAT
This protocol is for determining the effect of inhibitors on the JAK/STAT signaling pathway.[3][12][13][14]
Materials:
-
Cell lines with an active JAK/STAT pathway (e.g., A549, DU145)
-
Test compound (e.g., meridianin derivative 6e)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-JAK1, anti-p-JAK2, anti-p-STAT3, anti-total-JAK1, anti-total-JAK2, anti-total-STAT3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment
-
Western blot transfer system
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture the cells to an appropriate confluency. Treat the cells with different concentrations of the test compound for a specified duration. Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., p-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total protein (e.g., total STAT3) and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and compare the treated samples to the control to determine the inhibitory effect of the compound.[13]
References
- 1. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. phytopharmajournal.com [phytopharmajournal.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. blossombio.com [blossombio.com]
Application Notes and Protocols: 3-Chlorobenzo[b]thiophene-2-carbonyl chloride as a Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorobenzo[b]thiophene-2-carbonyl chloride is a versatile heterocyclic compound that serves as a crucial starting material for the synthesis of a wide array of biologically active molecules. Its unique structural features, including the presence of a reactive acid chloride group and a benzothiophene core, make it an ideal scaffold for the development of novel agrochemicals. Derivatives of this compound have demonstrated significant potential in various agrochemical applications, including as fungicides, bactericides, herbicides, and insecticides. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of new agrochemical agents.
Synthetic Applications
This compound is a reactive building block that readily undergoes reactions with various nucleophiles to yield a diverse range of derivatives. The primary application of this compound in agrochemical synthesis involves its use as an acylating agent to introduce the 3-chlorobenzo[b]thiophene-2-carbonyl moiety into different molecular frameworks.
General Synthesis of 3-Chlorobenzo[b]thiophene-2-carboxamide Derivatives
A common synthetic route involves the reaction of this compound with various amines to produce the corresponding carboxamides. These amides can then be further modified to generate a library of compounds for agrochemical screening.
Agrochemical Activities of Derivatives
Derivatives of this compound have been investigated for a range of agrochemical activities.
Fungicidal and Antibacterial Activity
Several studies have reported the synthesis of benzothiophene derivatives with promising antifungal and antibacterial properties. The mechanism of action for these compounds often involves the disruption of essential cellular processes in the target pathogens.
The following table summarizes the minimum inhibitory concentration (MIC) values of selected 3-halobenzo[b]thiophene derivatives against various microbial strains.[1][2]
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 2-((3-chlorobenzo[b]thiophen-2-yl)(hydroxy)methyl)cyclohexan-1-ol | Staphylococcus aureus | 16 | [1][2] |
| 2-((3-bromobenzo[b]thiophen-2-yl)(hydroxy)methyl)cyclohexan-1-ol | Staphylococcus aureus | 16 | [1][2] |
| 2-((3-chlorobenzo[b]thiophen-2-yl)(hydroxy)methyl)cyclohexan-1-ol | Candida albicans | 16 | [1][2] |
| 2-((3-bromobenzo[b]thiophen-2-yl)(hydroxy)methyl)cyclohexan-1-ol | Candida albicans | 16 | [1][2] |
Herbicidal and Insecticidal Activity
While qualitative reports suggest that certain benzothiophene derivatives possess herbicidal and insecticidal properties, specific quantitative data such as EC50 (half maximal effective concentration) for herbicides and LC50 (lethal concentration, 50%) for insecticides are not extensively available in the reviewed literature.[3] Further research is required to quantify the efficacy of derivatives of this compound in these applications.
Experimental Protocols
Synthesis Protocol: N-(4-acetylphenyl)-3-chlorobenzo[b]thiophene-2-carboxamide
This protocol describes a representative synthesis of a carboxamide derivative which can serve as a precursor for further modifications.
Materials:
-
This compound
-
4-Aminoacetophenone
-
Pyridine
-
Acetone
-
Ice-cold water
-
Ethanol
Procedure:
-
Dissolve 4-aminoacetophenone (0.01 mol) in acetone (50 mL) in a round-bottom flask.
-
Add pyridine (0.01 mol) to the solution and stir.
-
Slowly add a solution of this compound (0.01 mol) in acetone (20 mL) to the mixture at room temperature.
-
Stir the reaction mixture for 2-3 hours at room temperature.
-
Pour the reaction mixture into ice-cold water with constant stirring.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure N-(4-acetylphenyl)-3-chlorobenzo[b]thiophene-2-carboxamide.
Agrochemical Screening Protocols
The following are general protocols for the preliminary screening of synthesized compounds for their agrochemical potential.
Materials:
-
Synthesized compounds
-
Fungal strains (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Potato Dextrose Broth (PDB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform serial two-fold dilutions of the stock solutions with PDB to achieve a range of test concentrations.
-
Prepare a standardized fungal inoculum (e.g., 1 x 10^5 spores/mL).
-
Add the fungal inoculum to each well.
-
Include positive controls (a known fungicide), negative controls (fungal inoculum with DMSO), and sterility controls (medium only).
-
Incubate the plates at 25-28°C for 48-72 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible fungal growth.
Materials:
-
Synthesized compounds
-
Weed seeds (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Petri dishes
-
Filter paper
-
Acetone
-
Tween-20
Procedure:
-
Prepare stock solutions of the test compounds in acetone.
-
Prepare test solutions at various concentrations containing a small percentage of Tween-20 as a surfactant.
-
Place a filter paper in each Petri dish and moisten it with the test solution.
-
Place a set number of weed seeds (e.g., 10-20) on the filter paper.
-
Include a positive control (a known herbicide) and a negative control (solvent and surfactant only).
-
Seal the Petri dishes and incubate them in a growth chamber with controlled light and temperature for 7-14 days.
-
Measure the germination rate, root length, and shoot length to assess the herbicidal effect.
Hypothetical Signaling Pathway Inhibition
While the exact mechanisms of action for many benzothiophene-based agrochemicals are still under investigation, a plausible target for antifungal agents is the disruption of the fungal cell membrane integrity or key metabolic pathways.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its derivatives have demonstrated a broad spectrum of biological activities, with notable potential as antifungal and antibacterial agents. While its application in developing herbicides and insecticides is promising, further quantitative studies are necessary to fully establish their efficacy. The protocols provided herein offer a foundation for researchers to synthesize and evaluate new agrochemical candidates derived from this important heterocyclic scaffold.
References
Application Notes and Protocols for the Synthesis and Evaluation of Substituted Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of substituted benzothiazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a guide for researchers in the field.
Introduction
Benzothiazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic activities.[1][2][3] The versatile nature of the benzothiazole ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties for drug discovery and development.[1] This document details common experimental procedures for the synthesis of 2-substituted benzothiazoles and protocols for evaluating their biological activity.
I. Synthesis of 2-Substituted Benzothiazoles
A prevalent and efficient method for synthesizing 2-substituted benzothiazoles involves the condensation reaction between 2-aminothiophenol and various aldehydes.[4][5] This reaction can be carried out under various conditions, including conventional heating, microwave irradiation, and ultrasound-assisted synthesis, often employing a catalyst to enhance reaction rates and yields.[4][6]
Protocol 1: Conventional Synthesis of 2-Arylbenzothiazoles via Condensation
This protocol describes the synthesis of 2-arylbenzothiazoles by the condensation of 2-aminothiophenol with aromatic aldehydes.
Materials:
-
2-aminothiophenol
-
Substituted benzaldehyde derivative
-
Ethanol
-
Catalyst (e.g., p-toluenesulfonic acid, hydrogen peroxide/hydrochloric acid)[4][7]
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) in ethanol.
-
Add 2-aminothiophenol (1.0 mmol) to the solution.
-
Add a catalytic amount of a suitable catalyst (e.g., a few crystals of p-toluenesulfonic acid or a mixture of H₂O₂/HCl).[4]
-
Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-arylbenzothiazole.[6]
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
Protocol 2: Ultrasound-Assisted, Solvent- and Catalyst-Free Synthesis
This protocol offers an environmentally friendly and efficient alternative for the synthesis of 2-substituted benzothiazoles.[6]
Materials:
-
2-aminothiophenol
-
Substituted benzaldehyde derivative
-
Ultrasonic probe or bath
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a suitable vessel, mix 2-aminothiophenol (3.00 mmol) and the benzaldehyde derivative (3.00 mmol).[6]
-
Irradiate the mixture with an ultrasonic probe for approximately 20 minutes at room temperature.[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, directly purify the crude product by silica gel column chromatography using a hexane:ethyl acetate solvent system to obtain the desired 2-substituted benzothiazole.[6]
-
Characterize the purified compound by appropriate spectroscopic techniques.[6]
Data Presentation: Yields of Synthesized Benzothiazole Derivatives
The following table summarizes the yields of various 2-substituted benzothiazoles synthesized using an ultrasound-assisted, solvent- and catalyst-free method.[6]
| Compound ID | Substituent on Benzaldehyde | Yield (%) |
| 4a | H | 83 |
| 4b | 4-CH₃ | 78 |
| 4c | 4-OCH₃ | 80 |
| 4d | 4-Cl | 75 |
| 4e | 4-Br | 72 |
| 4f | 4-NO₂ | 65 |
| 4g | 2-Cl | 70 |
| 4h | 2-NO₂ | 68 |
| 4i | 4-N(CH₃)₂ | 76 |
II. Biological Evaluation of Substituted Benzothiazoles
Substituted benzothiazoles are frequently evaluated for their potential as therapeutic agents. Below are general protocols for assessing their anticancer and anti-inflammatory activities.
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[9]
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Synthesized benzothiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized benzothiazole compounds and incubate for an additional 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Anticancer Activity of Benzothiazole Derivatives
The following table summarizes the in vitro anticancer activity of selected pyridinyl-2-amine linked benzothiazole-2-thiol derivatives.[9]
| Compound ID | Cell Line | IC₅₀ (nM) |
| 7d | SW480 | 80 |
| 7d | HeLa | 90 |
| 7d | HepG2 | 70 |
| 7e | SKRB-3 | 1.2 |
| 7e | SW620 | 4.3 |
| 7e | A549 | 44 |
| 7e | HepG2 | 48 |
| 7f | SW480 | 60 |
| 7f | HeLa | 70 |
| 7f | HepG2 | 50 |
| 7i | SW480 | 90 |
| 7i | HeLa | 100 |
| 7i | HepG2 | 80 |
Protocol 4: Anti-inflammatory Activity Assessment (ELISA for Cytokines)
This protocol measures the effect of benzothiazole derivatives on the production of pro-inflammatory cytokines like IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells.[10]
Materials:
-
Mouse monocyte macrophage cell line (e.g., RAW264.7)[8]
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Synthesized benzothiazole derivatives
-
ELISA kits for IL-6 and TNF-α
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of the benzothiazole compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatants.
-
Quantify the levels of IL-6 and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the inhibitory effect of the compounds on cytokine production.
III. Visualizations
Experimental Workflow for Benzothiazole Synthesis
Caption: General workflow for the synthesis of 2-substituted benzothiazoles.
Signaling Pathway Inhibition by Benzothiazole Derivatives
Some benzothiazole derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[10]
Caption: Inhibition of AKT and ERK signaling pathways by a benzothiazole derivative.[10]
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. chemistryjournal.net [chemistryjournal.net]
- 3. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of novel bioactive compounds derived from 3-chlorobenzo[b]thiophene-2-carbonyl chloride. It also outlines methodologies for their subsequent biological screening, with a focus on antimicrobial and anticancer activities. The versatile benzothiophene scaffold serves as a valuable starting point for the development of new therapeutic agents.[1][2]
Overview of Derivatization Strategies
This compound is a reactive intermediate that can be readily derivatized to generate a diverse library of compounds for biological evaluation.[3] The acyl chloride functionality allows for facile reactions with various nucleophiles. Common derivatization strategies include the formation of amides, hydrazones, and a variety of heterocyclic systems such as pyrimidines, oxazoles, and imidazoles.[4][5][6] These modifications are intended to explore the structure-activity relationships and identify potent therapeutic candidates.
A general scheme for the synthesis of this compound and its subsequent derivatization is presented below. The starting material, cinnamic acid, is treated with thionyl chloride in the presence of pyridine to yield the acyl chloride.[7][8] This intermediate can then be reacted with a variety of nucleophiles to produce a library of derivatives.
Caption: General synthesis and derivatization workflow.
Experimental Protocols
Synthesis of this compound (1)
This protocol is adapted from the procedure described by Kallur et al.[7]
Materials:
-
Cinnamic acid
-
Thionyl chloride
-
Pyridine
-
Chlorobenzene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
A mixture of cinnamic acid (0.5 mol), pyridine (0.05 mol), thionyl chloride (0.77 mol), and chlorobenzene (300 ml) is placed in a round-bottom flask equipped with a reflux condenser and a stirrer.
-
The reaction mixture is heated at reflux for 48 hours.
-
After cooling, the excess thionyl chloride is removed under reduced pressure.
-
The resulting solid, this compound (1), is collected and can be used in subsequent steps without further purification or recrystallized if necessary.
Synthesis of N-(Substituted)-3-chloro-1-benzothiophene-2-carboxamide Derivatives
This protocol describes the general synthesis of amide derivatives.
Materials:
-
This compound (1)
-
Substituted primary or secondary amine (e.g., 2-amino-6-substituted benzothiazole)
-
Pyridine
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Filtration apparatus
-
Ethanol for recrystallization
Procedure:
-
Dissolve this compound (1) (0.002 mol) and the desired substituted amine (0.002 mol) in 25-30 ml of pyridine in a round-bottom flask.
-
Reflux the reaction mixture for 10-15 hours.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The solid precipitate is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to yield the pure N-(substituted)-3-chloro-1-benzothiophene-2-carboxamide derivative.
Biological Screening Protocols
The synthesized derivatives can be screened for a variety of biological activities. Benzo[b]thiophene derivatives have shown promise as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[2]
Antimicrobial Screening
The following workflow outlines the general procedure for determining the antimicrobial activity of the synthesized compounds.
Caption: Workflow for antimicrobial screening.
Materials:
-
Synthesized benzo[b]thiophene derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate liquid medium
-
96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds, typically in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include positive (broth with inoculum) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Anticancer Screening
The following workflow outlines the general procedure for assessing the anticancer activity of the synthesized compounds.
Caption: Workflow for in vitro anticancer screening.
Materials:
-
Synthesized benzo[b]thiophene derivatives
-
Cancer cell lines (e.g., MDA-MB-231, HepG2, HeLa)[9]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the plates for 48-72 hours in a CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Quantitative data from the synthesis and biological screening should be summarized in tables for clear comparison.
Table 1: Physicochemical and Yield Data for Synthesized Derivatives
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) |
| Derivative 1 | C₁₅H₁₀ClN₃OS | 75 | 210-212 |
| Derivative 2 | C₁₆H₁₂ClNOS | 82 | 198-200 |
| Derivative 3 | C₁₇H₁₁Cl₂NOS | 68 | 225-227 |
| ... | ... | ... | ... |
Table 2: Antimicrobial Activity of Synthesized Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans |
| Derivative 1 | 16 | 32 | 64 |
| Derivative 2 | >128 | 64 | >128 |
| Derivative 3 | 8 | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 | - |
| Fluconazole | - | - | 4 |
| ... | ... | ... | ... |
Table 3: Anticancer Activity of Synthesized Derivatives (IC50 in µM)
| Compound ID | MDA-MB-231 | HepG2 | HeLa |
| Derivative 1 | 25.4 | 32.1 | 45.8 |
| Derivative 2 | >100 | >100 | >100 |
| Derivative 3 | 12.8 | 18.5 | 22.1 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
| ... | ... | ... | ... |
Potential Mechanism of Action
While the precise mechanisms of action for many benzo[b]thiophene derivatives are still under investigation, some studies suggest potential targets. For instance, some antimicrobial agents are known to disrupt the cell membrane potential or induce the production of reactive oxygen species (ROS) in bacterial cells.[1] In cancer, some derivatives have been found to induce apoptosis by activating pro-apoptotic genes like BAX and caspases.[9] A simplified representation of a potential apoptotic pathway is shown below.
Caption: Simplified apoptotic signaling pathway.
Further research, including assays to measure membrane potential changes, ROS levels, and specific protein expression, can provide deeper insights into how these compounds exert their biological effects. The benzo[b]thiophene scaffold remains a highly valuable starting point for the development of new therapeutic agents.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. chemimpex.com [chemimpex.com]
- 4. SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF BENZOTHIOPHENE DERIVATIVES – ScienceOpen [scienceopen.com]
- 5. Buy 3-Chlorobenzo[b]thiophene-2-carboxamide | 21211-09-6 [smolecule.com]
- 6. Synthesis of heterocycles from this compound [wisdomlib.org]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. oiccpress.com [oiccpress.com]
Application Notes and Protocols for Specialized Polymers and Coatings in Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of specialized polymers and coatings in the production of advanced drug delivery systems and functionalized medical devices. The following sections detail the types of polymers used, their applications, quantitative performance data, and detailed experimental protocols for their synthesis and characterization.
Introduction to Specialized Polymers and Coatings
Specialized polymers and coatings are at the forefront of pharmaceutical and biomedical research, offering unprecedented control over the delivery of therapeutic agents and enhancing the biocompatibility of medical devices.[1][2][3] These materials can be engineered to respond to specific physiological cues, leading to targeted and controlled drug release, thereby increasing therapeutic efficacy while minimizing side effects.[4][5] Synthetic polymers are widely used due to their versatility and processability, allowing for the creation of complex structures and functionalities.[1]
Commonly used biodegradable polymers in drug delivery include poly(lactic-co-glycolic acid) (PLGA), polyethylene glycol (PEG), and chitosan.[6] These polymers can be formulated into nanoparticles, hydrogels, and thin films to encapsulate and deliver a wide range of therapeutic molecules.[6][7] Coatings made from biocompatible polymers are also crucial for medical implants and devices to prevent rejection and reduce inflammation.[1][8]
Stimuli-Responsive Polymers for Controlled Drug Release
A significant area of research focuses on "smart" or stimuli-responsive polymers that undergo conformational changes in response to specific environmental triggers.[9][10] This property allows for the development of drug delivery systems that can release their payload at a specific site or time in response to internal or external stimuli.
Types of Stimuli:
-
Internal Stimuli: These are physiological cues within the body.
-
pH: The pH of certain tissues, such as tumors (acidic) or the lower intestine (alkaline), can trigger drug release from pH-sensitive polymers.[4][5]
-
Redox Potential: The difference in redox potential between intracellular and extracellular environments can be exploited to trigger drug release from redox-sensitive polymers.[11]
-
Enzymes: Specific enzymes that are overexpressed in diseased tissues can cleave polymer chains, leading to drug release.[12]
-
-
External Stimuli: These are triggers applied from outside the body.
-
Temperature: Thermo-responsive polymers, such as poly(N-isopropyl acrylamide) (pNIPAAm), can undergo a sol-gel transition at a specific temperature, enabling on-demand drug delivery.[9][13]
-
Light: Light-sensitive polymers can be designed to release a drug upon irradiation with a specific wavelength of light, offering spatial and temporal control.[5][13]
-
Ultrasound: Ultrasound can be used to trigger drug release from polymeric carriers through thermal or mechanical effects.[11]
-
Data Presentation: Performance of Stimuli-Responsive Polymers
The following table summarizes the quantitative data on the performance of various stimuli-responsive polymer systems for drug delivery.
| Polymer System | Stimulus | Drug Model | Drug Loading (%) | Release Profile | Reference |
| Chitosan/Hyaluronic Acid/pNIPAAm | Temperature | Nalbuphine | 15-25 | Sustained release over 24h at 37°C | [9] |
| pNIPAAm/PAA Hydrogel | pH & Temperature | Doxorubicin | 10-20 | Increased release at pH 5.0 and 40°C | [9][12] |
| PLGA Nanoparticles | pH | Paclitaxel | 5-15 | Accelerated release at pH 6.5 vs 7.4 | [6] |
| Poly(propyl acrylic acid) (PPAA) | pH | Generic small molecule | 8-12 | Rapid release at pH < 6.0 | [12] |
Experimental Protocols
Protocol 1: Synthesis of pH-Responsive PLGA Nanoparticles for Drug Delivery
This protocol describes the synthesis of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating a model hydrophobic drug using the emulsion-solvent evaporation method.[14]
Materials:
-
PLGA (50:50 lactide:glycolide ratio)
-
Model drug (e.g., Paclitaxel)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Acetone
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of the model drug in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous phase and emulsify using a high-speed homogenizer or sonicator for 2 minutes to form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water and freeze-dry to obtain a powder.
Protocol 2: Application of a Biocompatible Polymer Coating to a Medical Device Surface
This protocol details a dip-coating method to apply a thin film of a biocompatible polymer, such as polyethylene glycol (PEG), onto a metallic substrate.
Materials:
-
Metallic substrate (e.g., titanium coupon)
-
Polyethylene glycol (PEG), M.W. 2000 Da
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
Substrate Cleaning: Thoroughly clean the metallic substrate by sonicating in acetone, followed by ethanol, and finally deionized water for 15 minutes each. Dry the substrate under a stream of nitrogen.
-
Polymer Solution Preparation: Prepare a 2% (w/v) solution of PEG in toluene.
-
Dip-Coating: Immerse the cleaned substrate into the PEG solution for 60 seconds.
-
Withdrawal: Withdraw the substrate from the solution at a constant, slow speed (e.g., 1 mm/s) to ensure a uniform coating.
-
Drying: Allow the coated substrate to air-dry in a fume hood for 30 minutes.
-
Curing: Heat the coated substrate in an oven at 60°C for 2 hours to anneal the polymer film.
-
Sterilization: Sterilize the coated substrate using an appropriate method, such as ethylene oxide or gamma irradiation, before biological use.
Protocol 3: Characterization of Specialized Polymers and Coatings
This section outlines key techniques for characterizing the physicochemical properties of the synthesized polymers and coatings.[15][16][17]
Techniques:
-
Fourier Transform Infrared Spectroscopy (FTIR): To identify the chemical functional groups present in the polymer and confirm successful synthesis or drug encapsulation.[16]
-
Differential Scanning Calorimetry (DSC): To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting point (Tm), which can be affected by drug loading.[16][17]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.[15]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and size of nanoparticles or the uniformity of a coating.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and composition of the polymer.[15]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.[17]
Mandatory Visualizations
Signaling Pathway for Stimuli-Responsive Drug Release
Caption: Signaling pathway for stimuli-responsive drug release.
Experimental Workflow for Polymer Nanoparticle Synthesis and Characterization
Caption: Experimental workflow for nanoparticle synthesis.
Logical Relationship of Coating Parameters and Drug Elution
Caption: Relationship of coating parameters to drug elution.
References
- 1. Anti-Inflammatory Polymeric Coatings for Implantable Biomaterials and Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocompatible Polymer Development for Medical Devices [chempilots.com]
- 3. lipocoat.com [lipocoat.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Stimuli-Responsive Drug Release from Smart Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proplate.com [proplate.com]
- 9. Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application [mdpi.com]
- 10. Engineered Polymers for Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Stimuli-Responsive Polymeric Nanocarriers for Drug Delivery, Imaging, and Theragnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Smart polymers for the controlled delivery of drugs – a concise overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. specialchem.com [specialchem.com]
- 17. Comprehensive Polymer Characterization for Quality Control and Enhanced Performance [polymersource.ca]
Application Notes and Protocols: Acylation of Alcohols with 3-Chlorobenzo[b]thiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of alcohols to form esters is a fundamental transformation in organic synthesis, crucial for the development of new pharmaceuticals, agrochemicals, and materials. The 3-chlorobenzo[b]thiophene-2-carbonyl moiety is a significant pharmacophore found in various biologically active compounds. Its incorporation into molecules via ester linkages can modulate properties such as lipophilicity, metabolic stability, and target binding affinity. This document provides a detailed protocol for the acylation of a range of alcohols using 3-Chlorobenzo[b]thiophene-2-carbonyl chloride, a key reagent for introducing this valuable structural motif.
This compound is a reactive acylating agent that readily undergoes nucleophilic attack by alcohols to form the corresponding esters. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent can influence the reaction rate and yield.
General Reaction Scheme
The general reaction for the acylation of an alcohol with this compound is depicted below:
Caption: General acylation of an alcohol.
Experimental Protocols
Materials and Equipment
-
Anhydrous alcohol (e.g., methanol, ethanol, isopropanol, tert-butanol, phenol)
-
Anhydrous base (e.g., pyridine, triethylamine, or 4-dimethylaminopyridine (DMAP))
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon) setup
-
Dropping funnel
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Safety Precautions: this compound is corrosive and causes severe skin burns and eye damage.[1][2] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be performed under an inert atmosphere as the acyl chloride is moisture-sensitive.
General Protocol for Acylation of Alcohols
This protocol is a general guideline and may require optimization for specific alcohol substrates.
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with the alcohol (1.0 eq.). The flask is flushed with an inert gas (nitrogen or argon).
-
Solvent and Base Addition: Anhydrous aprotic solvent (e.g., DCM or THF) is added to dissolve the alcohol. The solution is cooled to 0 °C in an ice bath. An anhydrous base (e.g., pyridine or triethylamine, 1.2 eq.) is then added dropwise. For less reactive alcohols, a catalytic amount of DMAP can be added.
-
Acyl Chloride Addition: this compound (1.1 eq.), dissolved in a minimal amount of anhydrous solvent, is added dropwise to the cooled, stirring solution over 10-15 minutes.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alcohol.
-
Workup: Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the solvent used for the reaction (e.g., DCM). The combined organic layers are washed with 1M HCl (to remove excess amine base), saturated aqueous sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude ester is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 3-Chlorobenzo[b]thiophene-2-carboxylate ester.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chlorobenzo[b]thiophene-2-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include residual starting materials such as 3-chlorobenzo[b]thiophene-2-carboxylic acid, leftover reagents from the synthesis like thionyl chloride or pyridine, and byproducts from side reactions.[1][2][3] Due to its moisture sensitivity, a primary impurity can be the hydrolysis product, 3-chlorobenzo[b]thiophene-2-carboxylic acid.[2][4]
Q2: My purified this compound is off-color (yellow to brown). What is the cause and how can I fix it?
A2: A yellow to brown discoloration often indicates the presence of impurities. This can be due to residual starting materials or byproducts from the synthesis. To decolorize the product, you can perform a recrystallization with the addition of a small amount of activated charcoal. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.
Q3: The product "oiled out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" can occur if the solution is supersaturated or if the melting point of your compound is lower than the boiling point of the solvent. To resolve this, try reheating the solution and adding a small amount of additional solvent to ensure the compound is fully dissolved. Then, allow it to cool more slowly. If the issue persists, the presence of significant impurities might be lowering the melting point. In this case, purification by column chromatography prior to recrystallization may be necessary.[5][6]
Q4: What are the best practices for handling and storing this compound to prevent degradation?
A4: this compound is highly sensitive to moisture and can hydrolyze to the corresponding carboxylic acid.[2][4] It is crucial to handle the compound in a dry environment, preferably under an inert atmosphere such as nitrogen or argon.[4] All glassware and solvents must be anhydrous. For storage, keep it in a tightly sealed container in a cool, dry place, away from moisture.
Q5: What are suitable analytical techniques to assess the purity of this compound?
A5: The purity of the final product can be effectively assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Thin Layer Chromatography (TLC) can be used for rapid, qualitative checks during the purification process. The identity and structural integrity of the compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | The chosen solvent is too effective, keeping the product dissolved even at low temperatures. The crude material has a low concentration of the desired product. | Select a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Consider using a binary solvent system to achieve the desired solubility profile. |
| Product Fails to Crystallize | The solution is not sufficiently saturated. High levels of impurities are inhibiting crystal formation. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If these methods fail, concentrate the solution by evaporating some of the solvent and cool it again. If impurities are suspected, pre-purify the crude product using column chromatography.[5] |
| Presence of Starting Material (Carboxylic Acid) in Final Product | Incomplete reaction during synthesis. Hydrolysis of the product due to moisture. | If the starting material has a different polarity, an acid-base wash during the workup can be effective. Otherwise, column chromatography is the preferred method for separation. Ensure all subsequent handling is under anhydrous conditions to prevent hydrolysis.[4] |
| Product Decomposes During Purification | The compound is thermally unstable at the purification temperature. | For heat-sensitive compounds, consider non-thermal purification methods such as vacuum sublimation or low-temperature recrystallization.[4] If using distillation, a high-vacuum setup like a Kugelrohr can lower the boiling point and minimize thermal decomposition. |
Illustrative Data on Purification Efficiency
The following table provides illustrative data on the purity of this compound before and after recrystallization with different solvent systems. Note: This data is for representative purposes and actual results may vary.
| Solvent System | Purity of Crude Product (%) | Purity After Recrystallization (%) | Yield (%) |
| Toluene | 85 | 98 | 80 |
| Heptane/Ethyl Acetate (4:1) | 85 | 97 | 85 |
| Cyclohexane | 85 | 96 | 75 |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection : Choose a suitable anhydrous solvent or solvent system. Toluene or a mixture of heptane and ethyl acetate are good starting points. The ideal solvent should dissolve the compound completely when hot and sparingly when cold.
-
Dissolution : In a fume hood, place the crude this compound in an Erlenmeyer flask equipped with a reflux condenser. Add a minimal amount of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and gently reflux for 5-10 minutes.
-
Hot Filtration : If charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
-
Isolation and Drying : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, fresh solvent. Dry the purified crystals under high vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation : Pack a glass column with silica gel using a slurry method with an anhydrous non-polar solvent (e.g., hexane).
-
Sample Loading : Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica onto the top of the column.
-
Elution : Begin eluting the column with a non-polar mobile phase (e.g., hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 3. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Handling 3-Chlorobenzo[b]thiophene-2-carbonyl chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the hydrolysis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of this compound hydrolysis?
The hydrolysis of this compound yields 3-Chlorobenzo[b]thiophene-2-carboxylic acid and hydrogen chloride (HCl). The reaction is a nucleophilic acyl substitution where the chloride atom is replaced by a hydroxyl group from water.
Q2: How reactive is this compound with water?
Like other acyl chlorides, this compound is highly reactive and undergoes rapid, exothermic hydrolysis upon contact with water, even atmospheric moisture.[1] This vigorous reaction releases steamy, corrosive fumes of hydrogen chloride.[1]
Q3: What are the main hazards associated with the hydrolysis of this compound?
The primary hazards are the corrosivity of both the starting material and the hydrogen chloride byproduct, which can cause severe skin burns and eye damage.[2] The reaction is also exothermic, which can lead to a rapid increase in temperature and pressure if not controlled. Inhalation of HCl fumes is also a significant risk.
Q4: How should this compound be stored to prevent unintentional hydrolysis?
To prevent hydrolysis, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from water and moisture.
Q5: Can the hydrolysis of this compound be controlled?
Yes, the hydrolysis can be controlled by managing the reaction conditions, such as temperature, solvent, and the rate of water addition. Using a co-solvent and performing the reaction at a low temperature can help to moderate the reaction rate.
Troubleshooting Guides
This section addresses common issues encountered during the experimental use of this compound, particularly concerning its hydrolysis.
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of the desired product in a reaction where the acyl chloride is a reactant. | Unintentional hydrolysis of the starting material by adventitious water in the reagents or solvent. | - Ensure all glassware is thoroughly dried (oven-dried if possible).- Use anhydrous solvents.- Handle the acyl chloride under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). |
| Reaction mixture becomes excessively hot and releases a large amount of fumes. | The hydrolysis reaction is highly exothermic and is proceeding too quickly. | - Perform the reaction in an ice bath to control the temperature.- Add the water or aqueous reagent dropwise to the solution of the acyl chloride.- Use a suitable solvent to dilute the reactants. |
| Difficulty in isolating the 3-Chlorobenzo[b]thiophene-2-carboxylic acid product. | The product may be soluble in the reaction mixture, or side reactions may have occurred. | - After hydrolysis, the carboxylic acid can be precipitated by acidifying the solution if the reaction was performed under basic conditions.- Extraction with a suitable organic solvent may be necessary.- Analyze the crude product for impurities and consider purification by recrystallization or chromatography. |
| Formation of unexpected byproducts. | The highly reactive acyl chloride may react with other functional groups present in the reaction mixture or with the solvent. | - Protect sensitive functional groups in your substrate before reacting with the acyl chloride.- Choose an inert solvent for the reaction.- Analyze the reaction mixture by techniques like TLC, LC-MS, or NMR to identify byproducts and optimize reaction conditions. |
Experimental Protocols
Controlled Hydrolysis to Synthesize 3-Chlorobenzo[b]thiophene-2-carboxylic acid
This protocol describes the controlled conversion of this compound to its corresponding carboxylic acid.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF) or another inert solvent
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Hydrochloric acid (HCl), 1M
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve a known amount of this compound in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add deionized water dropwise to the stirred solution using a dropping funnel. Monitor the reaction for any excessive heat generation.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours to ensure complete hydrolysis.
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize the HCl formed.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.
-
Acidify the aqueous layer with 1M HCl to precipitate the 3-Chlorobenzo[b]thiophene-2-carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization if necessary.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the controlled hydrolysis of this compound.
Caption: Nucleophilic addition-elimination mechanism for the hydrolysis of the acyl chloride.
References
Technical Support Center: 3-Chlorobenzo[b]thiophene-2-carbonyl chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chlorobenzo[b]thiophene-2-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product I am likely to encounter in my reactions?
A1: The most common side product is 3-Chlorobenzo[b]thiophene-2-carboxylic acid, which is formed by the hydrolysis of the starting acyl chloride. This occurs when the reaction is exposed to moisture from solvents, reagents, or the atmosphere.
Q2: My reaction yield is very low. What are the potential causes?
A2: Low yields can be attributed to several factors:
-
Presence of moisture: As mentioned above, water will consume your starting material to form the carboxylic acid.
-
Inadequate temperature control: Some reactions require specific temperatures to proceed efficiently. Excessively high temperatures can lead to the decomposition of the starting material or products.
-
Poor quality of starting material: Impurities in the this compound can inhibit the reaction.
-
Suboptimal base or solvent: The choice of base and solvent is critical for promoting the desired reaction pathway.
Q3: I am using pyridine as a base in my reaction. Can it cause any side reactions?
A3: Yes, while pyridine is a common and effective base for these reactions, it can also act as a nucleophilic catalyst. It reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt. While this intermediate is often key to the desired reaction, under certain conditions, it could potentially lead to other reactions if not consumed by the intended nucleophile.
Q4: Can this compound decompose during my reaction?
A4: While specific data for this compound is limited, analogous compounds like benzoyl chloride can decompose at high temperatures, potentially releasing toxic gases such as phosgene and hydrogen chloride.[1] It is advisable to avoid excessive heating unless specified in a validated protocol.
Troubleshooting Guides
Guide 1: Low Yield and Presence of 3-Chlorobenzo[b]thiophene-2-carboxylic acid
This guide will help you troubleshoot reactions where the primary issues are low yield and the presence of the hydrolyzed side product.
Symptoms:
-
Low isolated yield of the desired product.
-
A significant peak corresponding to the mass of 3-Chlorobenzo[b]thiophene-2-carboxylic acid in your LC-MS analysis.
-
A broad peak in the NMR spectrum, characteristic of a carboxylic acid proton.
Potential Causes and Solutions:
| Cause | Solution |
| Moisture in reaction | Dry all glassware in an oven before use. Use anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time or temperature moderately. Ensure the stoichiometry of your nucleophile is correct. |
| Poor starting material quality | Use freshly purchased or purified this compound. Purity can be checked by melting point or analytical techniques. |
Data Presentation
Table 1: Common Side Products and Troubleshooting
| Side Product | Cause | Prevention | Removal |
| 3-Chlorobenzo[b]thiophene-2-carboxylic acid | Hydrolysis due to moisture | Use anhydrous conditions (solvents, glassware, atmosphere) | Aqueous basic wash (e.g., with NaHCO₃ solution) during workup to extract the acidic side product. |
| Unreacted Starting Material | Incomplete reaction | Increase reaction time, temperature, or equivalents of nucleophile. Monitor reaction progress. | Column chromatography. |
| Di-acylated Product (with di-functional nucleophiles) | Excess acyl chloride | Use a 1:1 stoichiometry or a slight excess of the nucleophile. Add the acyl chloride slowly to the reaction mixture. | Column chromatography. |
| Thermal Decomposition Products | Excessive heat | Maintain the recommended reaction temperature. Avoid prolonged heating. | Not applicable (prevention is key). |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
This protocol provides a general method for the synthesis of an amide from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM)
-
Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen balloon)
-
Separatory funnel
Procedure:
-
Setup: Dry all glassware in an oven at 120°C for at least 2 hours and allow to cool under a stream of inert gas.
-
Reaction Mixture: To a round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and anhydrous DCM. Cool the mixture to 0°C in an ice bath.
-
Addition of Base: Add pyridine (1.2 eq) to the stirred solution.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates completion.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to remove the 3-Chlorobenzo[b]thiophene-2-carboxylic acid side product.
-
Wash with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
References
Technical Support Center: Optimizing Amide Synthesis from Acyl Chlorides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for amide synthesis from acyl chlorides. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and visual aids to facilitate understanding and execution of this fundamental organic transformation.
Frequently Asked Questions (FAQs)
1. What are the general reaction conditions for amide synthesis from acyl chlorides?
The reaction of an acyl chloride with a primary or secondary amine is a widely used and efficient method for forming amide bonds.[1] It is typically a rapid reaction that proceeds at room temperature in an aprotic solvent.[2][3] A base is required to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[3][]
2. How do I choose the right base for the reaction?
The choice of base is crucial for the success of the amide synthesis. Both organic and inorganic bases are commonly used.
-
Organic Bases: Tertiary amines such as triethylamine (TEA) and pyridine are frequently employed.[2][] They act as HCl scavengers.
-
Inorganic Bases: Aqueous solutions of bases like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) can also be used, often in a two-phase system known as Schotten-Baumann conditions.[5][6] Using inorganic bases can sometimes lead to cleaner reactions and easier work-ups.[]
For sterically hindered or less reactive amines, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) may be beneficial.[]
3. What solvents are suitable for this reaction?
Aprotic solvents are generally preferred to avoid hydrolysis of the highly reactive acyl chloride.[1] Common choices include:
It is critical to use anhydrous solvents to prevent the acyl chloride from hydrolyzing to the corresponding carboxylic acid.[1]
4. How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7] This allows you to determine when the starting materials have been consumed and the reaction is complete.[7]
5. What are the common side reactions, and how can they be minimized?
The primary side reaction is the hydrolysis of the acyl chloride by any residual water, which forms the corresponding carboxylic acid.[1] To minimize this, it is essential to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] The reaction between acyl chlorides and amines can also be highly exothermic.[1][] Slow, controlled addition of the acyl chloride, especially at low temperatures (e.g., 0 °C), is crucial to manage the reaction rate and prevent the formation of byproducts.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolysis of Acyl Chloride: Reagents or solvent may contain water.[1] 2. Poor Quality Reagents: Acyl chloride may have degraded. 3. Incorrect Stoichiometry: Insufficient amine or base. 4. Low Reactivity of Amine: Sterically hindered or electron-deficient amine.[] | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.[1] 2. Use freshly prepared or purified acyl chloride. 3. Ensure accurate measurement of all reagents. Use a slight excess of the amine. 4. Add a catalyst like DMAP.[] Consider increasing the reaction temperature or using a more forcing solvent. |
| Impure Product | 1. Side Reactions: Such as the formation of a urea byproduct or double acylation of a primary amine. 2. Incomplete Reaction: Unreacted starting materials remain. 3. Ineffective Work-up: Residual base or HCl salt.[7] | 1. Control the reaction temperature by adding the acyl chloride slowly at 0 °C.[1] 2. Monitor the reaction by TLC or LC-MS to ensure completion.[1][7] 3. Perform aqueous washes during work-up: 1 M HCl to remove excess amine and base, followed by saturated NaHCO₃ to neutralize remaining acid.[1][7] |
| Reaction is Too Vigorous | 1. Highly Reactive Reagents: Unsubstituted acyl chlorides and primary amines.[] 2. Rapid Addition of Acyl Chloride: Leads to an uncontrolled exotherm.[1] | 1. Dilute the reaction mixture. 2. Add the acyl chloride dropwise at a low temperature (e.g., 0 °C).[1] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis (Schotten-Baumann Conditions)
This protocol details the synthesis of an amide from an amine and an acyl chloride using a biphasic system.[5]
Materials:
-
Amine (1.0 eq.)
-
Acyl chloride (1.0 eq.)
-
Dichloromethane (DCM)
-
10% Aqueous Sodium Hydroxide (NaOH) solution (2.0-3.0 eq.)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Amine Solution: Dissolve the amine in dichloromethane in an Erlenmeyer flask equipped with a magnetic stir bar.[5]
-
Preparation of Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.[5]
-
Reaction Setup: Place the flask containing the amine solution in an ice bath and begin stirring. Slowly add the 10% sodium hydroxide solution.[5]
-
Addition of Acyl Chloride: Dissolve the acyl chloride in dichloromethane and add it dropwise to the stirred biphasic mixture over 30 minutes, maintaining the temperature between 0 and 5 °C.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.[5]
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the organic layer.[5]
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[5][7]
-
Dry the organic layer over anhydrous sodium sulfate.[5]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Amide Synthesis in a Single Organic Phase
This protocol is suitable for reactions that are sensitive to water.
Materials:
-
Amine (1.0 eq.)
-
Acyl chloride (1.0-1.2 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1-1.5 eq.)
-
Water or Saturated Aqueous NaHCO₃ solution
-
1 M HCl
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine in the anhydrous solvent.[1]
-
Addition of Base: Add the tertiary amine base (TEA or DIEA) to the solution.[1]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.[1]
-
Addition of Acyl Chloride: Add the acyl chloride dropwise to the cooled solution.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Quenching and Work-up:
-
Once the reaction is complete, quench by adding water or a saturated aqueous NaHCO₃ solution.[1]
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product as needed.
Visual Guides
References
Technical Support Center: Preventing Racemization in Reactions with Chiral Amines
Welcome to the technical support center for preventing racemization in reactions involving chiral amines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on maintaining the stereochemical integrity of your molecules during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization in reactions involving chiral amines?
A1: Racemization, the conversion of an enantiomerically enriched sample into a 1:1 mixture of enantiomers, is a significant challenge in chiral synthesis. The primary causes stem from reaction pathways and conditions that allow for the temporary loss of chirality at the stereocenter.[1] Key factors include:
-
Formation of Achiral Intermediates: Reactions proceeding through planar, achiral intermediates are highly susceptible to racemization.[1] This includes intermediates like carbocations, enolates, or carbanions formed by the removal of a proton from the chiral center.[1][2] Once formed, these planar structures can be attacked from either face, leading to a racemic mixture.[1]
-
Harsh Reaction Conditions: Elevated temperatures can provide the necessary energy to overcome the inversion barrier of the chiral center, leading to racemization.[1] Similarly, the presence of strong acids or bases can catalyze the formation of achiral intermediates.[1][3]
-
Inappropriate Reagents: Certain reagents, especially some coupling reagents used in peptide synthesis, can facilitate the formation of racemizable intermediates, such as oxazolones.[1][4]
-
Equilibrium Processes: If a viable pathway exists for the interconversion of enantiomers, racemization can occur spontaneously if it is a thermodynamically favorable process.[1]
Q2: How does the choice of solvent impact racemization?
A2: Solvent selection is crucial for controlling racemization. The polarity and proticity of the solvent can stabilize or destabilize intermediates that lead to the loss of stereochemical integrity. Generally, non-polar, aprotic solvents are preferred as they are less likely to stabilize charged, achiral intermediates that promote racemization.[1] In contrast, polar, protic solvents can sometimes stabilize these intermediates, increasing the risk of racemization.[1] However, the effect is highly dependent on the specific reaction mechanism, and a solvent screen is often a valuable empirical step in optimizing a reaction to preserve chirality.[1]
Q3: Why is racemization a particularly significant problem in peptide synthesis?
A3: Racemization is a major concern in peptide synthesis because the activation of a protected amino acid's carboxyl group makes the α-proton more acidic and thus easier to remove.[5][6] This abstraction leads to the formation of a planar enolate or a 5(4H)-oxazolone intermediate, both of which are achiral and readily racemize.[4][5] Amino acids like histidine and cysteine are particularly prone to this side reaction.[4][7] The incorporation of even a small amount of the wrong enantiomer can dramatically alter the biological activity and safety profile of the final peptide therapeutic.[8]
Q4: What are the most effective analytical techniques for detecting and quantifying racemization?
A4: Several analytical techniques are available to determine the enantiomeric purity of a sample. The choice depends on the required sensitivity, available instrumentation, and the nature of the analyte.[9] The most common methods are Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[9] Chiral HPLC separates enantiomers based on their differential interaction with a chiral stationary phase, while GC-MS is highly sensitive and can detect down to 0.1% of the undesired enantiomer after appropriate derivatization.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with chiral amines.
Problem 1: Significant racemization is observed in my final product.
If you have detected a loss of enantiomeric purity in your final product, follow this guide to identify and resolve the potential causes.
Logical Flow for Troubleshooting Racemization
Caption: Troubleshooting decision tree for identifying sources of racemization.
Possible Causes & Solutions:
-
Investigate the Reaction Mechanism: Determine if your reaction proceeds through a planar, achiral intermediate.[1] If this is the case, consider alternative synthetic routes that avoid such intermediates.
-
Optimize Reaction Conditions:
-
Temperature: Lower the reaction temperature, as racemization is often accelerated at higher temperatures.[1]
-
pH: Avoid strongly acidic or basic conditions.[1] If a base is necessary, use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine.[10]
-
Reaction Time: Minimize reaction duration to reduce the exposure of the chiral center to racemization-promoting conditions.[1]
-
-
Re-evaluate Reagent Selection:
-
Coupling Reagents: If using a coupling reagent for amide bond formation, switch to one known for low racemization or use it in combination with additives like HOBt, HOAt, or Oxyma, which are known to suppress racemization.[4][10]
-
Enzymatic Methods: Consider using enzymes, as they often provide excellent stereoselectivity under mild conditions.[1][11]
-
Problem 2: My chiral amine is racemizing during the purification process.
Purification steps, particularly chromatography and distillation, can introduce conditions that lead to racemization.
Possible Causes & Solutions:
-
Chromatography Conditions:
-
Stationary Phase: Standard silica gel can be slightly acidic, which may promote racemization.[1] Consider using a deactivated (end-capped) silica gel or an alternative stationary phase like neutral alumina.
-
Mobile Phase: If your eluent contains acidic or basic additives (e.g., TFA, triethylamine), these can cause on-column racemization. Try to neutralize the mobile phase or use an alternative solvent system if possible.[1]
-
-
Distillation:
-
Temperature: High temperatures during distillation can cause racemization.[1] Use vacuum distillation to lower the boiling point and minimize thermal stress on the molecule.
-
Quantitative Data Summary
The choice of reagents in peptide coupling is critical for preventing racemization. The table below summarizes the extent of racemization observed for different coupling reagents with sensitive amino acids.
Table 1: Effect of Coupling Reagents on Racemization of Fmoc-Amino Acids
| Fmoc-Amino Acid | Coupling Reagent/Base | % Racemization (D-isomer) |
|---|---|---|
| Fmoc-L-His(Trt)-OH | HATU / NMM | High |
| Fmoc-L-Cys(Trt)-OH | HATU / NMM | Moderate |
| Fmoc-L-Cys(Trt)-OH | DIC / Oxyma | Negligible |
| Fmoc-L-Ser(tBu)-OH | HATU / NMM | Low |
| Fmoc-L-Ser(tBu)-OH | DIC / Oxyma | Negligible |
Data adapted from studies on racemization during peptide synthesis. The exact percentage of racemization can vary based on specific reaction conditions.[7]
Experimental Protocols
Protocol 1: General Method for Acylation of a Chiral Amine with Minimized Racemization
This protocol describes a general procedure for acylating a chiral primary or secondary amine while minimizing the risk of racemization at an adjacent stereocenter.
-
Reagent Preparation: Dissolve the carboxylic acid (1.0 eq.) and a racemization suppressant such as HOBt or Oxyma (1.1 eq.) in an anhydrous, aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).
-
Activation: Cool the solution to 0 °C in an ice bath. Add the coupling reagent (e.g., DIC) (1.1 eq.) dropwise and stir the mixture for 15-20 minutes at 0 °C to form the activated ester.
-
Coupling: Dissolve the chiral amine (1.0 eq.) and a non-nucleophilic base such as N-methylmorpholine (NMM) (1.1 eq.) in the same anhydrous solvent.[10] Add this solution dropwise to the activated ester mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and monitor its progress by TLC or LC-MS. Do not heat the reaction unless necessary.
-
Work-up: Once the reaction is complete, quench with a mild aqueous solution (e.g., saturated NH₄Cl). Extract the product with an organic solvent. Wash the organic layer sequentially with mild acid (e.g., 1% HCl) and mild base (e.g., 5% NaHCO₃) to remove unreacted starting materials and byproducts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.
-
Purification: Purify the crude product using flash chromatography on deactivated silica gel with a neutral eluent system.
Protocol 2: Workflow for Analysis of Enantiomeric Purity by Chiral HPLC
This protocol outlines the steps for determining the enantiomeric excess (e.e.) of a chiral amine sample.
Chiral HPLC Analysis Workflow
Caption: Standard workflow for determining enantiomeric purity using chiral HPLC.
-
Method Development: Select an appropriate chiral stationary phase (CSP) column and mobile phase (typically a mixture of hexane and an alcohol like isopropanol) capable of resolving the enantiomers of your compound.[9]
-
Standard Preparation: Prepare a solution of a racemic standard of your compound to determine the retention times for each enantiomer.
-
Sample Preparation: Prepare a solution of your experimental sample at a known concentration in the mobile phase.
-
Analysis: Inject the racemic standard, followed by your sample, onto the HPLC system. Maintain a constant flow rate and column temperature for reproducible results.[9]
-
Data Processing: Integrate the peak areas for each enantiomer in the chromatogram.
-
Calculation: Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ |Peak Area₁ - Peak Area₂| / (Peak Area₁ + Peak Area₂) ] x 100
References
- 1. benchchem.com [benchchem.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. peptide.com [peptide.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
Removal of HCl byproduct from reactions with 3-Chlorobenzo[b]thiophene-2-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chlorobenzo[b]thiophene-2-carbonyl chloride. The focus is on the effective removal of the hydrogen chloride (HCl) byproduct generated during its reactions, particularly in the formation of amides and esters.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of HCl necessary in reactions with this compound?
When this compound reacts with nucleophiles such as amines or alcohols, one equivalent of HCl is produced as a byproduct.[] Failure to neutralize this acid can lead to several issues:
-
Deactivation of Nucleophiles: The generated HCl can protonate the amine or alcohol, rendering it non-nucleophilic and halting the reaction.[]
-
Product Degradation: The product, especially if it contains acid-sensitive functional groups, may be degraded in the acidic environment.
-
Side Reactions: The acidic conditions can catalyze unwanted side reactions, leading to a complex mixture of products and reducing the yield of the desired compound.[]
Q2: What are the common methods for removing the HCl byproduct?
There are two primary strategies for removing HCl from the reaction mixture:
-
In Situ Scavenging: This involves adding a base to the reaction mixture to neutralize the HCl as it is formed. Common bases for this purpose include tertiary amines like triethylamine (TEA) and pyridine, or inorganic bases like potassium carbonate.[]
-
Aqueous Workup: After the reaction is complete, the mixture is washed with an aqueous basic solution, such as saturated sodium bicarbonate, to neutralize any remaining HCl and wash away the resulting salt.[2]
Q3: How do I choose the right base (HCl scavenger) for my reaction?
The choice of base depends on several factors, including the reactivity of your substrates and the desired reaction conditions.
-
Pyridine: Often used as both a base and a solvent. It can also act as a nucleophilic catalyst, which may be beneficial for some reactions. It is effective, but its removal can sometimes be challenging.[3]
-
Triethylamine (TEA): A common and cost-effective choice. However, it can sometimes participate in side reactions.[]
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base. It is a good choice when the nucleophile or product is sensitive to the basicity of less hindered amines.
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are mild, inexpensive, and easy to remove by filtration. However, they are generally not soluble in organic solvents, which can lead to slower reaction rates.[]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no product yield | The nucleophile (amine/alcohol) has been protonated and deactivated by the HCl byproduct. | Add at least one equivalent of a non-nucleophilic base (e.g., pyridine, TEA, or DIPEA) to the reaction mixture to act as an HCl scavenger. |
| Formation of a white precipitate that complicates stirring | The hydrochloride salt of the amine base (e.g., triethylammonium chloride) is precipitating from the reaction solvent. | This is often expected. Ensure efficient stirring to maintain a homogeneous suspension. The salt will be removed during the workup. |
| Product is contaminated with a salt after solvent evaporation | The hydrochloride salt of the amine base is partially soluble in the reaction solvent and co-precipitates with the product. | Perform an aqueous workup. Wash the organic layer with water or a dilute aqueous base (e.g., saturated NaHCO₃ solution) to dissolve and remove the salt. |
| Unexpected byproducts are observed | The acidic environment is causing side reactions or degradation of the starting material or product. | Use a milder, non-nucleophilic base like DIPEA. Consider running the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions. |
| Difficulty removing the base (e.g., pyridine) after the reaction | Pyridine can be challenging to remove completely by simple evaporation due to its relatively high boiling point. | After the reaction, dilute the mixture with a solvent like ethyl acetate and wash with a dilute acid solution (e.g., 1M HCl or 10-15% aq. CuSO₄) to convert pyridine to its water-soluble salt, which will be extracted into the aqueous layer.[4][5] |
Quantitative Data
The choice of base can influence the yield of the desired product. The following table provides representative yields for the synthesis of various N-(substituted)-3-chloro-1-benzothiophene-2-carboxamides from this compound and a substituted amine, using pyridine as the HCl scavenger.[3]
| Amine Substrate | Product | Reaction Time (h) | Yield (%) |
| 2-amino-6-ethoxy-1,3-benzothiazole | N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide | 10-15 | 58 |
| 2-amino-6-fluoro-1,3-benzothiazole | N-(6-fluoro-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide | 10-15 | 55 |
| 2-amino-6-chloro-1,3-benzothiazole | N-(6-chloro-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide | 10-15 | 52 |
| 2-amino-6-bromo-1,3-benzothiazole | N-(6-bromo-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide | 10-15 | 50 |
Data sourced from a study where reactions were carried out in refluxing pyridine.[3]
Experimental Protocols
General Protocol for Amide Synthesis and HCl Removal using Pyridine
This protocol describes a general procedure for the synthesis of an N-aryl-3-chlorobenzo[b]thiophene-2-carboxamide using pyridine as the HCl scavenger, followed by an aqueous workup.
Materials:
-
This compound
-
Substituted aryl amine
-
Pyridine (anhydrous)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted aryl amine (1.0 eq.) in pyridine.
-
Addition of Acyl Chloride: To the stirred solution, add this compound (1.0 eq.).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Precipitation and Filtration: Stir the aqueous mixture. The solid product that precipitates is collected by vacuum filtration.
-
Washing: Wash the collected solid with water to remove the majority of the pyridinium hydrochloride.
-
Recrystallization: Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure amide.[3]
Visualizations
Caption: Experimental workflow for amide synthesis and purification.
Caption: Logical diagram of HCl byproduct issue and solutions.
References
Technical Support Center: Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary synthetic routes:
-
One-Step Synthesis from Cinnamic Acid: This method involves the direct conversion of cinnamic acid to this compound using thionyl chloride (SOCl₂) and a catalyst.
-
Two-Step Synthesis via the Carboxylic Acid Intermediate: This route involves the initial synthesis of 3-Chlorobenzo[b]thiophene-2-carboxylic acid, which is then converted to the desired acid chloride using a chlorinating agent like thionyl chloride.
Q2: Which synthetic route is recommended for higher yields?
The one-step synthesis from cinnamic acid, particularly with the use of a 4-N,N'-disubstituted aminopyridine catalyst such as 4-Dimethylaminopyridine (DMAP), is reported to provide higher yields and is more suitable for large-scale synthesis compared to methods using pyridine.[1]
Q3: What is the role of pyridine or DMAP in the one-step synthesis from cinnamic acid?
Pyridine and DMAP act as catalysts in the reaction. DMAP is a superior catalyst to pyridine, significantly increasing the rate of acylation. It reacts with the initially formed acid chloride to generate a highly reactive N-acylpyridinium salt, which is a more potent acylating agent.
Q4: How critical are the reaction time and temperature?
Reaction time and temperature are crucial parameters. The synthesis from cinnamic acid using pyridine as a catalyst can require prolonged refluxing for up to 72 hours.[2] The improved process with DMAP generally allows for shorter reaction times. Monitoring the reaction progress by techniques like TLC or GC is recommended to determine the optimal reaction time.
Q5: What are the typical impurities encountered in the synthesis?
Common impurities can include unreacted starting materials (cinnamic acid or 3-Chlorobenzo[b]thiophene-2-carboxylic acid), residual thionyl chloride, and potential side-products from the complex reaction mechanism of thiophene ring formation. The choice of catalyst and reaction conditions can influence the impurity profile.
Q6: How can I purify the final product?
Purification of this compound can be achieved by recrystallization from a suitable solvent system, such as cyclohexane or a mixture of dichloromethane and hexane.[1][3] It is also common to remove excess thionyl chloride by distillation or evaporation under reduced pressure.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Ineffective catalyst. 3. Sub-optimal reaction temperature. 4. Degradation of starting material or product. 5. Moisture in the reaction. | 1. Extend the reaction time and monitor progress. 2. For the one-step synthesis from cinnamic acid, replace pyridine with a more effective catalyst like DMAP. 3. Ensure the reaction is maintained at the appropriate reflux temperature. 4. Use high-purity starting materials and ensure the reaction is performed under an inert atmosphere. 5. Use anhydrous solvents and reagents. |
| Product is an oil or fails to crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Attempt purification by column chromatography on silica gel. 2. Ensure all volatile impurities and solvents are removed under high vacuum. Try co-evaporation with an anhydrous solvent like toluene. |
| Dark-colored product | Formation of colored byproducts. | Treat the crude product with activated carbon during recrystallization. |
| Incomplete conversion of carboxylic acid to acid chloride (in the two-step synthesis) | 1. Insufficient thionyl chloride. 2. Short reaction time. | 1. Use a slight excess of thionyl chloride (e.g., 1.5-2.0 equivalents). 2. Increase the reflux time and monitor the disappearance of the starting carboxylic acid by TLC. |
Data Presentation
Table 1: Comparison of Catalysts in the One-Step Synthesis of this compound from Cinnamic Acid
| Catalyst | Typical Reaction Time | Reported Yield | Remarks |
| Pyridine | 48-72 hours[2][5] | Moderate | Longer reaction times are often necessary for complete conversion. |
| 4-Dimethylaminopyridine (DMAP) | Shorter than with pyridine | High | Considered an improved process, suitable for large-scale synthesis due to higher efficiency.[1] |
Experimental Protocols
Protocol 1: Improved One-Step Synthesis from Cinnamic Acid using DMAP
This protocol is based on the improved process described in patent literature.[1]
-
To a stirred mixture of cinnamic acid and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in a suitable solvent (e.g., chlorobenzene), add thionyl chloride dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by a suitable analytical method (e.g., TLC, GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., cyclohexane).
Protocol 2: Two-Step Synthesis - Chlorination of 3-Chlorobenzo[b]thiophene-2-carboxylic acid
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3-Chlorobenzo[b]thiophene-2-carboxylic acid in an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (optional, but can accelerate the reaction).
-
Heat the mixture to reflux until the solid dissolves and gas evolution (HCl and SO₂) ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride by distillation or rotary evaporation (using a trap for the corrosive vapors).
-
The resulting crude this compound can be used directly or purified by recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Synthetic pathways to this compound.
References
- 1. WO1995015323A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO[b]THIOPHENE-2-CARBONYL CHLORIDES - Google Patents [patents.google.com]
- 2. Synthesis of heterocycles from this compound [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: 3-Chlorobenzo[b]thiophene-2-carbonyl chloride
This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with 3-Chlorobenzo[b]thiophene-2-carbonyl chloride. It provides essential information on storage, handling, and troubleshooting common experimental issues.
Storage and Handling
Proper storage and handling of this compound are crucial for maintaining its chemical integrity and ensuring laboratory safety. This compound is corrosive and reactive, particularly with moisture.
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Room temperature, in a cool, dry, and well-ventilated area. | [1] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen).[2] | [1][2] |
| Container | Keep in the original, tightly closed container.[3] Store in a corrosive-resistant container with a resistant inner liner. | [3] |
| Incompatible Materials | Bases, strong oxidizing agents, alcohols, amines, and water/moisture.[2][4] | [2][4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection (goggles or face shield), and respiratory protection.[2][3] | [2][3] |
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields can stem from several factors:
-
Reagent Purity: Ensure the this compound and other reactants are of high purity. Impurities can lead to side reactions.
-
Moisture Contamination: Acyl chlorides are highly reactive with water.[5] Any moisture in your reaction setup (glassware, solvents, reagents) will hydrolyze the starting material to the corresponding carboxylic acid, reducing the yield of your desired product.[4] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reaction Conditions: The reaction temperature and time may not be optimal. Consider adjusting these parameters based on literature precedents for similar reactions.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
Q2: The product of my reaction appears to be 3-Chlorobenzo[b]thiophene-2-carboxylic acid instead of the desired amide/ester. Why did this happen?
A2: The formation of the carboxylic acid is a strong indication of hydrolysis. This compound readily reacts with water to form 3-Chlorobenzo[b]thiophene-2-carboxylic acid.[5] This can occur if:
-
Your reaction was exposed to atmospheric moisture.
-
The solvents or other reagents used were not anhydrous.
-
The work-up procedure involved aqueous solutions before the reaction was complete.
Q3: I observe fuming when I open the container of this compound. Is this normal and what should I do?
A3: Yes, it is common for reactive acyl chlorides to fume upon exposure to air. The fumes are a result of the compound reacting with moisture in the air to produce hydrogen chloride (HCl) gas.[6] This is why it is critical to handle the compound in a well-ventilated fume hood and wear appropriate respiratory protection.[2]
Q4: How should I properly quench a reaction containing unreacted this compound?
A4: To safely quench the reaction, slowly add a nucleophilic scavenger. Common choices include:
-
Aqueous sodium bicarbonate (NaHCO₃) solution: This will neutralize the unreacted acyl chloride and any HCl byproduct. Add the solution slowly and carefully, as the reaction can be exothermic and produce gas.
-
A dilute solution of an amine: A primary or secondary amine can also be used to consume the remaining acyl chloride.
Always perform the quenching step in a fume hood with appropriate PPE.
Q5: What are the best practices for setting up a reaction with this compound?
A5:
-
Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (like nitrogen or argon).
-
Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents can be dried using appropriate methods.
-
Atmosphere: Set up the reaction under an inert atmosphere to prevent exposure to moisture.
-
Reagent Addition: Add the this compound to the reaction mixture slowly, especially if the reaction is exothermic.
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues in reactions involving this compound.
References
Troubleshooting low yield in nucleophilic acyl substitution reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during nucleophilic acyl substitution reactions, with a focus on improving reaction yield.
Troubleshooting Guides
This section addresses specific problems you might be facing in your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Q1: My reaction is sluggish or not proceeding to completion, resulting in a low yield. What are the common causes and how can I resolve this?
A1: Several factors can lead to an incomplete or slow reaction. A systematic approach to troubleshooting is often the most effective.
-
Inadequate Reactivity of the Acyl Compound: The reactivity of carboxylic acid derivatives varies significantly.[1][2][3][4][5] Acid chlorides are the most reactive, followed by anhydrides, esters, and finally amides, which are the least reactive.[2][3][4][5][6] If you are using a less reactive derivative like an ester or an amide, consider converting it to a more reactive species like an acid chloride.[7]
-
Poor Leaving Group: The success of a nucleophilic acyl substitution reaction heavily depends on the ability of the leaving group to depart.[1][8][9] Good leaving groups are typically weak bases.[8][10] If your substrate has a poor leaving group (e.g., -OH, -OR, -NH2), the reaction may be slow or reversible.[8][11] To address this, you can protonate the leaving group with an acid catalyst to make it a better leaving group (e.g., converting -OH to -OH2+).[8][10]
-
Weak Nucleophile: The strength of the nucleophile is another critical factor.[9] If your nucleophile is weak, the initial attack on the carbonyl carbon will be slow. Consider using a stronger nucleophile or increasing its concentration.
-
Steric Hindrance: Bulky groups on either the acyl compound or the nucleophile can physically block the reaction from occurring efficiently.[9][12][13][14] If you suspect steric hindrance is an issue, you may need to modify your substrates to reduce the bulkiness of the interfering groups.
-
Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction rate. Increasing the temperature often accelerates the reaction, but be cautious as it can also promote side reactions. The choice of solvent can affect the solubility of your reactants and the stability of the transition state.
Below is a troubleshooting workflow to help you diagnose and resolve low-yield issues.
Q2: I am observing significant side product formation. What are the common side reactions and how can I suppress them?
A2: Side reactions can be a major cause of low yield. Identifying the side products can provide clues to the underlying problem.
-
Hydrolysis of Reactive Acyl Compounds: Highly reactive acyl compounds, such as acid chlorides and anhydrides, can react with any trace amounts of water present in the reaction mixture, leading to the formation of the corresponding carboxylic acid.[3][6] To prevent this, ensure all your reagents and solvents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction with Solvent: Some solvents can act as nucleophiles. For example, using an alcohol as a solvent in a reaction with an acid chloride will lead to the formation of an ester.[3][6] Choose a non-reactive (aprotic) solvent for your reaction.
-
Double Addition: With certain strong nucleophiles, such as Grignard reagents or lithium aluminum hydride, a double addition can occur, especially with esters.[1][15] The initial substitution reaction forms a ketone or an aldehyde, which is more reactive than the starting ester and reacts further with the nucleophile.[15] To avoid this, you can use a less reactive nucleophile or carefully control the stoichiometry and reaction temperature (often at low temperatures).
-
Enolization and Aldol-type Reactions: If your acyl compound has acidic α-protons, a strong base can deprotonate it to form an enolate, which can then participate in side reactions like aldol condensations.[5] Using a non-basic nucleophile or a hindered, non-nucleophilic base can help to minimize this.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a nucleophilic acyl substitution reaction?
A1: The reaction proceeds through a two-step addition-elimination mechanism.[1][9][11][15]
-
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate with a negative charge on the oxygen atom.[1][9][16][17]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen reforms the carbonyl double bond, and in the process, the leaving group is expelled.[1][6][9][16]
Q2: How does the reactivity of carboxylic acid derivatives influence the reaction outcome?
A2: The reactivity of the starting carboxylic acid derivative is a key determinant of the reaction's feasibility and rate.[1][2][3][4] More reactive derivatives can react with a wider range of nucleophiles and generally give higher yields under milder conditions.[4] The order of reactivity is directly related to the electron-withdrawing ability of the leaving group and its stability as an anion.[2][3][12]
| Carboxylic Acid Derivative | Structure | Leaving Group | Relative Reactivity |
| Acyl Chloride | R-COCl | Cl⁻ | Highest |
| Acid Anhydride | R-CO-O-CO-R' | R'COO⁻ | High |
| Ester | R-COOR' | R'O⁻ | Moderate |
| Carboxylic Acid | R-COOH | OH⁻ | Moderate |
| Amide | R-CONH₂ | NH₂⁻ | Low |
| Carboxylate | R-COO⁻ | O²⁻ | Lowest (Unreactive) |
Q3: How important is the choice of the leaving group?
A3: The leaving group's ability to depart is crucial for the second step of the mechanism.[1][8][9][10] A good leaving group is a weak base, meaning it is stable on its own with a negative charge.[8][10] The pKa of the conjugate acid of the leaving group is a good indicator of its quality as a leaving group; a lower pKa of the conjugate acid corresponds to a better leaving group.[1]
| Leaving Group (L⁻) | Conjugate Acid (HL) | pKa of HL | Leaving Group Ability |
| Cl⁻ | HCl | ~ -7 | Excellent |
| R'COO⁻ | R'COOH | ~ 4-5 | Good |
| R'O⁻ | R'OH | ~ 16-18 | Poor |
| OH⁻ | H₂O | 15.7 | Poor |
| NH₂⁻ | NH₃ | ~ 38 | Very Poor |
Q4: Can catalysis be used to improve the yield of these reactions?
A4: Yes, both acid and base catalysis can be employed to enhance the rate and yield of nucleophilic acyl substitution reactions.
-
Acid Catalysis: An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by weak nucleophiles.[8][10] It can also protonate the leaving group, converting it into a better leaving group.[8] The Fischer esterification is a classic example of an acid-catalyzed nucleophilic acyl substitution.[7][15]
-
Base Catalysis: A base can deprotonate a weak nucleophile, making it a stronger, more reactive nucleophile.[8] For instance, using a base to deprotonate an alcohol to an alkoxide significantly increases its nucleophilicity.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis via Schotten-Baumann Reaction
This protocol describes a general method for the synthesis of an amide from an acyl chloride and a primary or secondary amine.[18]
Materials:
-
Amine (1.0 eq)
-
Acyl chloride (1.0-1.2 eq)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the amine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.0-1.2 eq) to the stirring solution.
-
Slowly add 1 M NaOH solution (2.0 eq) to the reaction mixture. The base neutralizes the HCl byproduct.[6]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude amide.
-
Purify the crude product by recrystallization or column chromatography as needed.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. byjus.com [byjus.com]
- 11. 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution – Organic Chemistry II [kpu.pressbooks.pub]
- 12. 21.2 Nucleophilic Acyl Substitution Reactions - Organic Chemistry | OpenStax [openstax.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. 11.5 Nucleophilic Acyl Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 17. Khan Academy [khanacademy.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Side Reactions with Bifunctional Nucleophiles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions when working with bifunctional nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are bifunctional nucleophiles and why are they challenging to work with?
A bifunctional nucleophile is a molecule containing two distinct nucleophilic functional groups. Common examples include amino alcohols, aminophenols, and amino thiols. The challenge in working with these molecules is achieving chemoselectivity, which is the selective reaction of one functional group in the presence of the other.[1][2] Failure to control this selectivity can lead to a mixture of products, reducing the yield of the desired compound and complicating purification.
Q2: What are the most common side reactions observed with bifunctional nucleophiles?
The most common side reaction is the undesired reaction at the second nucleophilic site. For example, in the acylation of an amino alcohol, both N-acylation and O-acylation can occur. Other side reactions may include cyclization, polymerization, or reactions involving other functional groups in the molecule.[3] The relative reactivity of the nucleophilic centers is a key factor determining the product distribution.
Q3: How can protecting groups be used to prevent side reactions?
Protecting groups are a powerful tool to temporarily block one of the nucleophilic groups, directing the reaction to the desired site.[4] The choice of protecting group is crucial and should be based on its stability under the reaction conditions and the ease of its removal. An "orthogonal" protecting group strategy allows for the selective removal of one protecting group without affecting another.[1][4] For instance, a Boc group (removed by acid) and an Fmoc group (removed by base) are orthogonal.[1][4]
Q4: How does pH control influence selectivity in reactions with bifunctional nucleophiles?
Controlling the pH of the reaction medium can be a simple and effective way to achieve chemoselectivity. By adjusting the pH, it is possible to protonate one of the nucleophilic groups, thereby reducing its nucleophilicity and favoring reaction at the other site. For example, in acidic conditions, the amino group of an amino alcohol will be protonated, favoring reactions at the hydroxyl group. Conversely, in basic conditions, the hydroxyl group may be deprotonated, enhancing its nucleophilicity.
Q5: What is the role of catalysts in controlling side reactions?
Catalysts can play a significant role in enhancing selectivity by selectively activating one of the nucleophilic groups or by directing the electrophile to a specific site.[5][6] Bifunctional catalysts, which have both a Lewis acidic and a Lewis basic site, can simultaneously activate both the nucleophile and the electrophile, leading to improved reactivity and selectivity.[5][7][8] For example, a Lewis acid can coordinate to an electrophile, making it more reactive towards a specific nucleophilic center.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with bifunctional nucleophiles.
Problem: Poor Chemoselectivity Between Amino and Hydroxyl Groups in an Amino Alcohol
| Possible Cause | Suggested Solution |
| Similar reactivity of the amino and hydroxyl groups. | Employ a protecting group strategy. Protect the more reactive or the group you wish to remain unreacted. For selective N-protection, Boc-anhydride or benzyl chloroformate can be used.[2] For selective O-protection, silyl ethers like TBDMS are common. |
| Inappropriate reaction conditions. | Optimize reaction conditions. Lowering the reaction temperature can often favor the kinetically controlled product. The choice of solvent can also influence selectivity. |
| Incorrect pH. | Adjust the pH of the reaction medium. In acidic conditions (pH < 7), the amino group is protonated and less nucleophilic, favoring O-acylation. In basic conditions, the hydroxyl group can be deprotonated, increasing its nucleophilicity. |
Problem: Formation of a Di-substituted Product
| Possible Cause | Suggested Solution |
| Excess of the electrophile. | Use a stoichiometric amount of the electrophile. Carefully control the stoichiometry to favor mono-substitution. Slow addition of the electrophile can also help to minimize di-substitution. |
| High reactivity of the mono-substituted product. | Isolate the mono-substituted product as it is formed. If the mono-substituted product is more reactive than the starting material, it may be necessary to use a large excess of the bifunctional nucleophile and separate the desired product from the unreacted starting material. |
| Inadequate protecting group. | Choose a more robust protecting group. Ensure the protecting group is stable under the reaction conditions and does not get cleaved prematurely. |
Data Presentation
Table 1: Comparison of Protecting Groups for Amino Alcohols
| Protecting Group | Target Group | Protection Conditions | Deprotection Conditions | Stability |
| tert-Butyloxycarbonyl (Boc) | Amine | Boc-anhydride, base (e.g., TEA) | Acid (e.g., TFA, HCl) | Stable to base, hydrogenation |
| Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Fmoc-Cl, base | Base (e.g., piperidine) | Stable to acid |
| Benzyl (Bn) | Alcohol/Amine | Benzyl bromide, base | Hydrogenation (Pd/C) | Stable to acid and base |
| tert-Butyldimethylsilyl (TBDMS) | Alcohol | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) | Stable to base, mild acid |
Experimental Protocols
Protocol 1: Selective N-Boc Protection of (R)-2-amino-3-phenyl-1-propanol
This protocol describes the selective protection of the amino group in the presence of a primary alcohol.
Materials:
-
(R)-2-amino-3-phenyl-1-propanol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (R)-2-amino-3-phenyl-1-propanol (1.0 eq) in DCM.
-
Add TEA (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-(R)-2-amino-3-phenyl-1-propanol.
Visualizations
Workflow for Minimizing Side Reactions
Caption: A decision workflow for selecting a strategy to minimize side reactions.
Troubleshooting Poor Chemoselectivity
Caption: A troubleshooting guide for addressing poor chemoselectivity.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Bifunctional catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bifunctional catalysis [chemistry.tcd.ie]
- 7. Bifunctional Lewis acid-nucleophile-based asymmetric catalysis: mechanistic evidence for imine activation working in tandem with chiral enolate formation in the synthesis of beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bifunctional Asymmetric Catalysis: Cooperative Lewis Acid/Base Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Reactions Involving 3-Chlorobenzo[b]thiophene-2-carbonyl chloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection for reactions involving 3-chlorobenzo[b]thiophene-2-carbonyl chloride. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Friedel-Crafts Acylation
Friedel-Crafts acylation is a common method to introduce the 3-chlorobenzo[b]thiophene-2-carbonyl moiety onto an aromatic or heteroaromatic ring. The choice of catalyst is crucial for the success of this reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common Lewis acid catalysts used for the Friedel-Crafts acylation with this compound?
A1: A variety of Lewis acids can be employed. The choice depends on the reactivity of the substrate. For activated aromatic compounds, milder Lewis acids can be used, while deactivated substrates may require stronger ones. Common catalysts include AlCl₃, FeCl₃, SnCl₄, and ZnCl₂.[1] More modern and environmentally friendly options include solid acid catalysts like zeolites.[2][3]
Q2: My Friedel-Crafts acylation is giving a low yield. What are the possible causes?
A2: Low yields in Friedel-Crafts acylation can be attributed to several factors:
-
Catalyst Inactivity: Lewis acids like AlCl₃ are moisture-sensitive. Ensure you are using a fresh, anhydrous catalyst and that your reaction is performed under anhydrous conditions.
-
Deactivated Substrate: If your aromatic substrate has strongly electron-withdrawing groups, it may be too deactivated for the reaction to proceed efficiently.
-
Suboptimal Temperature: The reaction temperature can significantly impact the yield. Some reactions work well at room temperature, while others may require heating.
-
Insufficient Catalyst Loading: In some cases, a stoichiometric amount of the Lewis acid is required as it can form a complex with the product.
Q3: I am observing the formation of multiple products. What could be the reason?
A3: The formation of multiple products could be due to a lack of regioselectivity, which is influenced by the directing effects of substituents on the aromatic ring and the reaction conditions. The choice of catalyst and solvent can also affect the selectivity of the acylation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Catalyst is not active (e.g., hydrolysis of AlCl₃). | Use a fresh, unopened container of the Lewis acid. Handle the catalyst in a glovebox or under an inert atmosphere. |
| Aromatic substrate is deactivated. | Consider using a more reactive derivative of your substrate or a stronger Lewis acid. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the progress by TLC or GC. | |
| Formation of Byproducts | Isomerization of the product. | Optimize the reaction temperature and choice of solvent. Milder Lewis acids may improve selectivity. |
| Reaction with solvent. | Choose an inert solvent for the reaction, such as dichloromethane or carbon disulfide. |
Data Presentation: Comparison of Catalysts for Thiophene Acylation
While specific data for this compound is limited in the literature, the following table provides a comparison of catalysts for the acylation of thiophene, a related heterocyclic compound.[2][3][4]
| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions |
| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | 60°C, 2h, Thiophene:Ac₂O = 1:3 |
| Ethylaluminum dichloride (EtAlCl₂) | Succinyl Chloride | - | 99 | 0°C, 2h, Thiophene:Acylating Agent = 2.1:1 |
| Zinc Chloride (ZnCl₂) | Acetic Anhydride | - | High | Temperature between 30°C and 150°C |
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
-
To a stirred solution of the aromatic substrate in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., AlCl₃) portion-wise at 0°C.
-
Allow the mixture to stir for 15-30 minutes.
-
Add a solution of this compound in the same anhydrous solvent dropwise to the reaction mixture at 0°C.
-
The reaction mixture is then stirred at room temperature or heated as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
II. Suzuki-Miyaura Cross-Coupling
The chloro-substituent at the 3-position of the benzothiophene ring can be functionalized via Suzuki-Miyaura cross-coupling reactions to form C-C bonds.
Frequently Asked Questions (FAQs)
Q1: What type of palladium catalyst is suitable for the Suzuki coupling of 3-chloro-benzothiophene derivatives?
A1: Due to the lower reactivity of aryl chlorides compared to bromides or iodides, the choice of a highly active catalyst system is crucial. Palladium catalysts with bulky, electron-rich phosphine ligands, such as SPhos, are often effective.[5] Catalyst systems like Pd(OAc)₂/SPhos or pre-formed palladium complexes can be used.[5][6]
Q2: My Suzuki-Miyaura coupling reaction is not working. What should I check?
A2: Several factors can lead to a failed Suzuki coupling:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure your reaction is properly degassed and run under an inert atmosphere.
-
Incorrect Base: The choice of base is critical for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[5][7] The optimal base can be substrate-dependent.
-
Poorly Soluble Reagents: If your starting materials are not soluble in the reaction solvent, the reaction rate will be very slow. Consider using a different solvent system or heating the reaction.[8]
-
Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation. Use high-quality boronic acid and consider using a boronic ester as an alternative.[9]
Q3: How can I minimize the formation of homocoupling byproducts?
A3: Homocoupling of the boronic acid can be a significant side reaction. This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining a strict inert atmosphere can help to minimize this byproduct.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst or ligand. | Use a fresh batch of catalyst and ligand. Consider using a more stable pre-catalyst. |
| Inappropriate base or solvent. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O).[5] | |
| Decomposition of boronic acid. | Use fresh boronic acid or a more stable derivative like a pinacol ester. | |
| Significant Homocoupling | Presence of oxygen. | Degas the solvent and reaction mixture thoroughly (e.g., by sparging with argon or freeze-pump-thaw cycles). |
| Dehalogenation of Starting Material | Presence of a hydrogen source. | Ensure anhydrous solvents and reagents are used. |
Data Presentation: Optimization of Suzuki-Miyaura Coupling of a Benzo[b]thiophene Derivative
The following data is from a study on the optimization of the Suzuki-Miyaura coupling of benzo[b]thien-2-ylboronic acid with various aryl halides.[5]
| Catalyst System | Base | Solvent | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 65 |
| Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 78 |
| Pd(OAc)₂/SPhos | Cs₂CO₃ | THF/H₂O | 92 |
| PdCl₂(PPh₃)₂ | Cs₂CO₃ | THF/H₂O | 55 |
Experimental Protocol: Optimized Suzuki-Miyaura Cross-Coupling[5]
-
To a reaction vessel, add the 3-chlorobenzo[b]thiophene derivative (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., THF/H₂O mixture).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the degassed solvent.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
III. Amide Bond Formation
This compound readily reacts with primary and secondary amines to form the corresponding amides. In many cases, a catalyst is not required, but a base is used to scavenge the HCl byproduct.
Frequently Asked Questions (FAQs)
Q1: Do I need a catalyst for the reaction of this compound with an amine?
A1: Typically, the reaction between an acyl chloride and an amine is fast and does not require a catalyst. However, a base such as pyridine or triethylamine is usually added to neutralize the hydrochloric acid that is formed during the reaction.[10] For sterically hindered or electron-deficient amines, a catalyst like 4-dimethylaminopyridine (DMAP) may be beneficial.[]
Q2: My amidation reaction is sluggish or incomplete. What can I do?
A2: If the reaction is not proceeding to completion, consider the following:
-
Steric Hindrance: If either the amine or the acyl chloride is sterically hindered, the reaction may be slow. Heating the reaction mixture can help to overcome the activation barrier.
-
Poor Nucleophilicity of the Amine: If the amine is electron-deficient (e.g., an aniline with electron-withdrawing groups), it will be less nucleophilic. In such cases, using a more polar solvent or a catalyst like DMAP might be necessary.[]
-
Insufficient Base: Ensure that at least one equivalent of base is used to neutralize the HCl produced. An excess of a non-nucleophilic base is often used.
Q3: Are there any alternative methods for forming the amide bond if the reaction with the acyl chloride fails?
A3: If the direct reaction with the acyl chloride is problematic, you can use a coupling reagent to form the amide bond from the corresponding carboxylic acid (3-chlorobenzo[b]thiophene-2-carboxylic acid) and the amine. Common coupling reagents include HATU, HOBt/EDC, and DCC.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to steric hindrance. | Increase the reaction temperature and/or reaction time. |
| The amine is a poor nucleophile. | Use a more polar aprotic solvent (e.g., DMF, DMAc). Consider adding a catalytic amount of DMAP. | |
| Side reaction with the base. | Use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). | |
| Difficult Purification | Excess amine is hard to remove. | Use a slight excess of the acyl chloride and quench the unreacted acyl chloride with water during workup. |
| Formation of salts. | Perform an aqueous workup to remove any salts formed during the reaction. |
Data Presentation: Amide Formation with this compound
The following table provides examples of amide formation using this compound with different amines.
| Amine | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2-Amino-6-substituted benzothiazole | Pyridine | Pyridine | Reflux, 10-15 h | 50-58 | [10] |
| Glycine | Sodium Hydroxide | Water | Stirring, 1 h | Not specified | [13] |
| Hydrazine hydrate | - | Benzene | Reflux, 4 h | Not specified | [13] |
Experimental Protocol: General Procedure for Amide Bond Formation[10]
-
Dissolve the amine (1.0 equiv.) in a suitable solvent (e.g., pyridine, dichloromethane, or THF).
-
Add a base (e.g., pyridine or triethylamine, 1.1-2.0 equiv.).
-
Cool the mixture to 0°C.
-
Add a solution of this compound (1.0-1.1 equiv.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Heating may be required for less reactive amines.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water, dilute acid (e.g., 1M HCl) to remove excess amine and base, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. asianpubs.org [asianpubs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Workup procedure for reactions involving 3-Chlorobenzo[b]thiophene-2-carbonyl chloride
Technical Support Center: 3-Chlorobenzo[b]thiophene-2-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when working with this compound?
A1: this compound is a corrosive solid that causes severe skin burns and eye damage.[1][2] It also decomposes in contact with water, liberating toxic gases like hydrogen chloride. Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid exposure to moisture.
Q2: How should I properly quench a reaction involving this compound?
A2: Quenching should be performed carefully due to the exothermic nature of the reaction with nucleophiles.[4][5] A common and effective method is to slowly and cautiously add the reaction mixture to ice-cold water with vigorous stirring.[4][6] This will hydrolyze any remaining this compound to its corresponding carboxylic acid and neutralize the reactive species.[5] Alternatively, alcohols (like methanol or ethanol) or amine solutions can be used for quenching, which will result in the formation of esters or amides, respectively.[3]
Q3: What are the expected byproducts during the workup of a reaction with this compound?
A3: The primary byproduct from a typical aqueous workup is 3-chloro-benzo[b]thiophene-2-carboxylic acid, formed from the hydrolysis of the unreacted acyl chloride.[5][7] Another significant byproduct is hydrogen chloride (HCl) gas, which is generated during the quenching process and can make the aqueous layer highly acidic.[4][5]
Q4: What are suitable solvents for recrystallizing the product obtained from a reaction with this compound?
A4: The choice of solvent for recrystallization will depend on the specific product's solubility. However, common solvents used for purifying products derived from this compound include ethanol and cyclohexane.[6][8] It is always recommended to perform a small-scale solubility test to determine the optimal solvent or solvent system for your specific compound.
Troubleshooting Guides
Problem 1: Low or no yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Ensure the reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC, LC-MS). If the reaction is stalled, consider extending the reaction time or slightly increasing the temperature. |
| Hydrolysis of the starting material | This compound is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Loss of product during workup | If your product has some water solubility, it may be lost in the aqueous layer during extraction. Try back-extracting the aqueous layer with a suitable organic solvent. Acidifying the aqueous layer can sometimes help precipitate the product if it is a carboxylic acid.[8] |
| Incorrect stoichiometry | Re-verify the molar ratios of your reactants. An excess or deficit of one reactant can lead to poor yields. |
Problem 2: The reaction mixture turns dark or shows signs of decomposition during workup.
| Possible Cause | Troubleshooting Step |
| Exothermic reaction during quenching | The reaction of acyl chlorides with water is highly exothermic.[4][5] Add the reaction mixture to the quenching solution (e.g., ice-water) very slowly and with efficient stirring to dissipate the heat. Maintain a low temperature throughout the quenching process. |
| Product instability in acidic conditions | The generation of HCl during quenching creates a highly acidic environment.[5] If your product is acid-sensitive, consider quenching with a basic solution (e.g., saturated sodium bicarbonate) or a non-aqueous nucleophile like an alcohol or amine.[3] |
Problem 3: Difficulty in isolating the product after quenching.
| Possible Cause | Troubleshooting Step |
| Product is an oil | If the product separates as an oil instead of a solid, try scratching the inside of the flask with a glass rod at the oil-solvent interface to induce crystallization. Seeding with a small crystal of the pure product can also be effective. If it remains an oil, proceed with extraction using an appropriate organic solvent. |
| Formation of an emulsion during extraction | Emulsions can form during the separation of aqueous and organic layers. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. In some cases, filtration through a pad of celite can be effective. |
Experimental Protocols
General Aqueous Workup Procedure for a Reaction with this compound
-
Preparation: Prepare a beaker with ice-cold water. The volume should be sufficient to dilute the reaction mixture and absorb the heat of quenching.
-
Quenching: Once the reaction is complete, slowly and carefully add the reaction mixture dropwise to the beaker of ice-cold water with vigorous stirring. This should be done in a fume hood as HCl gas will be evolved.[4][5]
-
Filtration/Extraction:
-
If a solid precipitate forms, collect the product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.[6]
-
If no solid forms or the product is soluble in the organic solvent used for the reaction, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times.
-
-
Washing: Combine the organic layers and wash sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid)
-
Brine (to remove excess water)
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.[6][8]
Data Presentation
Table 1: Reaction Yields for the Synthesis of N-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamides
| Compound | Substituent | Reaction Time (h) | Yield (%) |
| 3a | H | 12 | 55 |
| 3b | 6-CH₃ | 10 | 52 |
| 3c | 6-OCH₃ | 11 | 50 |
| 3d | 6-Cl | 15 | 58 |
| 3e | 6-Br | 14 | 56 |
| 3f | 6-NO₂ | 15 | 54 |
Data adapted from a study on the synthesis of benzothiophene compounds.[6]
Visualizations
Caption: Standard experimental workflow for the workup of reactions involving this compound.
Caption: A troubleshooting decision tree for addressing low product yield in reactions with this compound.
References
- 1. 3-Chlorobenzo(b)thiophene-2-carbonyl chloride | C9H4Cl2OS | CID 519898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 21815-91-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. 3-Chloro-benzo b thiophene-2-carboxylic acid 97 21211-22-3 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Characterization of 3-Chlorobenzo[b]thiophene-2-carboxamides by NMR and Other Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the structural characterization of 3-Chlorobenzo[b]thiophene-2-carboxamides. Supported by experimental data, this document serves as a resource for the unambiguous identification and structural elucidation of this important class of heterocyclic compounds.
Superior Structural Detail with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the definitive structural elucidation of 3-Chlorobenzo[b]thiophene-2-carboxamides. Both ¹H and ¹³C NMR provide precise information about the molecular skeleton, including the number and connectivity of atoms. This level of detail is often essential for distinguishing between isomers and confirming the successful synthesis of the target molecule. While other techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS) offer valuable complementary information, they do not provide the comprehensive structural picture that NMR delivers.
Comparative Analysis of Spectroscopic Data
To illustrate the strengths of each technique, the following tables summarize typical spectroscopic data for a representative N-aryl-3-chlorobenzo[b]thiophene-2-carboxamide.
Table 1: ¹H and ¹³C NMR Data for a Representative N-aryl-3-chlorobenzo[b]thiophene-2-carboxamide
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| NH | ~8.30 | s | - | - |
| Ar-H (benzo[b]thiophene) | ~8.05 | d | ~8.0 | ~137.8 |
| Ar-H (benzo[b]thiophene) | ~7.88 | d | ~8.0 | ~137.0 |
| Ar-H (benzo[b]thiophene) | ~7.57 | m | - | ~128.1 |
| Ar-H (benzo[b]thiophene) | ~7.57 | m | - | ~126.2 |
| Ar-H (N-aryl) | 7.0 - 7.5 | m | - | 115 - 140 |
| C=O | - | - | - | ~160.7 |
| C-Cl | - | - | - | ~122.3 |
| C-S | - | - | - | ~123.1 |
Note: Chemical shifts are approximate and can vary depending on the specific substitution on the N-aryl ring and the solvent used.
Table 2: Comparison with Alternative Analytical Techniques
| Technique | Information Provided | Typical Data for 3-Chlorobenzo[b]thiophene-2-carboxamides | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Presence of functional groups. | C=O stretch: ~1684 cm⁻¹N-H stretch: ~3383 cm⁻¹C-Cl stretch: ~760 cm⁻¹ | Rapid and non-destructive. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Molecular ion peak corresponding to the exact mass of the derivative. | High sensitivity and provides molecular formula confirmation. | Does not provide information on atom connectivity. |
Experimental Protocols
NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the 3-chlorobenzo[b]thiophene-2-carboxamide derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
-
Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment.
-
Acquisition Parameters:
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
-
Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak.
Infrared (IR) Spectroscopy
-
Instrument: FT-IR spectrometer.
-
Sample Preparation: The solid sample is typically analyzed as a KBr pellet.
-
Data Collection: Spectra are recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrument: Mass spectrometer with a suitable ionization source (e.g., ESI or APCI).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
Data Collection: Data is acquired in positive or negative ion mode, depending on the compound's properties.
Visualizing the Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of 3-Chlorobenzo[b]thiophene-2-carboxamides, emphasizing the central role of NMR spectroscopy.
Caption: A logical workflow for the synthesis and structural elucidation of 3-Chlorobenzo[b]thiophene-2-carboxamides.
A Comparative Guide to the Mass Spectrometry of 3-Chlorobenzo[b]thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry techniques for the characterization of 3-chlorobenzo[b]thiophene derivatives, compounds of significant interest in medicinal chemistry and materials science. Understanding their behavior under different ionization methods is crucial for accurate identification, structural elucidation, and quantification. This document outlines the performance of common ionization techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal analytical approach.
Comparison of Ionization Techniques
The choice of ionization technique in mass spectrometry is critical and depends on the analyte's properties and the desired information. For 3-chlorobenzo[b]thiophene derivatives, which are relatively volatile and thermally stable small molecules, both hard and soft ionization methods can be employed. The primary techniques compared here are Electron Impact (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).
Electron Impact (EI) Ionization:
EI is a classic, hard ionization technique that provides extensive fragmentation, yielding detailed structural information. It is highly suitable for the analysis of volatile and thermally stable compounds like 3-chlorobenzo[b]thiophene derivatives, often in conjunction with Gas Chromatography (GC-MS). The high energy of the electron beam (typically 70 eV) results in a reproducible fragmentation pattern that can be used for library matching and structural confirmation.
Electrospray Ionization (ESI):
ESI is a soft ionization technique ideal for polar and thermally labile molecules. For 3-chlorobenzo[b]thiophene derivatives, which are moderately polar, ESI can be used, particularly with Liquid Chromatography (LC-MS). It typically produces protonated molecules [M+H]+ or adducts with minimal fragmentation. This is advantageous for determining the molecular weight of the parent compound. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is required.
Atmospheric Pressure Chemical Ionization (APCI):
APCI is another soft ionization technique that is well-suited for a wide range of small molecules, including those with low to moderate polarity. Similar to ESI, it is compatible with LC-MS. APCI is generally more effective than ESI for less polar compounds and can tolerate higher flow rates and less pure solvents. It typically generates protonated molecules [M+H]+ with some in-source fragmentation, providing both molecular weight and some structural information.
Data Presentation: Fragmentation Patterns
The following tables summarize the expected and observed fragmentation patterns for 3-chlorobenzo[b]thiophene and its derivatives under different ionization conditions. The data for EI is based on published spectra of related compounds, while the expectations for ESI and APCI are derived from the general behavior of similar chemical classes.
Table 1: Mass Spectrometry Data for 3-Chlorobenzo[b]thiophene
| Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) and Relative Abundance | Interpretation of Fragmentation |
| EI | 168/170 (M+•) | 133 (base peak), 108, 89 | Loss of Cl• radical to form the stable benzo[b]thiophenyl cation. Subsequent fragmentation involves loss of CS and C2H2. |
| ESI (MS/MS) | 169/171 ([M+H]+) | Dependent on collision energy. Expected to see loss of Cl• (radical loss is less common in ESI) or HCl. | Primarily provides molecular weight information. Fragmentation needs to be induced. |
| APCI | 169/171 ([M+H]+) | May show some in-source fragmentation corresponding to the loss of HCl. | Good for molecular weight confirmation with some structural clues. |
Table 2: Comparison of Ionization Techniques for 3-Chlorobenzo[b]thiophene Derivatives
| Parameter | Electron Impact (EI) | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Ionization Principle | High-energy electron bombardment | Formation of charged droplets and solvent evaporation | Corona discharge and chemical ionization at atmospheric pressure |
| Typical Adducts | Molecular ion (M+•) | [M+H]+, [M+Na]+ | [M+H]+ |
| Fragmentation | Extensive, provides structural detail | Minimal, requires MS/MS for fragmentation | Some in-source fragmentation |
| Sample Introduction | GC, direct probe | LC, direct infusion | LC, direct infusion |
| Best Suited For | Volatile, thermally stable, nonpolar to moderately polar compounds | Polar, thermally labile, high molecular weight compounds | Moderately polar to nonpolar, thermally stable compounds |
| Advantages | Reproducible fragmentation, extensive libraries | Soft ionization, good for molecular weight determination | Handles a wide range of compounds, tolerant to higher flow rates |
| Limitations | Can lead to loss of molecular ion for fragile molecules | Not suitable for nonpolar compounds, requires high purity solvents | Can cause thermal degradation of labile compounds |
Experimental Protocols
Detailed methodologies are crucial for reproducible mass spectrometry results. Below are representative protocols for the analysis of 3-chlorobenzo[b]thiophene derivatives using GC-MS and LC-MS.
GC-MS Analysis with Electron Impact (EI) Ionization
This protocol is suitable for the analysis of volatile and semi-volatile 3-chlorobenzo[b]thiophene derivatives.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source (e.g., Agilent 7890B GC with a 5977A MSD).
-
GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of the sample solution (in a suitable solvent like dichloromethane or hexane) is injected in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-500.
-
Solvent Delay: 3 minutes.
-
LC-MS/MS Analysis with Electrospray Ionization (ESI)
This protocol is designed for the analysis of 3-chlorobenzo[b]thiophene derivatives that are amenable to liquid chromatography and require soft ionization.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an ESI source (e.g., Agilent 1290 Infinity II LC with a 6460 Triple Quadrupole MS).
-
LC Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
Initial: 5% B.
-
0-5 min: Ramp to 95% B.
-
5-7 min: Hold at 95% B.
-
7-7.1 min: Return to 5% B.
-
7.1-10 min: Re-equilibration at 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Parameters:
-
Ionization Mode: ESI (positive or negative, depending on the derivative).
-
Capillary Voltage: 4000 V.
-
Nebulizer Pressure: 45 psi.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Fragmentor Voltage: Optimized for each compound (e.g., 135 V).
-
Collision Energy: Optimized for desired fragmentation in MS/MS mode.
-
Mandatory Visualization
The following diagrams illustrate the general workflow of mass spectrometry analysis and the characteristic fragmentation pathways of 3-chlorobenzo[b]thiophene.
Caption: General workflow for mass spectrometry analysis.
Caption: EI fragmentation of 3-Chlorobenzo[b]thiophene.
A Comparative Guide to the Reactivity of PCl₅ vs. SOCl₂ for Acyl Chloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, providing a versatile intermediate for the preparation of esters, amides, and other acyl derivatives. Among the various reagents available for this purpose, phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) are two of the most common choices. This guide provides an objective comparison of their reactivity, supported by experimental data and detailed protocols, to aid in reagent selection for specific synthetic applications.
Executive Summary
| Feature | Phosphorus Pentachloride (PCl₅) | Thionyl Chloride (SOCl₂) |
| Reactivity | Highly reactive, often reacts at room temperature or below. | Highly reactive, reactions often require heating (reflux). |
| Byproducts | POCl₃ (liquid), HCl (gas) | SO₂ (gas), HCl (gas) |
| Workup | More complex; requires separation of the acyl chloride from the liquid byproduct POCl₃, typically by distillation. | Simpler; gaseous byproducts are easily removed, often leaving a relatively pure crude product. |
| Substrate Scope | Broad, but can be less selective and may cause side reactions with other functional groups. | Broad, generally more selective than PCl₅. Catalysts like DMF may be needed for less reactive acids. |
| Handling | Solid, moisture-sensitive. | Liquid, corrosive, and moisture-sensitive. |
| General Preference | Less commonly used now due to workup challenges. | Often the reagent of choice due to the ease of byproduct removal.[1][2] |
Reactivity and Reaction Mechanism
Both PCl₅ and SOCl₂ are powerful chlorinating agents that convert the hydroxyl group of a carboxylic acid into a good leaving group, facilitating nucleophilic acyl substitution.
Phosphorus Pentachloride (PCl₅)
The reaction with PCl₅ is typically vigorous and often proceeds at room temperature or even in the cold.[3] The reaction produces phosphoryl chloride (POCl₃), a liquid byproduct, and hydrogen chloride (HCl) gas.[3]
The overall reaction is: RCOOH + PCl₅ → RCOCl + POCl₃ + HCl
Thionyl Chloride (SOCl₂)
Thionyl chloride reacts with carboxylic acids to produce the corresponding acyl chloride, with the convenient formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3] This reaction is often carried out at reflux temperatures.[1] For less reactive carboxylic acids, a catalytic amount of N,N-dimethylformamide (DMF) is sometimes added to accelerate the reaction.[2]
The overall reaction is: RCOOH + SOCl₂ → RCOCl + SO₂↑ + HCl↑
Reaction Mechanism Diagrams
References
A Comparative Guide to Acylating Agents: 3-Chlorobenzo[b]thiophene-2-carbonyl chloride in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of an appropriate acylating agent is paramount to achieving desired reaction outcomes. This guide provides an objective comparison of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride against other commonly employed acylating agents. By presenting available experimental data, detailed protocols, and examining reaction mechanisms, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Introduction to Acylation
Acylation is a fundamental transformation in organic chemistry involving the introduction of an acyl group (R-C=O) into a molecule.[1] This reaction is crucial for the synthesis of a vast array of compounds, including esters, amides, and ketones, which are often key intermediates or final products in the pharmaceutical and agrochemical industries. The reactivity of the acylating agent is a critical factor influencing the efficiency and selectivity of the acylation process.
Common classes of acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids. Acyl chlorides are generally the most reactive, followed by acid anhydrides, while carboxylic acids typically require activation to facilitate acylation.[2]
Profile of this compound
This compound is a versatile acylating agent utilized in the synthesis of various heterocyclic compounds with potential biological activity.[3] Its structure, featuring a fused aromatic system and a reactive acyl chloride moiety, makes it a valuable building block in medicinal chemistry.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₉H₄Cl₂OS |
| Molecular Weight | 231.10 g/mol [4] |
| CAS Number | 21815-91-8[4] |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 114-116 °C |
Comparative Performance of Acylating Agents
While direct, side-by-side comparative studies of this compound with other acylating agents are not extensively documented in publicly available literature, we can infer its reactivity based on the general principles of acyl chloride chemistry and available experimental data for analogous compounds.
Reactivity Comparison
A study comparing the reaction rates of benzoyl chloride and thiobenzoyl chloride with methanol in the presence of pyridine revealed that benzoyl chloride is approximately 9 times more reactive.[5] This highlights how the electronic and steric nature of the acyl group influences reactivity. The benzothiophene moiety in this compound, with its electron-rich sulfur atom and fused benzene ring, is expected to influence the electrophilicity of the carbonyl carbon, and thus its reactivity, in comparison to simpler acyl chlorides like benzoyl chloride or acetyl chloride.
Performance in Amide Synthesis
The synthesis of N-(6-Substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamides has been reported with yields ranging from 50-58%.[1] This demonstrates the utility of this compound in forming amide bonds with various substituted amines.
Table 1: Synthesis of Amides using this compound [1]
| Amine Substrate | Product Yield (%) | Reaction Time (h) |
| 2-amino-6-substituted benzothiazole | 50-58 | 10-15 |
Reaction Conditions: Pyridine, reflux.
Performance in Friedel-Crafts Acylation
Friedel-Crafts acylation is a key method for forming carbon-carbon bonds.[6] The reactivity of the acylating agent is crucial for the success of this reaction, especially with less reactive aromatic substrates. While specific data for this compound in comparative Friedel-Crafts reactions is limited, the general mechanism involves the formation of a highly reactive acylium ion. The stability and reactivity of this ion will be influenced by the benzothiophene ring system.
Experimental Protocols
General Procedure for Amide Synthesis with this compound[1]
Materials:
-
This compound (1 equivalent)
-
Substituted amine (e.g., 2-amino-6-substituted benzothiazole) (1 equivalent)
-
Pyridine (solvent)
Procedure:
-
Dissolve this compound and the substituted amine in pyridine.
-
Reflux the reaction mixture for 10-15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure amide.
General Procedure for Friedel-Crafts Acylation[6]
Materials:
-
Aromatic compound (e.g., Anisole) (1 equivalent)
-
Acylating agent (e.g., Propionyl chloride) (1 equivalent)
-
Lewis acid catalyst (e.g., AlCl₃) (1.1 equivalents)
-
Dichloromethane (solvent)
Procedure:
-
Suspend the Lewis acid catalyst in dichloromethane in a flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Add the acylating agent dropwise to the cooled suspension.
-
Slowly add a solution of the aromatic compound in dichloromethane to the mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method (e.g., chromatography or recrystallization).
Visualizing Reaction Pathways
To better understand the processes involved, the following diagrams illustrate a typical acylation workflow and the general mechanism of Friedel-Crafts acylation.
Caption: A generalized workflow for a typical acylation reaction.
Caption: The general mechanism of a Friedel-Crafts acylation reaction.
Conclusion
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of heterocycles from this compound [wisdomlib.org]
- 4. 3-Chlorobenzo(b)thiophene-2-carbonyl chloride | C9H4Cl2OS | CID 519898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential: A Comparative Analysis of Substituted Benzo[b]thiophene Amides
A deep dive into the biological activities of substituted benzo[b]thiophene amides reveals a versatile scaffold with significant potential in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in navigating this promising class of compounds.
The benzo[b]thiophene core, a bicyclic aromatic heterocycle, has long been a subject of interest in medicinal chemistry due to its structural resemblance to endogenous molecules and its ability to interact with various biological targets. The introduction of an amide functionality, coupled with diverse substitutions on the benzo[b]thiophene ring system, has given rise to a vast library of derivatives with a broad spectrum of biological activities. This guide synthesizes findings from multiple studies to offer a clear comparison of these activities, focusing on the structure-activity relationships that govern their potency and selectivity.
Anticancer Activity: Targeting Proliferation and Metastasis
Substituted benzo[b]thiophene amides have demonstrated notable efficacy against a range of cancer cell lines. Their mechanisms of action are often multifaceted, including the inhibition of tubulin polymerization and the disruption of key signaling pathways involved in cancer progression.
A series of novel 3-sulfamoylbenzo[b]thiophene-4-carboxamides were synthesized and evaluated for their in vitro anticancer activity against four human cancer cell lines: MCF-7 (breast), HeLa (cervical), A-549 (lung), and Du-145 (prostate). Several compounds within this series exhibited potent cytotoxic effects, with IC50 values in the low micromolar range.[1][2] Notably, compounds 18, 19, 21, 25, 30, 31, and 33 from this series were identified as the most active, with IC50 values ranging from 1.81 to 2.52 μM.[1][2]
Another study focused on benzo[b]thiophene acrylonitrile analogs, which structurally resemble the tubulin inhibitor combretastatin. Three analogs, 5, 6, and 13 , showed significant growth inhibition across a panel of 60 human cancer cell lines, with GI50 values generally between 10 and 100 nM.[3] Specifically, analog 6 [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile] displayed GI50 values from 21.1 nM to 98.9 nM in the majority of cell lines tested.[3]
Furthermore, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been investigated as inhibitors of the RhoA/ROCK pathway, which is crucial for cancer cell migration and metastasis.
| Compound Class | Cancer Cell Line(s) | Activity Metric | Potency Range | Reference(s) |
| 3-Sulfamoylbenzo[b]thiophene-4-carboxamides | MCF-7, HeLa, A-549, Du-145 | IC50 | 1.81 - 9.73 µM | [1][2] |
| Benzo[b]thiophene Acrylonitriles | NCI-60 Panel | GI50 | 10 - 100 nM | [3] |
| Methyl(2-(phenylethynyl)phenyl)sulfane (MPPS) | PANC-1, LNCaP, Ishikawa | EC50 | 166.27 - 226.63 µM | [4] |
Antimicrobial Activity: A Broad Spectrum of Inhibition
The versatility of the benzo[b]thiophene amide scaffold extends to its significant antimicrobial properties against a variety of pathogenic bacteria and fungi. The nature and position of substituents on the benzo[b]thiophene core play a crucial role in determining the breadth and potency of their antimicrobial activity.
One study investigated a series of 3-substituted phenyl-2-(3'-chlorobenzo[b]thiophene-2'-yl)quinazol-4-ones. Among these, compounds 7, 8, and 9 demonstrated antibacterial activity nearly equal to the standard drug Ampicillin against E. coli, P. aeruginosa, S. epidermidis, and B. subtilis.[5] These compounds also exhibited marked antifungal activity against A. niger and C. albicans when compared to the standard, Nystatin.[5]
Another investigation into 3-halobenzo[b]thiophenes revealed that cyclohexanol-substituted derivatives, specifically 3-chloro and 3-bromo analogs, exhibited a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Gram-positive bacteria and the yeast C. albicans.[6] In contrast, methyl(2-(phenylethynyl)phenyl)sulfane (MPPS) showed more modest antimicrobial activity, with MIC values of 512 µg/mL against S. aureus and 256 µg/mL against B. subtilis.[4]
| Compound/Derivative Class | Microbial Strain(s) | Activity Metric | Potency Range | Reference(s) |
| 3-Substituted Phenyl-2-(3'-chlorobenzo[b]thiophene-2'-yl)quinazol-4-ones | E. coli, P. aeruginosa, S. epidermidis, B. subtilis, A. niger, C. albicans | Zone of Inhibition | Comparable to Ampicillin/Nystatin | [5] |
| Cyclohexanol-substituted 3-halobenzo[b]thiophenes | Gram-positive bacteria, C. albicans | MIC | 16 µg/mL | [6] |
| Methyl(2-(phenylethynyl)phenyl)sulfane (MPPS) | S. aureus, B. subtilis | MIC | 256 - 512 µg/mL | [4] |
| Benzo[b]thiophene-2-isopropyl carboxamides & 2-(piperidin-1-yl)-methanones | Various bacteria | Zone of Inhibition | Significant activity for specific compounds (2b, 2c, 2e, 3c, 3h) | [7] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Substituted benzo[b]thiophene amides have also emerged as promising candidates for the treatment of inflammatory conditions. Their anti-inflammatory effects are often attributed to the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory cascade.
In a study evaluating the anti-inflammatory properties of methyl(2-(phenylethynyl)phenyl)sulfane (MPPS), the compound demonstrated notable activity in RAW 264.7 macrophage cells.[4] Another study on a series of hybrid compounds containing benzothiophene moieties and a phenolic acid fraction identified two compounds, 2 and 3 , with potent inhibitory activity against the 5-lipoxygenase (5-LOX) enzyme, with IC50 values of 6.0 µM and 6.6 µM, respectively.[8] The presence of hydroxyl and methoxy groups was found to be crucial for this activity.[8]
| Compound/Derivative Class | Assay | Activity Metric | Potency | Reference(s) |
| Methyl(2-(phenylethynyl)phenyl)sulfane (MPPS) | Nitric Oxide Production in RAW 264.7 cells | - | Notable Activity | [4] |
| Benzothiophene-phenolic acid hybrids | 5-Lipoxygenase (5-LOX) Inhibition | IC50 | 6.0 - 6.6 µM | [8] |
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) are added to each well. The plate is then incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Activity: Cup-Plate Method
The cup-plate or cylinder-plate method is used to determine the antimicrobial potency of a substance by measuring the zone of inhibition.
-
Media Preparation: A suitable agar medium is prepared, sterilized, and poured into sterile Petri dishes.
-
Inoculation: The solidified agar is inoculated with a standardized suspension of the test microorganism.
-
Cup/Cylinder Placement: Sterile, stainless-steel cylinders or "cups" are placed on the surface of the inoculated agar. Alternatively, wells are cut into the agar.
-
Compound Application: A defined volume of the test compound solution at various concentrations is added to the cups or wells.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 24-48 hours at 37°C for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each cup is measured in millimeters.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide by macrophages, a key indicator of inflammation.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.
-
Compound and Stimulant Addition: The cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Measurement: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.
-
Calculation: The concentration of nitrite is determined from a standard curve, and the percentage inhibition of NO production by the test compounds is calculated.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the biological context of these compounds, the following diagrams illustrate a key signaling pathway targeted by some benzo[b]thiophene amides and a typical experimental workflow.
Experimental Workflow for Anticancer MTT Assay.
Simplified RhoA/ROCK Signaling Pathway in Cancer Metastasis.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. (Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Antimicrobial Activity of Synthesized Benzo[b]thiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Benzo[b]thiophene derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects against various bacterial and fungal strains.[1][2][3] This guide provides a comparative analysis of the in vitro antimicrobial performance of various synthesized benzo[b]thiophene compounds, supported by experimental data from recent studies.
Performance Comparison: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of synthesized benzo[b]thiophene derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of various benzo[b]thiophene analogs against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Benzo[b]thiophene Acylhydrazone Derivatives against Staphylococcus aureus [1][4]
| Compound | Substituent on Benzo[b]thiophene | Substituent on Acylhydrazone | S. aureus (Reference Strain) | S. aureus (Methicillin-Resistant) | S. aureus (Daptomycin-Resistant) |
| II.b | 6-Chloro | Pyridin-2-ylmethylene | 4 | 4 | 4 |
| I.e | Unsubstituted | Pyridin-4-ylmethylene | >128 | >128 | >128 |
| I.g | Unsubstituted | 4-Hydroxybenzylidene | >128 | >128 | >128 |
| I.h | Unsubstituted | 4-Hydroxy-3-methoxybenzylidene | >128 | >128 | >128 |
| I.j | Unsubstituted | 4-Fluorobenzylidene | >128 | >128 | >128 |
| I.k | Unsubstituted | 3-Nitrobenzylidene | >128 | >128 | >128 |
| I.l | Unsubstituted | 4-Nitrobenzylidene | >128 | >128 | >128 |
| I.n | Unsubstituted | 3-Carboxybenzylidene | >128 | >128 | >128 |
Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of 3-Halobenzo[b]thiophene Derivatives against Various Bacteria and Fungi [2]
| Compound | R Group | Halogen (X) | B. cereus | S. aureus | E. faecalis | E. coli | K. pneumoniae | P. aeruginosa | C. albicans |
| 10-18 | tert-butyl, phenyl, 4-methoxyphenyl | Cl, Br, I | >512 | >512 | >512 | >512 | >512 | >512 | >512 |
| 19 | Methyl alcohol | Cl | 128 | 256 | 256 | >512 | >512 | >512 | 128 |
| 25 | Cyclohexanol | Cl | 16 | 16 | 16 | >512 | >512 | >512 | 16 |
| 26 | Cyclohexanol | Br | 16 | 16 | 16 | >512 | >512 | >512 | 16 |
| 28 | Cyclohexyl | Cl | >512 | >512 | >512 | >512 | >512 | >512 | 512 |
| 30 | 2-hydroxypropan-2-yl | Cl | 64 | 64 | 64 | >512 | >512 | >512 | 64 |
| 31 | 2-hydroxypropan-2-yl | Br | 64 | 64 | 64 | >512 | >512 | >512 | 64 |
Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of Tetrahydrobenzo[b]thiophene Derivatives against Various Bacteria [5]
| Compound | R Group | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | Salmonella (ATCC 12022) | S. aureus (ATCC 25922) |
| 3a | Benzamido | >100 | >100 | >100 | >100 |
| 3g | 2,4-Dimethylbenzamido | 50 | 100 | 50 | 25 |
| Ciprofloxacin | - | 0.78 | 1.56 | 3.12 | 6.25 |
| Gentamicin | - | 1.56 | 3.12 | 6.25 | 12.5 |
Experimental Protocols
The following section details the methodologies employed for the in vitro antimicrobial assays cited in this guide.
Broth Microdilution Method
This method is a widely used quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[2]
-
Preparation of Test Compounds: Stock solutions of the synthesized benzo[b]thiophene derivatives are prepared by dissolving them in a suitable solvent, such as dimethyl sulfoxide (DMSO).[1]
-
Serial Dilution: Two-fold serial dilutions of the stock solutions are performed in 96-well microtiter plates containing a liquid growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.[2]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from fresh colonies grown on an appropriate agar medium. The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Controls: Positive controls (medium with inoculum and a standard antibiotic), negative controls (medium with inoculum and no compound), and sterility controls (medium only) are included in each assay.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified duration (e.g., 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay used to screen for antimicrobial activity.
-
Plate Preparation: A sterile agar medium (e.g., Mueller-Hinton Agar) is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.
-
Compound Application: A fixed volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).
Experimental and Methodological Workflows
The following diagrams illustrate the typical workflows for the synthesis and antimicrobial evaluation of benzo[b]thiophene compounds.
Synthesis Workflow for Benzo[b]thiophene Derivatives
Broth Microdilution Assay Workflow
Concluding Remarks
The presented data highlights the significant potential of benzo[b]thiophene derivatives as a scaffold for the development of novel antimicrobial agents. Structure-activity relationship studies, as suggested by the varying MIC values with different substitutions, indicate that the antimicrobial potency of these compounds can be finely tuned. For instance, the presence of a 6-chloro substituent in the benzo[b]thiophene acylhydrazone series and a cyclohexanol group in the 3-halobenzo[b]thiophene series significantly enhanced antibacterial and antifungal activity.[2][4] Further investigations into the mechanism of action, toxicity profiles, and in vivo efficacy of the most potent compounds are warranted to advance their development as therapeutic agents. The methodologies and comparative data provided in this guide serve as a valuable resource for researchers in the field of antimicrobial drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the HPLC Purity Analysis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is paramount. 3-Chlorobenzo[b]thiophene-2-carbonyl chloride is a key building block in the synthesis of various pharmacologically active molecules. This guide provides a comprehensive overview of its purity analysis by High-Performance Liquid Chromatography (HPLC), compares it with alternative reagents, and furnishes detailed experimental protocols.
HPLC Purity Analysis of this compound and its Carboxylic Acid Derivative
Due to the high reactivity of the acyl chloride functional group, direct HPLC analysis of this compound can be challenging. A common and effective strategy is the conversion of the acyl chloride to its more stable carboxylic acid derivative, 3-Chlorobenzo[b]thiophene-2-carboxylic acid, followed by reversed-phase HPLC analysis. Commercial suppliers often provide purity data for the carboxylic acid form, with purities typically ≥ 97% as determined by HPLC.[1]
Below is a summary of typical purity specifications for this compound and its corresponding carboxylic acid.
| Compound | Purity Specification (Method) | Reference |
| This compound | >97.0% (GC) | |
| 3-Chlorobenzo[b]thiophene-2-carboxylic acid | ≥ 97% (HPLC) | [1] |
Experimental Protocol: HPLC Purity Analysis of 3-Chlorobenzo[b]thiophene-2-carboxylic acid
This protocol outlines a typical reversed-phase HPLC method for the purity determination of 3-Chlorobenzo[b]thiophene-2-carboxylic acid, adapted from methodologies for similar benzothiophene derivatives.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (analytical grade).
-
3-Chlorobenzo[b]thiophene-2-carboxylic acid reference standard.
-
Sample of this compound for analysis.
2. Sample Preparation (Derivatization):
-
Carefully hydrolyze a precisely weighed amount of this compound by dissolving it in a suitable solvent (e.g., a mixture of acetonitrile and water) to convert it to 3-Chlorobenzo[b]thiophene-2-carboxylic acid.
-
Ensure the hydrolysis is complete.
-
Dilute the resulting solution with the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid) |
| Gradient | Isocratic or Gradient (e.g., 60:40 Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to 3-Chlorobenzo[b]thiophene-2-carboxylic acid based on the retention time of the standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area.
Below is a Graphviz diagram illustrating the experimental workflow for this HPLC purity analysis.
Caption: Experimental workflow for HPLC purity analysis.
Comparison with Alternative Acylating Agents
This compound is a versatile reagent, but other acylating agents can be considered depending on the specific synthetic requirements. The choice of reagent can influence reactivity, selectivity, and overall yield.
| Feature | This compound | Substituted Benzoyl Chlorides | Benzo[b]thiophene-2-carboxylic acid with coupling agents |
| Reactivity | High | Varies with substituents (electron-withdrawing groups increase reactivity) | Moderate, dependent on the coupling agent |
| Handling | Moisture-sensitive, corrosive | Generally moisture-sensitive and corrosive | More stable, easier to handle |
| Byproducts | HCl | HCl | Varies with coupling agent (e.g., ureas, salts) |
| Applications | Synthesis of amides, esters, and ketones | Broadly used in acylation reactions | Primarily amide and ester synthesis |
The following Graphviz diagram illustrates the logical relationship in selecting an appropriate acylating agent.
Caption: Decision tree for selecting an acylating agent.
References
A Comparative Guide to Confirming Amide Bond Formation: FT-IR Spectroscopy and aternative Methods
For researchers, scientists, and drug development professionals, the successful synthesis of an amide bond is a pivotal step in the creation of a vast array of molecules, from pharmaceuticals to advanced materials. Rigorous confirmation of this bond's formation is not merely a procedural step but a cornerstone of reliable and reproducible research. Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a rapid, accessible, and highly effective technique for this purpose. This guide provides an objective comparison of FT-IR spectroscopy with other common analytical methods, supported by experimental data and detailed protocols, to empower researchers in selecting the most appropriate validation strategy for their work.
The Power of Vibrational Spectroscopy: Confirming Amide Bonds with FT-IR
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The formation of an amide bond from a carboxylic acid and an amine results in a distinct and predictable alteration of the molecule's vibrational modes. This change is readily observable in the FT-IR spectrum, providing clear evidence of a successful reaction. The key spectral changes to monitor are the disappearance of reactant peaks and the appearance of characteristic amide peaks.
A successful amide bond formation is primarily confirmed by:
-
Disappearance of the O-H stretch of the carboxylic acid: A very broad absorption band, typically observed between 2500 and 3300 cm⁻¹, will disappear as the carboxylic acid is consumed.
-
Appearance of N-H stretching vibrations: For primary amides, two distinct bands will appear in the 3100-3500 cm⁻¹ region, while secondary amides will show a single band in the same range.[1]
-
Shift in the C=O stretching frequency: The sharp and intense carbonyl (C=O) peak of the carboxylic acid (typically 1700-1725 cm⁻¹) is replaced by the amide I band, which is also a strong, sharp peak usually found between 1630 and 1680 cm⁻¹.
-
Appearance of the Amide II band: This band, resulting from N-H bending and C-N stretching vibrations, appears around 1510-1580 cm⁻¹ and is a key indicator of amide formation.[2]
Quantitative Data Summary
The following table summarizes the key FT-IR absorption frequencies for the functional groups involved in amide bond formation, providing a clear reference for spectral analysis.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance/Disappearance upon Amide Formation |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) | Disappears |
| C=O stretch | 1700 - 1725 (strong, sharp) | Disappears | |
| Primary Amine | N-H stretch | 3300 - 3500 (two bands) | Disappears |
| Secondary Amine | N-H stretch | 3300 - 3500 (one band) | Disappears |
| Primary Amide | N-H stretch | 3100 - 3500 (two bands) | Appears |
| C=O stretch (Amide I) | 1630 - 1680 (strong, sharp) | Appears | |
| N-H bend (Amide II) | 1620 - 1650 | Appears | |
| Secondary Amide | N-H stretch | 3170 - 3370 (one band)[1] | Appears |
| C=O stretch (Amide I) | 1630 - 1680 (strong, sharp)[1] | Appears | |
| N-H bend (Amide II) | ~1540 | Appears |
Experimental Protocol: Confirmation of Amide Bond Formation using FT-IR
This protocol outlines the steps for monitoring the progress of an amide bond formation reaction and confirming the final product using FT-IR spectroscopy.
Materials:
-
FT-IR Spectrometer (with ATR accessory recommended for ease of use)
-
Reactants: Carboxylic acid and amine
-
Appropriate solvent (if applicable)
-
Reaction vessel and stirring apparatus
-
Pipettes or syringes for sampling
-
Cleaning solvents for the FT-IR crystal (e.g., isopropanol, acetone)
Procedure:
-
Acquire Spectra of Starting Materials:
-
Record the FT-IR spectrum of the starting carboxylic acid.
-
Record the FT-IR spectrum of the starting amine.
-
These spectra will serve as references to confirm the disappearance of reactant peaks.
-
-
Reaction Setup and Monitoring:
-
Combine the carboxylic acid, amine, and any necessary reagents (e.g., coupling agents, base) in the reaction vessel with the chosen solvent.
-
Begin stirring the reaction mixture at the desired temperature.
-
At regular time intervals (e.g., t=0, 1h, 2h, 4h, and upon completion), withdraw a small aliquot of the reaction mixture for analysis.
-
-
Sample Preparation and Data Acquisition:
-
Using an ATR-FTIR:
-
Ensure the ATR crystal is clean by wiping it with an appropriate solvent and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty crystal.
-
Place a small drop of the reaction aliquot directly onto the ATR crystal.
-
Acquire the FT-IR spectrum of the sample.
-
Thoroughly clean the crystal with a suitable solvent after each measurement.
-
-
Using Transmission Spectroscopy (Liquid Samples):
-
Inject the liquid sample into a demountable liquid cell with appropriate windows (e.g., NaCl, KBr).
-
Place the cell in the spectrometer's sample holder and acquire the spectrum.
-
Clean the cell thoroughly between samples.
-
-
Using Transmission Spectroscopy (Solid Samples):
-
If the product is a solid, it can be analyzed as a KBr pellet or a nujol mull. For a KBr pellet, grind a small amount of the solid sample with dry KBr powder and press it into a transparent disk.
-
-
-
Data Analysis:
-
Compare the spectra obtained at different time points to the initial spectra of the starting materials.
-
Observe the decrease in the intensity of the broad O-H stretching band of the carboxylic acid (2500-3300 cm⁻¹).
-
Monitor the disappearance of the N-H stretching bands of the starting amine.
-
Look for the appearance and increase in intensity of the characteristic amide peaks: the N-H stretch (3100-3500 cm⁻¹) and the Amide I (C=O stretch, 1630-1680 cm⁻¹) and Amide II (N-H bend) bands.
-
The reaction is considered complete when the characteristic peaks of the starting materials have disappeared, and the amide peaks are well-defined and stable in intensity.
-
Visualizing the Confirmation Workflow
Caption: Workflow for amide bond confirmation using FT-IR spectroscopy.
A Comparative Look: Alternative Validation Techniques
While FT-IR is a powerful and convenient tool, a multi-faceted approach to compound characterization is often prudent. Other analytical techniques can provide complementary or more detailed structural information.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| FT-IR Spectroscopy | Vibrational transitions | Presence/absence of functional groups | Rapid, non-destructive, easy to use, relatively inexpensive. | Provides functional group information, not detailed connectivity or molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed molecular structure, connectivity of atoms, and chemical environment. Confirms amide bond via chemical shifts of α-protons and amide protons.[3][4] | Provides unambiguous structural elucidation. | Slower analysis time, more expensive instrumentation, requires deuterated solvents. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight of the product, fragmentation patterns confirming the amide linkage. | High sensitivity, provides exact molecular weight.[5][6] | Does not provide detailed structural connectivity on its own. |
| X-ray Crystallography | Diffraction of X-rays by a crystalline solid | Precise 3D atomic and molecular structure, including bond lengths and angles of the amide bond.[7][8] | Provides the most definitive structural information. | Requires a single, high-quality crystal, which can be difficult to obtain. |
Logical Relationship of Confirmation Techniques
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C7NJ01044C [pubs.rsc.org]
- 3. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
A Comparative Study of Benzothiophene and Benzofuran Bioisosteres in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a cornerstone of lead optimization. Among the most utilized heterocyclic scaffolds, benzothiophene and benzofuran represent a classic bioisosteric pair, where the sulfur atom in benzothiophene is replaced by an oxygen atom in benzofuran. This substitution, while seemingly subtle, can profoundly influence a molecule's physicochemical properties, pharmacokinetic profile, and biological activity. This guide provides an objective comparison of benzothiophene and benzofuran bioisosteres, supported by experimental data, to aid researchers in making informed decisions during the drug design and development process.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences in electronegativity, size, and bonding angles between sulfur and oxygen impart distinct physicochemical characteristics to the benzothiophene and benzofuran cores. These differences can impact properties such as electron distribution, polarity, and molecular geometry, which in turn affect solubility, lipophilicity, and metabolic stability.
A key aspect of characterizing these scaffolds lies in their spectroscopic signatures. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed view of the electronic environment of each atom within the molecule.
Table 1: Comparative Physicochemical and Spectroscopic Data of Benzothiophene and Benzofuran
| Property | Benzothiophene | Benzofuran |
| Molecular Formula | C₈H₆S | C₈H₆O |
| Molecular Weight | 134.20 g/mol | 118.13 g/mol |
| ¹H NMR (CDCl₃, δ ppm) | ||
| H2 | 7.44[1] | 7.63[1] |
| H3 | 7.25[1] | 6.72[1] |
| H4 | 7.86[1] | 7.55[1] |
| H5 | 7.37[1] | 7.23[1] |
| H6 | 7.37[1] | 7.30[1] |
| H7 | 7.86[1] | 7.48[1] |
| ¹³C NMR (CDCl₃, δ ppm) | ||
| C2 | 126.7[1] | 144.9[1] |
| C3 | 123.9[1] | 106.7[1] |
| C3a | 139.7[1] | 127.5[1] |
| C4 | 124.3[1] | 121.4[1] |
| C5 | 124.2[1] | 122.8[1] |
| C6 | 124.3[1] | 124.3[1] |
| C7 | 124.3[1] | 111.4 |
| C7a | 139.7[1] | 155.0 |
Note: Some values are representative and can vary based on substitution patterns and experimental conditions.
Biological Activity: A Tale of Two Heterocycles
The choice between a benzothiophene and a benzofuran scaffold can lead to significant differences in biological activity, potency, and selectivity. While in some cases the interchangeability of sulfur and oxygen results in comparable activity, in others, one heterocycle is clearly favored.
For instance, in the development of agents to up-regulate bone morphogenetic protein-2 (BMP-2) for the treatment of osteoporosis, both substituted benzothiophene and benzofuran derivatives have shown promise as potential anabolic agents.[2] A study demonstrated that specific benzothiophene analogues (compounds 1, 3, 14, 4a, 7a, 8a) and a benzofuran analogue (compound 2) exhibited high BMP-2 up-regulation rates in vitro.[2]
Conversely, in the context of antiplasmodial agents, a study synthesizing quinoline-benzofuran and quinoline-benzothiophene derivatives found no discernible pattern in efficacy based on the heteroatom, suggesting that other structural features played a more dominant role in their activity against P. falciparum.[3]
Table 2: Comparative Biological Activity of Benzothiophene and Benzofuran Bioisosteres
| Target/Activity | Benzothiophene Derivative | Benzofuran Derivative | Comparative Outcome | Reference |
| BMP-2 Upregulation | Compounds 1, 3, 14, 4a, 7a, 8a | Compound 2 | Both scaffolds show high activity, with specific substitutions being key. | [2] |
| Antiplasmodial Activity | Quinoline-benzothiophene hybrids | Quinoline-benzofuran hybrids | No clear pattern of superiority for either scaffold. | [3] |
| Nampt Inhibition | Substituted benzothiophene | Substituted benzofuran | The benzothiophene scaffold was associated with a significant reduction in Nampt inhibitory action compared to the benzofuran scaffold. | [4] |
Experimental Protocols
To ensure the reproducibility and validation of comparative studies, detailed experimental protocols are essential. Below are generalized methodologies for key experiments frequently employed in the evaluation of bioisosteres.
General Procedure for the Synthesis of Benzothiophene and Benzofuran Analogues
The synthesis of substituted benzothiophenes and benzofurans often involves intramolecular cyclization reactions.[5] For example, 3-acyl-2-phenylbenzothiophenes can be prepared efficiently via an intramolecular Wittig reaction starting from 2-mercaptobenzenemethanol.[6] A general approach for synthesizing benzothiophene derivatives involves the reaction of a substituted 2-bromobenzaldehyde with sodium thiomethoxide, followed by cyclization. Similarly, benzofuran analogs can be synthesized from substituted 2-hydroxybenzaldehydes.
In Vitro Biological Assays
1. Cell-Based Proliferation/Viability Assay (e.g., MTT Assay):
-
Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (both benzothiophene and benzofuran analogs) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.
2. Enzyme Inhibition Assay:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the target enzyme, its substrate, and a suitable buffer in a 96-well plate.
-
Inhibitor Addition: Add various concentrations of the test compounds (benzothiophene and benzofuran analogs) or a vehicle control to the wells.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a co-factor or by incubating at the optimal temperature.
-
Detection: Measure the enzyme activity by monitoring the formation of a product or the depletion of a substrate over time using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis: Determine the IC₅₀ values by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Physicochemical Property Determination
1. Determination of LogP (Octanol-Water Partition Coefficient):
The shake-flask method is a common technique:
-
Prepare a mutually saturated solution of n-octanol and water.
-
Dissolve a known amount of the test compound in one of the phases.
-
Mix the two phases in a flask and shake until equilibrium is reached.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Diagrams are powerful tools for visualizing complex biological processes and experimental procedures. The following diagrams, generated using the DOT language, illustrate a relevant signaling pathway and a typical workflow for the comparative evaluation of bioisosteres.
Conclusion
The choice between benzothiophene and benzofuran as a core scaffold in drug design is a nuanced decision that requires careful consideration of the specific biological target and desired physicochemical properties. While they are classic bioisosteres, their impact on a molecule's overall profile can be significant and is not always predictable. This guide highlights the importance of empirical testing and direct comparison of such analogs. By systematically evaluating both scaffolds, researchers can gain a deeper understanding of the structure-activity relationships at play and ultimately select the more promising candidate for further development. The provided data and protocols serve as a foundational resource for scientists engaged in the rational design of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted benzothiophene or benzofuran derivatives as a novel class of bone morphogenetic protein-2 up-regulators: synthesis, structure-activity relationships, and preventive bone loss efficacies in senescence accelerated mice (SAMP6) and ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Chlorinating Agents for Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The conversion of carboxylic acids to acyl chlorides is a fundamental and critical transformation in organic synthesis, providing highly reactive intermediates for the preparation of esters, amides, and other acyl derivatives. The choice of chlorinating agent is paramount and depends on factors such as the substrate's sensitivity, desired reaction conditions, and scalability. This guide provides an objective comparison of the performance of common chlorinating agents—thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (PCl₃), and phosphorus pentachloride (PCl₅)—supported by experimental data to facilitate an informed selection for your specific synthetic needs.
Performance Comparison of Chlorinating Agents
The efficacy of each chlorinating agent is influenced by the substrate and reaction conditions. Below is a summary of their performance with various carboxylic acids.
| Carboxylic Acid Substrate | Chlorinating Agent | Reaction Conditions | Yield (%) | Reference |
| Aromatic Carboxylic Acids | ||||
| Benzoic Acid | PCl₃ | CH₃CN, 60 °C, 6 h | 96 | [1] |
| 4-Methoxybenzoic Acid | PCl₃ | CH₃CN, 60 °C, 6 h | 95 | [1] |
| 4-Nitrobenzoic Acid | PCl₃ | CH₃CN, 80 °C, 24 h | 92 | [1] |
| 4-Chlorobenzoic Acid | PCl₃ | CH₃CN, 60 °C, 6 h | 94 | [1] |
| p-Toluic Acid | SOCl₂ | Neat, reflux | High | [2] |
| 2-(p-Tolyl)propionic Acid | SOCl₂ | Neat, reflux, 3 h | High (crude) | [3] |
| 4-(3,4-Dimethoxyphenyl)butanoic Acid | (COCl)₂ | CH₂Cl₂, cat. DMF, 0 °C to rt, 30 min | High (crude) | [4] |
| Aliphatic Carboxylic Acids | ||||
| Hexanoic Acid | PCl₃ | Neat, rt, 12 h | 73 | [1] |
| 2-Ethylhexanoic Acid | PCl₃ | Neat, rt, 12 h | 97 | [1] |
| Cyclohexanecarboxylic Acid | PCl₃ | Neat, rt, 12 h | 85 | [1] |
| α-Chloroacrylic Acid | (COCl)₂ | cat. DMF, 40 °C | High | [5] |
| Ethanoic Acid | SOCl₂, PCl₃, or PCl₅ | Varies | Not specified | [6] |
Reagent Profiles and Mechanistic Overviews
Thionyl Chloride (SOCl₂)
Thionyl chloride is a widely used and cost-effective reagent that produces gaseous byproducts (SO₂ and HCl), which simplifies product isolation.[6] Reactions are typically carried out neat or in an inert solvent at reflux temperatures.[7] For less reactive or deactivated acids, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[8]
Mechanism: The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.[9]
Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is a milder and more selective reagent than thionyl chloride, often preferred for substrates with sensitive functional groups.[10] It is typically used with a catalytic amount of DMF in a solvent like dichloromethane (CH₂Cl₂) at room temperature or below.[7] The byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), are all gaseous, facilitating an easy work-up.[10]
Mechanism: In the presence of DMF, a reactive Vilsmeier-type intermediate is formed, which is the active chlorinating species.
Phosphorus Trichloride (PCl₃)
Phosphorus trichloride is an economical choice and is particularly atom-efficient, with one equivalent of PCl₃ capable of converting three equivalents of a carboxylic acid to the corresponding acyl chloride.[1] The reaction produces phosphorous acid (H₃PO₃) as a solid byproduct, which can be removed by filtration.[1][6]
Mechanism: The reaction involves the formation of a mixed anhydride intermediate which is then attacked by a chloride ion.
Phosphorus Pentachloride (PCl₅)
Phosphorus pentachloride is a powerful chlorinating agent suitable for less reactive carboxylic acids.[11] The reaction yields phosphoryl chloride (POCl₃) as a liquid byproduct, which can be separated from the desired acyl chloride by fractional distillation.[6][12]
Mechanism: The reaction is driven by the formation of the stable P=O bond in phosphoryl chloride.[11]
Experimental Protocols
General Procedure for Chlorination with Thionyl Chloride (SOCl₂)
Adapted from Organic Syntheses.[3]
A 50-mL two-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser fitted with a gas inlet with a positive pressure of N₂, and a glass stopper is charged with the carboxylic acid (1.0 equiv) and thionyl chloride (2.0 equiv). The reaction mixture is heated to reflux for 3 hours. After cooling to room temperature, excess thionyl chloride is removed under vacuum to give the crude acid chloride.
General Procedure for Chlorination with Oxalyl Chloride ((COCl)₂)
Adapted from Organic Syntheses.[4]
To a solution of the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere at 0 °C, a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) is added. Oxalyl chloride (1.2-1.5 equiv) is then added dropwise. The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature and stirred until the evolution of gas ceases (typically 30 minutes to 2 hours). The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acyl chloride.
General Procedure for Chlorination with Phosphorus Trichloride (PCl₃)
Adapted from Xiao, J., & Han, L. B. (2019).[1]
To a solution of the carboxylic acid (1.0 mmol) in acetonitrile (0.6 mL) is added phosphorus trichloride (0.333 mmol). The mixture is stirred at 60 °C for 6 hours. After completion, the reaction mixture is cooled, and the solid phosphonic acid byproduct is removed by filtration. The filtrate containing the acyl chloride is then concentrated under reduced pressure. For aliphatic acids, the reaction can often be performed neat at room temperature.[1]
General Procedure for Chlorination with Phosphorus Pentachloride (PCl₅)
In a flask equipped with a reflux condenser and a gas outlet to vent HCl, the carboxylic acid (1.0 equiv) is mixed with phosphorus pentachloride (1.05 equiv), often without a solvent. The reaction can be initiated at room temperature and may require gentle heating to go to completion. The liquid phosphoryl chloride byproduct can be removed by fractional distillation from the higher-boiling acyl chloride.
Logical Workflow for Reagent Selection
The choice of a chlorinating agent can be guided by a systematic consideration of the substrate's properties and the desired reaction scale and conditions. The following diagram illustrates a decision-making workflow.
Caption: Decision tree for selecting a suitable chlorinating agent.
Reaction Mechanism Overview
The following diagram illustrates the general mechanistic pathways for the chlorination of carboxylic acids with thionyl chloride and oxalyl chloride (with DMF catalysis).
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3940439A - Acid chloride synthesis - Google Patents [patents.google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Validating the Structure of Reaction Products: A Comparative Guide to Elemental Analysis and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the rigorous confirmation of a synthesized molecule's structure is a critical step in ensuring the integrity and reproducibility of their work. This guide provides a comprehensive comparison of elemental analysis and alternative spectroscopic and chromatographic methods used for structural validation, supported by experimental data and detailed protocols.
Introduction to Structural Validation
The journey from a chemical reaction to a well-characterized product relies on a series of analytical techniques to confirm that the obtained substance has the intended molecular structure and is free from significant impurities. Historically, elemental analysis has been a cornerstone of this process, providing the empirical formula of a compound. However, modern analytical chemistry offers a suite of powerful techniques that provide complementary and often more detailed structural information. This guide will delve into the principles, performance, and protocols of elemental analysis and compare it with key spectroscopic and chromatographic methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).
Comparison of Analytical Techniques
The choice of analytical technique for structural validation depends on the specific information required, the nature of the sample, and the available instrumentation. While elemental analysis provides fundamental compositional data, spectroscopic and chromatographic methods offer insights into the connectivity of atoms, functional groups, and the purity of the sample.
| Technique | Information Provided | Typical Accuracy | Typical Precision | Sensitivity (Typical Detection Limits) | Sample Amount | Analysis Time |
| Elemental Analysis (CHNS/O) | Elemental composition (% of C, H, N, S, O) | ±0.3-0.4% absolute | High | ~0.1% of total mass | 1-5 mg (solid or liquid) | 10-15 minutes per sample |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms, molecular structure, stereochemistry | Not directly applicable for elemental composition | High | 1-10 µg (for ¹H NMR with modern instruments) | 5-20 mg (dissolved in deuterated solvent) | Minutes to hours per sample |
| Infrared (IR) Spectroscopy | Presence of functional groups | Not applicable for elemental composition | Moderate | mg range | 1-10 mg (solid or liquid) | < 5 minutes per sample |
| Mass Spectrometry (MS) | Molecular weight, molecular formula (with high resolution), fragmentation pattern | High (HRMS < 5 ppm) | High | Picomole to femtomole range | < 1 mg (often in solution) | < 10 minutes per sample |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification of components in a mixture | High (for quantification) | High | Nanogram to picogram range | 1-20 µL injection of a solution | 15-60 minutes per run |
| Gas Chromatography (GC) | Purity, quantification of volatile components in a mixture | High (for quantification) | High | Picogram to femtogram range | 1 µL injection of a solution | 10-30 minutes per run |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are the methodologies for the key experiments discussed in this guide.
Elemental Analysis (CHNS/O by Combustion)
Principle: This technique involves the complete combustion of a sample in a high-temperature furnace in the presence of excess oxygen. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector, typically a thermal conductivity detector (TCD). The percentage of each element is then calculated based on the weight of the sample.
Protocol:
-
Sample Preparation: Ensure the sample is homogenous, dry, and free of solvent residues. A minimum of 5 mg of the sample is typically required. Solid samples should be finely ground.
-
Instrument Calibration: Calibrate the elemental analyzer using certified organic standards with known elemental compositions (e.g., acetanilide).
-
Sample Weighing: Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.
-
Analysis: Place the sealed capsule into the instrument's autosampler. The instrument will automatically drop the sample into the combustion furnace (typically at 900-1200°C).
-
Gas Separation and Detection: The combustion gases are carried by a stream of helium through a reduction chamber (to convert nitrogen oxides to N₂) and then through a chromatographic column to separate the individual gases. The TCD detects the concentration of each gas.
-
Data Analysis: The instrument's software calculates the percentage of C, H, N, and S based on the detector's response and the initial sample weight. Oxygen is typically determined by pyrolysis in a separate furnace.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.
Protocol:
-
Sample Preparation: Dissolve approximately 5-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's software is used to "lock" onto the deuterium signal of the solvent and to "shim" the magnetic field to ensure homogeneity.
-
Data Acquisition: Set the parameters for the desired experiment (e.g., ¹H, ¹³C, COSY, HSQC). This includes defining the number of scans, pulse sequence, and spectral width.
-
Data Processing: After data acquisition, perform a Fourier transform on the raw data (Free Induction Decay - FID) to obtain the NMR spectrum. Phase and baseline corrections are then applied.
-
Spectral Analysis: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to elucidate the structure of the molecule.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, allowing for their identification.
Protocol:
-
Sample Preparation:
-
Liquids: A drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Solids: The solid can be ground with KBr powder and pressed into a thin pellet, or a Nujol mull can be prepared. Attenuated Total Reflectance (ATR) accessories allow for the direct analysis of solid or liquid samples with minimal preparation.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or the pure solvent) to subtract any atmospheric or solvent-related absorptions.
-
Sample Spectrum: Place the prepared sample in the IR spectrometer and record the spectrum.
-
Data Analysis: Identify the characteristic absorption bands in the spectrum and correlate them to specific functional groups using correlation tables.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. A sample is first ionized, and the resulting ions are accelerated and separated based on their m/z. The resulting mass spectrum provides information about the molecular weight and, in the case of high-resolution mass spectrometry (HRMS), the elemental composition.
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile). The final concentration should be in the low µg/mL to ng/mL range.
-
Sample Introduction: Introduce the sample solution into the mass spectrometer's ion source (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI) via direct infusion or coupled to a liquid chromatograph.
-
Ionization and Mass Analysis: The sample is ionized in the source, and the ions are transferred to the mass analyzer (e.g., quadrupole, time-of-flight - TOF, Orbitrap). The mass analyzer separates the ions based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Data Analysis: Determine the molecular weight of the compound from the molecular ion peak. For HRMS data, use the accurate mass measurement to determine the molecular formula. Analyze the fragmentation pattern to gain further structural information.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase packed in a column.
Protocol:
-
Method Development: Select an appropriate column and mobile phase based on the polarity of the analyte. Develop a gradient or isocratic elution method to achieve good separation of the main product from any impurities.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to create a stock solution. Prepare a series of dilutions to create a calibration curve for quantitative analysis.
-
Analysis: Inject a fixed volume (e.g., 10 µL) of the sample solution onto the HPLC column. The components are separated as they pass through the column and are detected by a suitable detector (e.g., UV-Vis, PDA, MS).
-
Data Analysis: Identify the peak corresponding to the product by comparing its retention time with that of a pure standard. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
Principle: GC is a chromatographic technique used to separate and analyze volatile compounds. A sample is vaporized and injected into the head of a chromatographic column. The separation is achieved by the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of the column.
Protocol:
-
Method Development: Select an appropriate GC column and set the temperature program for the oven. Optimize the carrier gas flow rate.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane).
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port of the gas chromatograph. The vaporized sample is carried by the inert gas (e.g., helium, nitrogen) through the column where separation occurs. The separated components are detected by a detector (e.g., Flame Ionization Detector - FID, Mass Spectrometer - MS).
-
Data Analysis: Identify the peaks based on their retention times. The purity of the sample is determined by the area percentage of the main peak.
Visualizing the Workflow and Method Selection
To better understand the process of structural validation and the interplay between different techniques, the following diagrams have been generated.
Caption: Workflow for the structural validation of a reaction product.
Caption: Relationship between analytical techniques and structural information.
Conclusion
Validating the structure of a reaction product is a multi-faceted process that often requires the application of several complementary analytical techniques. Elemental analysis remains a valuable tool for determining the empirical formula and assessing the purity of a sample with high accuracy. However, for a complete and unambiguous structure elucidation, it is essential to integrate data from spectroscopic methods like NMR, IR, and mass spectrometry, which provide detailed insights into the molecular framework, functional groups, and molecular weight. Furthermore, chromatographic techniques such as HPLC and GC are indispensable for rigorously evaluating the purity of the final product. By understanding the strengths and limitations of each method, researchers can design an effective analytical strategy to confidently confirm the structure of their synthesized compounds.
Safety Operating Guide
Safe Disposal of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride: A Comprehensive Guide
For immediate reference, this document provides crucial safety and logistical information for the proper disposal of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride, tailored for researchers, scientists, and professionals in drug development.
This compound is a corrosive and moisture-sensitive compound that requires careful handling and disposal to mitigate risks of chemical burns, violent reactions, and environmental contamination. The primary disposal strategy involves converting the reactive acyl chloride functional group into a less hazardous substance through a controlled neutralization reaction. This procedure must be conducted in a designated area, such as a chemical fume hood, with appropriate personal protective equipment.
Key Safety and Hazard Information
A summary of essential quantitative and qualitative data regarding the hazards and physical properties of this compound is presented below.
| Property | Value | Citation(s) |
| Molecular Formula | C₉H₄Cl₂OS | [1] |
| Molecular Weight | 231.10 g/mol | [1] |
| Appearance | White to light yellow or cream to brown powder/crystals | [2][3] |
| Melting Point | 108.5 - 117.5 °C | [3] |
| GHS Hazard Statements | H290: May be corrosive to metals. H314: Causes severe skin burns and eye damage. | [4][5] |
| Incompatible Materials | Bases, strong oxidizing agents, alcohols, amines, water. | [6] |
Detailed Protocol for Neutralization and Disposal
This protocol outlines the step-by-step methodology for the safe neutralization of small quantities of this compound in a laboratory setting.
Objective: To hydrolyze this compound to the less reactive 3-chlorobenzo[b]thiophene-2-carboxylic acid sodium salt.
Materials:
-
This compound waste
-
Anhydrous, inert solvent (e.g., Toluene)
-
5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Large beaker or flask (at least 4 times the volume of the final solution)
-
Stir bar and magnetic stir plate
-
Dropping funnel or pipette
-
Ice bath
-
pH paper or pH meter
-
Appropriate personal protective equipment (chemical-resistant gloves, safety goggles, face shield, lab coat)
-
Properly labeled hazardous waste container
Procedure:
-
Preparation of Neutralizing Solution: In a chemical fume hood, place a large beaker or flask containing a magnetic stir bar into an ice bath. Fill the container to no more than 25% of its volume with a cold 5-10% aqueous solution of sodium bicarbonate or sodium carbonate.[6] Begin stirring the solution.
-
Preparation of the Acyl Chloride Solution: Due to the solid nature of this compound, it is advisable to dissolve it in a minimal amount of an anhydrous, inert solvent, such as toluene, before neutralization. This will facilitate a more controlled reaction.
-
Controlled Addition: Slowly add the dissolved this compound to the stirring, cold basic solution dropwise using a dropping funnel or pipette.[4] The reaction is exothermic and will generate hydrochloric acid (HCl) gas, which is neutralized by the basic solution. The slow addition and cooling are critical to control the reaction rate and prevent excessive heat and gas evolution.[4][7]
-
Reaction Monitoring: Continue stirring the mixture for several hours after the addition is complete to ensure the full neutralization of the acyl chloride.[6]
-
pH Verification: Once the reaction appears to be complete and the solution has returned to room temperature, check the pH of the aqueous solution using pH paper or a pH meter. The pH should be neutral or slightly basic (pH 7-9). If the solution is still acidic, add more of the basic solution until the desired pH is achieved.
-
Waste Collection: Transfer the neutralized aqueous waste to a properly labeled hazardous waste container.[6] If a biphasic mixture is present due to the use of an organic solvent, the layers should be collected together in the hazardous waste container. Do not pour the neutralized solution down the drain unless permitted by local regulations.[6]
-
Final Disposal: The labeled hazardous waste container should be sent for disposal through an approved waste disposal plant.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe neutralization and disposal of this compound.
References
- 1. 3-Chlorobenzo(b)thiophene-2-carbonyl chloride | C9H4Cl2OS | CID 519898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 21815-91-8 | TCI AMERICA [tcichemicals.com]
- 3. This compound, 95% 5 g | Request for Quote [thermofisher.com]
- 4. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
